5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S2/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPIQZLNXZHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967791 | |
| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-78-7 | |
| Record name | MLS002637641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Benzenesulfonyl)thiophene-2-carboxylic acid (CAS 5324-78-7)
A Note to the Researcher: Extensive investigation into the scientific literature and chemical databases for "5-(Benzenesulfonyl)thiophene-2-carboxylic acid" with the specified CAS number 5324-78-7 has revealed a significant discrepancy. The provided CAS number does not correspond to the named chemical compound. Searches for the compound by name have also not yielded specific, validated data required for a comprehensive technical guide.
Therefore, this document is structured to provide a foundational understanding based on the constituent chemical moieties—the thiophene-2-carboxylic acid core and the benzenesulfonyl substituent. It will detail plausible synthetic strategies, predicted properties, and potential applications based on established principles of medicinal and synthetic chemistry. This guide is intended to be a starting point for researchers, highlighting the methodologies and rationale that would underpin the synthesis and study of this compound, should it be a novel target of interest.
Section 1: Introduction and Molecular Overview
This compound is a bifunctional organic molecule that marries the structural features of a thiophene carboxylic acid with a benzenesulfonyl group. This combination is of significant interest to medicinal chemists and drug development professionals due to the well-documented pharmacological activities of both thiophene and sulfonamide-containing compounds.
Molecular Structure:
Caption: Molecular structure of this compound.
Key Structural Features and Their Significance:
-
Thiophene-2-carboxylic Acid Core: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene ring and is a common scaffold in many FDA-approved drugs. The carboxylic acid at the 2-position provides a handle for further derivatization (e.g., amide or ester formation) and can participate in hydrogen bonding interactions with biological targets.
-
Benzenesulfonyl Group: The benzenesulfonyl moiety is a key component of sulfonamide drugs, which have a wide range of therapeutic applications, including antibacterial, and anti-inflammatory activities. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's electronic properties and binding affinities.
Section 2: Plausible Synthetic Pathways
Pathway A: Oxidation of a Precursor Sulfide
This is a common and generally reliable method for the formation of sulfones.
An In-depth Technical Guide to 5-(Benzenesulfonyl)thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its structural attributes, propose a robust synthetic pathway, and explore its potential as a scaffold in drug discovery, all grounded in established chemical principles and supported by scientific literature.
Molecular Structure and Physicochemical Properties
This compound incorporates a thiophene-2-carboxylic acid core, a well-established pharmacophore, functionalized with a benzenesulfonyl group at the 5-position. This substitution is anticipated to significantly influence the molecule's electronic properties, solubility, and biological activity.
Structural Formula
The structural formula of this compound is presented below. The molecule consists of a central thiophene ring, with a carboxylic acid group at position 2 and a benzenesulfonyl group at position 5.
Caption: Structural formula of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₁H₈O₄S₂ | Based on the structural formula. |
| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Thiophene-2-carboxylic acid and many of its derivatives are solids at room temperature.[1] |
| Melting Point | >150 °C | The introduction of the bulky and polar benzenesulfonyl group is expected to increase the melting point compared to the parent thiophene-2-carboxylic acid (125-127 °C).[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group provides some water solubility, but the aromatic rings and sulfonyl group will limit it. Good solubility in polar aprotic solvents is expected. |
| pKa | ~3.0 - 4.0 | The electron-withdrawing nature of the benzenesulfonyl group is expected to increase the acidity of the carboxylic acid compared to thiophene-2-carboxylic acid (pKa ≈ 3.5). |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available thiophene-2-carboxylic acid. The proposed two-step synthesis involves an initial sulfonation followed by oxidation.
Caption: Proposed two-step synthesis of this compound.
Step 1: Chlorosulfonation of Thiophene-2-carboxylic acid
The first step involves the electrophilic substitution of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position. The thiophene ring is highly activated towards electrophilic substitution, and the 5-position is electronically favored.
Protocol:
-
In a fume hood, to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add thiophene-2-carboxylic acid (1 equivalent).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The addition of an excess of chlorosulfonic acid serves as both the reagent and the solvent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum to yield 5-(chlorosulfonyl)thiophene-2-carboxylic acid.
Causality: The use of a significant excess of chlorosulfonic acid drives the reaction to completion. The low temperature during the addition helps to control the exothermic reaction and minimize side product formation. Quenching on ice is a standard and safe procedure for handling reactions involving chlorosulfonic acid.
Step 2: Friedel-Crafts Sulfonylation
The second step is a Friedel-Crafts reaction where the intermediate, 5-(chlorosulfonyl)thiophene-2-carboxylic acid, reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired this compound.
Protocol:
-
In a fume hood, to a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1-1.3 equivalents) and dry benzene (solvent).
-
Cool the mixture in an ice-water bath.
-
Dissolve 5-(chlorosulfonyl)thiophene-2-carboxylic acid (1 equivalent) in a minimum amount of dry benzene and add it dropwise to the stirred suspension of aluminum chloride.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Causality: Anhydrous conditions are crucial for the Friedel-Crafts reaction to prevent the deactivation of the Lewis acid catalyst. The use of a slight excess of aluminum chloride ensures the activation of the sulfonyl chloride. The acidic workup is necessary to break down the product-catalyst complex and isolate the final product.
Potential Applications in Drug Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a benzenesulfonyl group can further enhance these activities or introduce new pharmacological profiles.
Rationale as a Therapeutic Scaffold
-
Enzyme Inhibition: The sulfonyl group is a known pharmacophore that can act as a hydrogen bond acceptor and participate in various interactions with biological targets. Many sulfonamide-containing drugs are known to be effective enzyme inhibitors.
-
Structural Mimicry: The thiophene ring is often considered a bioisostere of the benzene ring, allowing it to mimic phenyl-containing ligands in biological systems while potentially offering improved metabolic stability or a different side-effect profile.
-
Modulation of Physicochemical Properties: The benzenesulfonyl group can be readily modified with various substituents on the benzene ring, allowing for the fine-tuning of the molecule's lipophilicity, electronic properties, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Potential Therapeutic Areas
Based on the known activities of related thiophene derivatives, this compound could be a promising starting point for the development of novel therapeutics in areas such as:
-
Antimicrobial Agents: Thiophene-2-carboxylic acid derivatives have been investigated for their antibacterial and antifungal activities. The addition of the sulfonyl moiety could enhance this potential.
-
Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid group. The thiophene scaffold is present in some existing anti-inflammatory agents.
-
Anticancer Agents: The sulfonamide group is a key feature in several anticancer drugs. The combination of a thiophene core and a benzenesulfonyl group could lead to novel compounds with antiproliferative activity.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are expected:
¹H NMR Spectroscopy
-
Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons would be characteristic of a 2,5-disubstituted thiophene.
-
Benzene Protons: A multiplet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the five protons of the benzenesulfonyl group.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which would disappear upon D₂O exchange.
¹³C NMR Spectroscopy
-
Thiophene Carbons: Four signals in the aromatic region corresponding to the carbons of the thiophene ring. The carbon bearing the carboxylic acid group and the carbon bearing the sulfonyl group would be significantly deshielded.
-
Benzene Carbons: Signals in the aromatic region corresponding to the carbons of the benzene ring.
-
Carboxylic Acid Carbon: A signal in the downfield region (δ 160-180 ppm) characteristic of a carboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfonyl): Two strong absorption bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
C-S Stretch: A weaker absorption in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.
Mass Spectrometry (MS)
-
Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (268.31 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the sulfonyl group (-SO₂), and the phenyl group (-C₆H₅).
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and a discussion of its potential applications in drug discovery. The predicted physicochemical and spectroscopic properties will aid researchers in its synthesis and characterization. Further investigation into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel and effective drugs.
References
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: [Link])
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Thiophene-2-carboxylic acid - Wikipedia. (URL: [Link])
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])
-
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives - ResearchGate. (URL: [Link])
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (URL: [Link])
-
2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem. (URL: [Link])
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (URL: [Link])
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Starting Materials for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Introduction
5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structural motif, featuring a thiophene core functionalized with both a carboxylic acid and a benzenesulfonyl group, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The strategic selection of starting materials is paramount for the efficient and scalable synthesis of this target compound. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and rationale behind the choice of starting materials.
The synthetic strategies discussed herein are grounded in fundamental principles of organic chemistry, including electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Each approach presents a unique set of advantages and challenges, which will be critically evaluated to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and logical synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
The first approach involves the formation of the C-S bond between the thiophene ring and the sulfonyl group via a Friedel-Crafts sulfonylation reaction. The second strategy relies on the construction of the same C-S bond through a palladium-catalyzed cross-coupling reaction.
Synthetic Strategy 1: The Friedel-Crafts Sulfonylation Pathway
This classical approach utilizes readily available starting materials and well-established reaction mechanisms. The core of this strategy is the electrophilic substitution of a thiophene derivative with a benzenesulfonyl electrophile.
Starting Materials and Rationale
| Starting Material | Role | Key Considerations |
| Thiophene-2-carboxylic acid | Thiophene core and carboxylic acid functionality | The carboxylic acid group is deactivating, necessitating protection prior to sulfonylation. |
| Benzenesulfonyl chloride | Source of the benzenesulfonyl group | A common and commercially available sulfonylating agent. |
| Protecting group (e.g., methanol) | Temporarily masks the carboxylic acid | Esterification is a robust and reversible protection strategy. |
| Lewis Acid (e.g., AlCl₃, FeCl₃) | Catalyst for Friedel-Crafts reaction | Activates the benzenesulfonyl chloride for electrophilic attack. |
Experimental Workflow
The Friedel-Crafts sulfonylation pathway is a multi-step process that requires careful execution to achieve high yields and purity.
Caption: Workflow for the Friedel-Crafts sulfonylation approach.
Step-by-Step Methodology
Step 1: Esterification of Thiophene-2-carboxylic acid
To prevent interference from the deactivating carboxylic acid group during the Friedel-Crafts reaction, it is first protected as a methyl ester.
-
Protocol:
-
Suspend thiophene-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl thiophene-2-carboxylate.
-
Step 2: Friedel-Crafts Sulfonylation
The electron-rich thiophene ring of the methyl ester undergoes electrophilic substitution with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.
-
Protocol:
-
Dissolve methyl thiophene-2-carboxylate (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1-1.5 eq), portion-wise.
-
To the stirred suspension, add benzenesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 5-(benzenesulfonyl)thiophene-2-carboxylate.
-
Step 3: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid via saponification of the methyl ester.
-
Protocol:
-
Dissolve methyl 5-(benzenesulfonyl)thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water.
-
Add an excess of lithium hydroxide (2.0-3.0 eq).[1]
-
Stir the mixture at room temperature for 2-4 hours.[1]
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., 1N HCl) to a pH of 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Synthetic Strategy 2: The Palladium-Catalyzed Cross-Coupling Pathway
This modern approach offers an alternative route that can be advantageous in terms of functional group tolerance and milder reaction conditions. The key transformation is a Suzuki-Miyaura cross-coupling reaction.
Starting Materials and Rationale
| Starting Material | Role | Key Considerations |
| 5-Bromothiophene-2-carboxylic acid | Thiophene core with a handle for cross-coupling | Commercially available or can be synthesized from thiophene-2-carboxylic acid. |
| Benzeneboronic acid | Source of the phenyl group for the sulfonyl moiety | A common and stable coupling partner in Suzuki reactions. |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | Facilitates the C-C bond formation | A variety of palladium catalysts can be employed. |
| Base (e.g., K₂CO₃, Na₂CO₃) | Activates the boronic acid and neutralizes the acid produced | The choice of base can significantly impact the reaction outcome. |
Experimental Workflow
The cross-coupling pathway provides a more convergent synthesis, where two key fragments are joined in a single step.
Sources
Introduction: Unveiling a Scaffold of Pharmaceutical Interest
An In-Depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives have long been a cornerstone in medicinal chemistry, serving as a versatile scaffold in the development of numerous therapeutic agents.[1] The structural resemblance of the thiophene ring to a benzene ring, a concept known as bioisosterism, allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency and improved pharmacokinetic profiles.[1] This guide focuses on a specific, promising derivative: this compound. This molecule integrates three key pharmacophoric features: the thiophene core, a benzenesulfonyl group, and a carboxylic acid moiety. This unique combination makes it a compelling candidate for investigation in modern drug discovery programs. This document provides a comprehensive overview of a plausible synthetic route, detailed characterization protocols, and a discussion of its potential applications, grounded in established chemical principles and the broader context of thiophene chemistry.
A Plausible Synthetic Pathway: A Step-by-Step Guide
While a singular "discovery" paper for this compound is not readily apparent in the literature, a logical and efficient synthetic route can be devised based on well-established organic reactions commonly applied to thiophene chemistry. The proposed synthesis involves a two-step process: a Friedel-Crafts acylation followed by an oxidation reaction.
Step 1: Friedel-Crafts Acylation of Thiophene-2-carboxylic acid
The initial step involves the introduction of the benzoyl group onto the thiophene ring. Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems.
Causality Behind Experimental Choices:
-
Starting Material: Thiophene-2-carboxylic acid is a commercially available and logical starting point.[2][3] The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the sulfur atom's lone pairs can still direct incoming electrophiles. To circumvent potential complications and favor acylation at the 5-position, protection of the carboxylic acid, for instance, as a methyl ester, might be considered in a practical laboratory setting. For the purpose of this guide, we will proceed with the direct acylation, acknowledging that optimization would be necessary.
-
Acylating Agent: Benzenesulfonyl chloride is chosen as the source of the benzenesulfonyl group.
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the benzenesulfonyl chloride, making it a more potent electrophile for the reaction with the thiophene ring.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene.
-
Formation of the Electrophile: Cool the suspension to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Thiophene: To this mixture, add a solution of thiophene-2-carboxylic acid (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Caption: Logical relationships of the core scaffold to potential biological targets and therapeutic areas.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on fundamental and reliable organic reactions. The presence of multiple pharmacophoric groups within its structure makes it a prime candidate for further investigation as a lead compound or as a versatile scaffold for the development of new therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and exploration of the biological activities of this promising compound.
References
- Ash, M. L., et al. (2002). Process for preparing 3-(substituted phenyl)-5-thienyl or furyl)-1,2,4-triazole compounds. U.S.
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Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. [Link]
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
-
Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]
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PubChem. (n.d.). 5-Phenyl-2-thiophenecarboxylic acid. Retrieved January 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 23, 2026, from [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 23, 2026, from [Link]
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Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- You, W., & Yan, X. (2011). A mild, metal-free, and base-promoted thio-annulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate to yield substituted thiophenes. The Journal of Organic Chemistry, 76(19), 8009-8014.
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(03), 053-060. [Link]
- Books. (2024).
- Google Patents. (n.d.). Process for producing 5-carboxy-2-acetylthiophene.
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5-(Benzenesulfonyl)thiophene-2-carboxylic acid literature review
An In-Depth Technical Guide to 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of related thiophene derivatives, this document outlines plausible synthetic routes, key characterization data, and the therapeutic potential of this compound.
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a versatile building block for designing novel therapeutic agents. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.
The introduction of a benzenesulfonyl moiety at the 5-position of the thiophene-2-carboxylic acid core is a strategic design element. The sulfonyl group is a key pharmacophore in many successful drugs, known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Furthermore, sulfonamide-containing compounds are well-established inhibitors of enzymes like carbonic anhydrases and kinases, which are critical targets in cancer and other diseases. This guide will explore the synthesis, characterization, and potential biological applications of this compound, providing a roadmap for its investigation as a potential therapeutic agent.
Synthesis of this compound
While a direct, one-pot synthesis for this compound is not prominently described in the literature, a plausible and efficient synthetic route can be designed based on well-established organometallic and nucleophilic substitution reactions. The proposed pathway involves the initial preparation of a 5-halothiophene-2-carboxylic acid ester, followed by a palladium-catalyzed sulfenylation, and subsequent oxidation to the desired sulfone.
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available 5-bromothiophene-2-carboxylic acid. This starting material undergoes esterification to protect the carboxylic acid, followed by a palladium-catalyzed coupling with sodium benzenesulfinate to introduce the phenylsulfonyl group. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-bromothiophene-2-carboxylate
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-bromothiophene-2-carboxylate.
Step 2: Synthesis of Methyl 5-(phenylsulfonyl)thiophene-2-carboxylate
-
In a flame-dried Schlenk flask, combine methyl 5-bromothiophene-2-carboxylate (1.0 eq), sodium benzenesulfinate (1.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography to yield methyl 5-(phenylsulfonyl)thiophene-2-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve methyl 5-(phenylsulfonyl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (3:1, 0.1 M).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to 60 °C for 4 hours.
-
Monitor the saponification by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound would be confirmed through a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈O₄S₂ |
| Molecular Weight | 284.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (estimated) |
| Solubility | Soluble in DMSO, DMF, and aqueous base |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the thiophene protons, and a multiplet for the phenyl protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide key information about the carbon framework. Based on literature data for similar substituted thiophenes, the following chemical shifts can be anticipated.[1][2]
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 162-165 |
| C2 (Thiophene) | 135-138 |
| C3 (Thiophene) | 130-133 |
| C4 (Thiophene) | 128-131 |
| C5 (Thiophene) | 145-148 |
| C (Phenyl, ipso) | 138-141 |
| C (Phenyl, ortho, meta, para) | 127-134 |
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| S=O (Sulfone) | 1300-1350 and 1120-1160 |
| C=C (Aromatic) | 1450-1600 |
Chemical Biology and Potential Therapeutic Applications
The structural features of this compound suggest its potential as a modulator of various biological targets, particularly those implicated in cancer and infectious diseases.
Anticancer Activity
Many thiophene derivatives have been reported to possess significant anticancer activity.[4][5][6][7][8][9] The benzenesulfonyl moiety is a common feature in many kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10] The thiophene core can act as a scaffold to position the benzenesulfonyl group within the ATP-binding pocket of a kinase, potentially leading to inhibition.
Caption: Proposed binding mode of this compound in a kinase active site.
Furthermore, thiophene sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[11][12][13][14] CA IX is overexpressed in many hypoxic tumors and contributes to tumor acidification and progression. Inhibition of CA IX is a validated anticancer strategy.
Antibacterial Activity
Thiophene derivatives have also shown promise as antibacterial agents.[15][16][17][18][19][20] The mechanism of action for many of these compounds involves the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes. The electron-withdrawing nature of the benzenesulfonyl group could enhance the antibacterial potential of the thiophene scaffold.
Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro biological assays should be performed.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Inoculum Preparation: Grow the bacterial strains in Mueller-Hinton Broth (MHB) to an optical density of 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of related compounds, it is a strong candidate for investigation as an anticancer and antibacterial agent. The proposed synthetic route provides a clear path to obtaining this molecule for further study.
Future research should focus on the synthesis and thorough characterization of this compound, followed by comprehensive biological evaluation. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with different substituents on the phenyl ring and the thiophene core, will be crucial for optimizing its potency and selectivity. Mechanistic studies to identify the specific biological targets will further elucidate its therapeutic potential.
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A Theoretical and In-Silico Investigation of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid: A Guide for Drug Discovery Professionals
Abstract
Thiophene derivatives represent a cornerstone in modern medicinal chemistry, with their isosteric relationship to benzene rings providing a strategic advantage in drug design.[1] This guide delves into a comprehensive theoretical and in-silico analysis of a promising, yet under-explored, member of this family: 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. The unique structural combination of a thiophene-carboxylic acid scaffold with a benzenesulfonyl moiety suggests a high potential for targeted biological activity, warranting a detailed investigation of its electronic, structural, and interactive properties. This document serves as a technical blueprint for researchers, providing a robust framework for the computational assessment of this molecule and its derivatives, from fundamental quantum chemical calculations to predictive molecular docking studies. The methodologies outlined herein are designed to be self-validating, emphasizing the synergy between theoretical predictions and experimental verification.
Introduction: The Rationale for a Focused Theoretical Study
The thiophene ring is a privileged scaffold in a multitude of FDA-approved drugs, valued for its ability to modulate physicochemical properties while maintaining biological activity.[2] The addition of a carboxylic acid group at the 2-position introduces a key site for hydrogen bonding and salt bridge formation, crucial for receptor-ligand interactions. Furthermore, the benzenesulfonyl group at the 5-position significantly influences the molecule's electronic profile and steric bulk, potentially enhancing its specificity and potency as an inhibitor for various biological targets.
A thorough theoretical investigation provides a cost-effective and insightful first step in the drug discovery cascade. By employing computational chemistry, we can predict a range of molecular properties, offering a rationale for its synthesis and guiding further experimental studies. This guide will systematically outline the theoretical approaches to elucidate the structure-activity relationships of this compound.
Foundational Theoretical Analysis: Unveiling Molecular Properties
The initial phase of our investigation focuses on understanding the intrinsic properties of the molecule using Density Functional Theory (DFT), a powerful quantum chemical method for studying the electronic structure of molecules.[3][4]
Computational Methodology: A Self-Validating Approach
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. Based on extensive studies of thiophene derivatives, the following protocol is recommended for robust and reliable results:[3][5]
Step-by-Step Computational Protocol:
-
Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been reached.[6]
-
Vibrational Analysis: A frequency calculation will be performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled by a factor (e.g., 0.9614) to better match experimental data.[6]
-
Electronic Properties Analysis: Key electronic descriptors will be calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be used to investigate intramolecular interactions and charge delocalization.
-
Fukui Functions: These will be calculated to predict the local reactivity and sites susceptible to nucleophilic, electrophilic, and radical attack.[8]
-
Caption: A typical workflow for DFT calculations.
Predicted Physicochemical Properties
Based on the DFT calculations, we can predict several key physicochemical properties that are critical for drug development:[1][5]
| Property | Predicted Significance |
| pKa | The carboxylic acid moiety will have an acidic pKa, influencing its ionization state at physiological pH. |
| LogP | The benzenesulfonyl group will likely increase lipophilicity, affecting membrane permeability and solubility. |
| Dipole Moment | Will provide insights into the molecule's polarity and its potential for dipole-dipole interactions. |
| Solubility | The interplay between the polar carboxylic acid and the more nonpolar aromatic rings will determine its solubility. |
In-Silico Target Identification and Molecular Docking
With a solid understanding of the molecule's intrinsic properties, the next logical step is to explore its potential biological targets through molecular docking simulations. This in-silico technique predicts the preferred binding orientation of a ligand to a protein target.
Target Selection
Given the structural motifs present in this compound, several classes of enzymes could be considered as potential targets, including but not limited to:
-
Kinases: Many kinase inhibitors feature substituted aromatic scaffolds.
-
Proteases: The carboxylic acid can form key interactions in the active sites of proteases.
-
Epigenetic Targets (e.g., Histone Deacetylases - HDACs): The molecular dimensions and functional groups may be suitable for binding to the active sites of these enzymes.
Molecular Docking Protocol
A rigorous and well-documented docking protocol is essential for obtaining meaningful results.
Step-by-Step Docking Protocol:
-
Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).[9] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: The DFT-optimized structure of this compound will be used as the input ligand.
-
Grid Generation: Define the binding site on the protein, typically centered on a known co-crystallized ligand or a predicted active site.
-
Docking Simulation: Perform the docking using a validated software package (e.g., AutoDock, Glide).[9] The simulation will generate a series of binding poses ranked by their docking scores.
-
Pose Analysis: Analyze the top-ranked poses, paying close attention to key intermolecular interactions such as hydrogen bonds, salt bridges, and pi-stacking.
Caption: A generalized workflow for molecular docking studies.
Proposed Experimental Validation: Bridging Theory and Reality
The theoretical predictions from DFT and molecular docking are hypotheses that must be tested experimentally. The following section outlines a proposed experimental plan to synthesize, characterize, and evaluate the biological activity of this compound.
Synthesis
A plausible synthetic route would involve the sulfonation of a suitable thiophene-2-carboxylic acid derivative. The precise conditions would need to be optimized, but a general approach could be:
Proposed Synthesis Protocol:
-
Starting Material: Thiophene-2-carboxylic acid.[10]
-
Reaction: Friedel-Crafts-type reaction with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.
-
Purification: The crude product would be purified by recrystallization or column chromatography.
Spectroscopic and Structural Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Information |
| ¹H and ¹³C NMR | Will confirm the connectivity of the atoms and the substitution pattern on the thiophene ring.[11][12] |
| FT-IR Spectroscopy | Will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the sulfonyl group (S=O stretches).[13][14] |
| Mass Spectrometry | Will confirm the molecular weight of the compound.[11] |
| X-ray Crystallography | Would provide the definitive 3D structure of the molecule, allowing for direct comparison with the DFT-optimized geometry. |
Biological Evaluation
Based on the molecular docking results, in vitro biological assays should be conducted to determine the inhibitory activity of the compound against the predicted target.
Example Biological Assay Protocol (Enzyme Inhibition):
-
Assay Setup: An appropriate enzymatic assay will be set up to measure the activity of the target enzyme.
-
Inhibition Measurement: The synthesized compound will be tested at various concentrations to determine its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Analysis: The IC₅₀ value will be correlated with the docking score to validate the computational model.[15]
Conclusion: A Roadmap for Future Research
This guide provides a comprehensive theoretical framework for the investigation of this compound as a potential therapeutic agent. By integrating DFT calculations, molecular docking, and a clear plan for experimental validation, researchers can efficiently and effectively explore the potential of this promising molecule. The methodologies outlined here are not only applicable to the title compound but can also be adapted for the study of other novel thiophene derivatives, thereby accelerating the drug discovery process.
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- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Solubility of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid, a compound of interest in pharmaceutical and materials science research. In the absence of extensive public domain data on this specific molecule, this document offers a robust theoretical framework for predicting its solubility based on its structural components. Furthermore, it provides detailed experimental protocols for researchers to determine its solubility in various organic solvents, ensuring a self-validating approach to its application.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the efficacy, formulation, and bioavailability of active pharmaceutical ingredients (APIs) and the processability of functional materials. For a molecule such as this compound, understanding its solubility profile across a range of organic solvents is paramount for its successful application in drug development and materials engineering.
This guide will delve into the theoretical underpinnings of this compound's solubility, followed by practical, step-by-step methodologies for its empirical determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The presence of polar and non-polar functional groups dictates the types of intermolecular forces it can form with solvent molecules. This compound is a complex molecule with distinct functional regions that contribute to its overall solubility profile.
Caption: Molecular structure of this compound.
The Thiophene Ring
The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring itself is relatively non-polar and hydrophobic, contributing to solubility in non-polar organic solvents.
The Carboxylic Acid Group
The carboxylic acid (-COOH) group at the 2-position is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances the potential for solubility in polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols. The acidic nature of this group also means its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.
The Benzenesulfonyl Group
The benzenesulfonyl (-SO2-Ph) group at the 5-position is a key contributor to the molecule's overall polarity. The sulfonyl group (-SO2-) is strongly polar and can act as a hydrogen bond acceptor.[1] The presence of two oxygen atoms and a sulfur atom with a partial positive charge creates a significant dipole moment. The attached benzene ring, while non-polar, contributes to the overall size of the molecule and can participate in van der Waals interactions. Aromatic sulfonic acids are generally known to be soluble in water and polar organic solvents.[2]
Predicted Solubility in Organic Solvents: A Theoretical Analysis
Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in a range of organic solvents. The interplay between the non-polar thiophene and benzene rings and the highly polar carboxylic acid and sulfonyl groups will result in a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the solvent. The polar sulfonyl group also contributes to favorable dipole-dipole interactions.[2] |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in strong dipole-dipole interactions with the sulfonyl and carboxylic acid groups. The absence of a donor hydrogen on the solvent might slightly reduce solubility compared to protic solvents. |
| Moderately Polar | Acetone, Ethyl acetate | Moderate to Low | These solvents have a moderate dipole moment and can act as hydrogen bond acceptors. However, the large non-polar regions of the solute may limit extensive solvation. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding and dipole-dipole forces) of the crystalline solid.[3] |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of specific experimental data, it is crucial for researchers to determine the solubility of this compound empirically. The following protocol outlines a reliable method for this determination.
Caption: Workflow for experimental solubility determination.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
-
Separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Use a syringe filter to draw the supernatant, ensuring no solid particles are transferred. Adsorption of the solute to the filter membrane should be evaluated and accounted for if significant.
-
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Conclusion
This guide provides researchers and drug development professionals with a solid theoretical foundation and, critically, a detailed, self-validating experimental protocol to generate the necessary empirical data. This combined theoretical and practical approach will enable the informed selection of solvents for synthesis, purification, formulation, and other critical applications of this promising compound.
References
-
Delgado, D. R., & Serna, E. A. (2020). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 12(1), 1-14. [Link]
-
Shayanfar, A., & Jouyban, A. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(11), 5286-5296. [Link]
-
Wikipedia. (n.d.). Sulfonic acid. [Link]
-
Fei, X., et al. (2016). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 26(5), 333-341. [Link]
- Müller, P., & Löffler, H. (1988). METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
-
Klopman, G., & Zhu, H. (2001). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Computer Sciences, 41(2), 439-445. [Link]
-
Avdeef, A., & Tsinman, O. (2018). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 118(21), 10515-10586. [Link]
-
Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
Britannica. (2024). sulfonic acid. [Link]
-
Lazzari, P., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 1-10. [Link]
-
Shayanfar, A., & Jouyban, A. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
Al-Anber, M. A. (2013). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical and Process Engineering, 1(1), 1-6. [Link]
-
Li, Y., et al. (2015). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 22(23), 2733-2757. [Link]
-
Li, Z., et al. (2010). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 55(8), 2916-2919. [Link]
-
LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. [Link]
Sources
Guardian of Purity: A Technical Guide to the Stability and Storage of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a key building block in contemporary drug discovery, valued for its unique electronic and structural properties. As with any high-value reagent, maintaining its chemical integrity from procurement to application is paramount to ensure reproducible and reliable experimental outcomes. This in-depth guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the intrinsic chemical liabilities of its constituent functional groups—the thiophene ring, the carboxylic acid, and the benzenesulfonyl moiety—to predict potential degradation pathways. Furthermore, this guide outlines field-proven protocols for handling, storage, and the analytical monitoring of its purity over time, empowering researchers to safeguard this critical reagent's quality.
Chemical Profile and Intrinsic Stability Considerations
This compound is a crystalline solid at room temperature. Its stability is dictated by the interplay of its three key functional components: the aromatic thiophene ring, the acidic carboxyl group, and the electron-withdrawing benzenesulfonyl substituent.
The thiophene ring, while aromatic, is generally more susceptible to certain reactions than its benzene analogue. The sulfur heteroatom can be prone to oxidation, which could potentially lead to the formation of sulfoxides or sulfones, or even ring-opening under harsh oxidative conditions. The carboxylic acid group introduces the possibility of decarboxylation, particularly at elevated temperatures or under specific catalytic conditions. The benzenesulfonyl group is generally stable, but the sulfonyl linkage can be susceptible to nucleophilic attack and hydrolysis under strong acidic or basic conditions, although this typically requires forcing conditions.
A critical characteristic of this compound is its hygroscopic and moisture-sensitive nature.[1] Absorption of water can act as a reagent for hydrolytic degradation pathways and can also physically alter the crystalline solid, potentially impacting weighing accuracy and solubility.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, adherence to stringent storage and handling protocols is essential. The following recommendations are based on manufacturer safety data and an understanding of the compound's chemical properties.
Long-Term Storage
For long-term storage (months to years), the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is sensitive to moisture and potentially air.[1] An inert atmosphere displaces both. |
| Container | Tightly Sealed, Amber Glass Vial | Protects from moisture, air, and light.[1] |
| Desiccation | Store within a desiccator | Provides an additional layer of protection against moisture. |
Short-Term Storage and In-Use Handling
For daily or weekly use, the following practices should be observed:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: Whenever possible, handle the compound under a stream of dry inert gas (e.g., in a glove box or using a nitrogen-purged weigh boat).
-
Minimize Exposure: Dispense the required amount quickly and promptly reseal the container, ensuring the seal is tight.
-
Avoid Incompatibilities: Do not store or handle in close proximity to strong oxidizing agents, strong bases, or strong acids.[2]
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound may undergo is crucial for troubleshooting and for the development of stability-indicating analytical methods. Based on the reactivity of its functional groups, the following degradation pathways are plausible:
Caption: Potential Degradation Pathways
-
Hydrolysis: In the presence of moisture, particularly catalyzed by acidic or basic conditions, the benzenesulfonyl group could undergo hydrolysis to yield thiophene-2-carboxylic acid and benzenesulfonic acid.
-
Decarboxylation: Thermal stress can potentially lead to the loss of the carboxylic acid group, resulting in the formation of 5-(benzenesulfonyl)thiophene.
-
Oxidation: Exposure to atmospheric oxygen or other oxidizing agents could lead to the oxidation of the thiophene sulfur atom, forming the corresponding S-oxide or S,S-dioxide. More extensive oxidation could result in the cleavage of the thiophene ring.
-
Photodegradation: Thiophene and its derivatives can be susceptible to degradation upon exposure to light, potentially leading to a variety of photoproducts through complex reaction pathways.
Monitoring Stability: Analytical Methodologies
Regular assessment of the purity of this compound is a cornerstone of good laboratory practice, especially for long-stored materials or before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose.
Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately and selectively quantify the parent compound in the presence of its potential degradation products.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
-
Gradient Program:
-
Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 15-20 minutes. This will elute polar degradation products first, followed by the parent compound and any less polar impurities. A final high-organic wash and re-equilibration step are necessary.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (a full UV-Vis spectrum should be run initially to determine the optimal wavelength, typically around the λmax).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
Caption: HPLC Workflow for Purity Assessment
Conclusion
The chemical integrity of this compound is best preserved through meticulous attention to storage and handling. By understanding its inherent chemical liabilities and implementing the protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. The cornerstone of this preservation strategy is the exclusion of moisture and air, coupled with storage at reduced temperatures and protection from light. Regular purity assessment using a validated stability-indicating HPLC method provides the ultimate assurance of quality, ensuring the reliability and reproducibility of experimental results that are foundational to successful research and development.
References
- Sigma-Aldrich. Safety Data Sheet for this compound. (Accessed January 2026).
- TCI Chemicals. Safety Data Sheet for Thiophene-2-carboxylic acid. (Accessed January 2026).
- Fisher Scientific. Safety Data Sheet for Thiophene-2-carboxylic acid. (Accessed January 2026).
- PubChem. Thiophene-2-carboxylic acid.
- ChemicalBook. Thiophene-2-carboxylic acid. (Accessed January 2026).
Sources
Methodological & Application
Application Notes and Protocols for the Characterization of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
<
Introduction
5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity, stability, and overall physicochemical properties are critical determinants of final product quality and efficacy. Therefore, robust and reliable analytical methods are paramount for its comprehensive characterization throughout the drug development lifecycle. This guide provides a detailed overview of the essential analytical techniques and protocols for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific integrity and provide a framework for generating trustworthy and reproducible data.
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. A well-developed HPLC method should be specific, linear, accurate, precise, and robust, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a moderately polar compound like this compound. The combination of a non-polar stationary phase (e.g., C18) and a polar mobile phase allows for excellent separation based on hydrophobicity. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.
Experimental Workflow: HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure the analyte is in its non-ionized form, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B | Gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds with good UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in USP <621>.[5][6][7][8][9] This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
Protocol:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecule.
Expected ¹H NMR Spectral Data (Illustrative):
-
Aromatic protons of the benzenesulfonyl group.
-
Thiophene ring protons.
-
A broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Spectral Data (Illustrative):
-
Carbonyl carbon of the carboxylic acid.
-
Carbons of the benzenesulfonyl and thiophene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the compound directly from the HPLC eluent.
Protocol (LC-MS):
-
Utilize the HPLC method described in Section 1.
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode. For a carboxylic acid, negative ion mode is often preferred, detecting the [M-H]⁻ ion.[10][11]
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. The fragmentation of sulfonates often involves the loss of SO₂.[12]
Expected Mass Spectral Data:
-
Molecular Ion: [M-H]⁻ in negative ion mode.
-
Key Fragments: Fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the sulfonyl bond. The observation of a fragment ion corresponding to the SO₃ radical anion can be a specific marker for aromatic sulfonates.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3200-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1710-1680 |
| S=O stretch (Sulfonyl) | 1350-1300 and 1160-1120 |
| C-S stretch (Thiophene) | ~700 |
| Aromatic C-H stretch | ~3100 |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of the compound.[14]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[15]
Protocol:
-
Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.[16][17]
Protocol:
-
Seal a small amount of the sample (2-5 mg) in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the molecule under various stress conditions and to identify potential degradation products.[18] These studies are a critical component of method validation for stability-indicating assays.[19][20]
Rationale and Workflow
The compound should be subjected to stress conditions as recommended by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for a specified time.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature for a specified time.
-
Oxidation: Treat the sample with a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample (solid and in solution) to light as per ICH Q1B guidelines.
-
Analyze all stressed samples by the validated HPLC method to assess the extent of degradation and the formation of any new peaks. Use LC-MS to identify the structures of the major degradation products.
Conclusion
A multi-technique approach is indispensable for the comprehensive characterization of this compound. The protocols outlined in this guide, encompassing chromatography, spectroscopy, and thermal analysis, provide a robust framework for ensuring the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these scientifically sound methodologies will enable researchers and developers to generate high-quality, reliable data, which is fundamental to the successful progression of drug development programs.
References
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
- Borthakur, A., & Rao, V. S. B. (1984). Mass spectral studies of alkylbenzenesulphonic acids through their S-benzylisothiouronium salts. Journal of Mass Spectrometry, 19(3), 337-349.
- Crescenzi, C., Di Corcia, A., Marcomini, A., Pojana, G., & Samperi, R. (2001). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 73(13), 3079–3086.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from [Link]
-
ResearchGate. (2022). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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1H NMR and 13C NMR analysis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
An Application Note for the Structural Elucidation of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry and drug development, this document explains the causal relationships behind experimental choices, offers step-by-step protocols for data acquisition, and presents a thorough interpretation of the spectral data. The strong electron-withdrawing nature of both the benzenesulfonyl and carboxylic acid substituents creates a distinct and predictable NMR fingerprint, making NMR an unequivocal tool for structural validation.
Introduction: Significance and Analytical Challenge
Thiophene derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The specific molecule, this compound, combines this privileged heterocycle with two powerful electron-withdrawing groups, making it a valuable synthetic intermediate. The precise confirmation of its chemical structure, particularly the substitution pattern on the thiophene ring, is paramount for its use in further synthetic steps and for establishing structure-activity relationships (SAR).
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the non-destructive structural elucidation of organic molecules. It provides atom-specific information regarding the chemical environment, connectivity, and spatial relationships within a molecule. This guide details the application of ¹H and ¹³C NMR to unambiguously confirm the identity and purity of this compound.
Molecular Structure and NMR Considerations
The key to interpreting the NMR spectra of this molecule lies in understanding the electronic influence of its substituents on the aromatic rings.
-
Electron-Withdrawing Effects: Both the benzenesulfonyl (-SO₂Ph) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. This effect significantly deshields the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.[2] This deshielding is a result of the reduction in electron density around the nuclei.
-
Anisotropy: The circulating π-electrons in the thiophene and benzene rings generate their own local magnetic fields. This phenomenon, known as magnetic anisotropy, causes protons attached to the rings to experience a stronger effective magnetic field, shifting them significantly downfield into the characteristic aromatic region (typically 6.5-8.5 ppm).[3]
Below is the molecular structure with the standard numbering system used for spectral assignment.
Caption: Standard workflow for NMR-based structural elucidation.
Spectrometer Parameters
These parameters are provided for a typical 400 MHz spectrometer and may be adjusted based on the available instrumentation.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Freq. | 400 MHz | 100 MHz | Standard field strength for routine analysis. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for ¹H; Power-gated decoupling for ¹³C to obtain singlets and NOE. |
| Solvent | DMSO-d₆ | DMSO-d₆ | As described in Protocol 3.1. |
| Temperature | 298 K | 298 K | Standard ambient temperature for analysis. |
| Spectral Width | -2 to 14 ppm | -10 to 200 ppm | Encompasses all expected signals, including the acidic proton and carbonyl carbon. |
| Number of Scans | 16 | 1024 | Sufficient for good signal-to-noise in ¹H; more scans needed for ¹³C due to low natural abundance. |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | Allows for adequate relaxation of most nuclei between pulses for qualitative analysis. |
| Acquisition Time | ~4.0 s | ~1.5 s | Balances resolution with experimental time. |
Spectral Interpretation and Data Analysis
The following sections detail the predicted signals for each nucleus based on established chemical shift principles and data from similar structures. [4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct regions: the downfield acidic proton, the aromatic region containing signals from both rings, and the residual solvent peak.
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| -COOH | 13.0 - 14.0 | Broad Singlet (br s) | N/A | 1H | Acidic protons are highly deshielded and often exchange, leading to broad signals. [6] |
| H-4 (Thiophene) | 8.0 - 8.2 | Doublet (d) | JH3-H4 = 4.0 - 4.5 | 1H | Adjacent to the strongly withdrawing -SO₂Ph group, making it the most downfield thiophene proton. |
| H-ortho (Phenyl) | 7.9 - 8.1 | Doublet (d) or Multiplet (m) | Jortho-meta ≈ 7.5 | 2H | Directly influenced by the anisotropic and electron-withdrawing effects of the attached -SO₂ group. [7] |
| H-3 (Thiophene) | 7.7 - 7.9 | Doublet (d) | JH4-H3 = 4.0 - 4.5 | 1H | Adjacent to the -COOH group and coupled to H-4. |
| H-meta/para (Phenyl) | 7.5 - 7.7 | Multiplet (m) | N/A | 3H | Less affected by the -SO₂ group, these protons overlap in a complex multiplet. |
| DMSO-d₅ | ~2.50 | Quintet | N/A | - | Residual proton signal from the deuterated solvent. |
| H₂O | ~3.33 | Broad Singlet (br s) | N/A | - | Trace water present in the DMSO-d₆ solvent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms as singlets. The chemical shifts are highly indicative of the electronic environment.
| Carbon(s) | Predicted Shift (δ, ppm) | Assignment Rationale |
| C=O (Carboxyl) | 161 - 164 | The carbonyl carbon is highly deshielded by the two attached oxygen atoms. [8] |
| C-5 (Thiophene) | 145 - 150 | Quaternary carbon attached to the strongly electron-withdrawing -SO₂Ph group. |
| C-ipso (Phenyl) | 140 - 143 | Quaternary carbon of the phenyl ring directly attached to the sulfur atom. |
| C-2 (Thiophene) | 138 - 142 | Quaternary carbon attached to the electron-withdrawing -COOH group. |
| C-4 (Thiophene) | 135 - 138 | Protonated carbon adjacent to the -SO₂Ph group; highly deshielded. |
| C-para (Phenyl) | 133 - 135 | The para carbon shift is influenced by resonance effects from the sulfonyl group. |
| C-ortho (Phenyl) | 129 - 131 | Shielded relative to other aromatic carbons by the sulfonyl group's anisotropy. |
| C-meta (Phenyl) | 127 - 129 | Least affected carbons on the phenyl ring. |
| C-3 (Thiophene) | 126 - 128 | Protonated carbon adjacent to the -COOH group. |
| DMSO-d₆ | ~39.5 | Heptet |
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous and comprehensive method for the structural validation of this compound. The predicted chemical shifts and coupling patterns, arising from the distinct electronic environment created by the substituents, serve as a reliable fingerprint for the molecule. The protocols and interpretive guide presented here offer a self-validating system for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
References
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
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Consiglio, G., et al. (1984). An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]
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LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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The Royal Society of Chemistry. (2013). Supplementary material: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. [Link]
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Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. [Link]
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IUPAC. (n.d.). Thiophene derivatives possess pharmacological and biological activities. IUCrData. [Link]
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Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
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Structural Elucidation of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the characterization of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. We present a detailed protocol optimized for solid-state analysis via Attenuated Total Reflectance (ATR), followed by an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is explained, grounding the methodology in established spectroscopic principles. This note is intended for researchers, chemists, and quality control specialists engaged in the synthesis, analysis, and development of novel chemical entities.
Scientific Introduction: The Molecule and the Method
This compound is a multifaceted organic molecule featuring several key functional groups: a thiophene ring, a carboxylic acid, and a benzenesulfonyl group. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as crucial building blocks for more complex structures.[1][2] The thiophene ring is a common heterocycle in pharmacologically active compounds, while the sulfonyl and carboxylic acid moieties can dictate solubility, binding interactions, and overall chemical reactivity.[3][4]
Accurate structural confirmation is a non-negotiable checkpoint in any synthetic workflow. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose.[5] The method probes the vibrational modes of a molecule's covalent bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), producing a unique spectral "fingerprint."[6][7] For this compound, FT-IR allows for the simultaneous confirmation of the carboxylic acid's O-H and C=O bonds, the sulfonyl group's S=O bonds, and the aromatic C-H and C=C bonds of the thiophene and benzene rings.
This guide will focus on the Attenuated Total Reflectance (ATR) sampling technique, which has largely superseded traditional methods like KBr pellets for solid samples due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[8]
Detailed Experimental Protocol: ATR-FT-IR Analysis
This protocol is designed as a self-validating system, where proper execution of each step ensures high-quality, reproducible data.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample: High-purity, solid this compound, dried to remove residual solvent.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes (e.g., Kimwipes™).
Experimental Workflow Diagram
Caption: ATR-FT-IR Experimental Workflow
Step-by-Step Methodology
-
Instrument Preparation & Crystal Cleaning:
-
Action: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
-
Expert Causality: This is the most critical step for data integrity. Any residue from previous samples, cleaning solvents, or finger oils will contribute to the spectrum, leading to inaccurate results. A clean, dry crystal is essential for a pure background reference.[9]
-
-
Background Acquisition:
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 scans.
-
Expert Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between spectral detail and signal-to-noise ratio.
-
-
Sample Application:
-
Action: Place a small amount of the powdered this compound onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface (typically 1-2 mm in diameter).
-
Expert Causality: ATR is a surface technique where an evanescent wave penetrates the sample to a depth of only a few microns.[10] Therefore, a thick sample is unnecessary. The key is complete coverage of the measurement area.
-
-
Ensuring Optimal Contact:
-
Action: Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample.
-
Expert Causality: For the evanescent wave to penetrate the sample effectively, intimate contact between the sample and the ATR crystal is required.[11] Applying pressure crushes the solid powder, eliminating air gaps and maximizing the surface area available for analysis, which directly enhances the quality and intensity of the resulting spectrum.
-
-
Sample Spectrum Acquisition:
-
Action: Acquire the sample spectrum using the same parameters as the background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
-
Expert Causality: Using identical acquisition parameters ensures that the background subtraction is mathematically valid, preventing the introduction of artifacts into the final spectrum.
-
-
Post-Measurement Cleanup:
-
Action: Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface as described in Step 1.
-
Expert Causality: Proper cleanup prevents cross-contamination and ensures the instrument is ready for the next user, maintaining the integrity of future analyses.
-
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound is a composite of the characteristic absorptions from its constituent functional groups. The interpretation involves assigning the observed absorption bands to specific molecular vibrations.
Key Vibrational Modes and Expected Wavenumbers
The following table summarizes the primary vibrational modes anticipated for the target molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity & Shape |
| Carboxylic Acid | O–H stretch (H-bonded dimer) | 3300 - 2500 | Strong, Very Broad |
| C=O stretch | 1710 - 1680 | Strong, Sharp | |
| C–O stretch | 1320 - 1210 | Medium-Strong | |
| O–H bend (out-of-plane) | 950 - 910 | Medium, Broad | |
| Benzenesulfonyl | S=O asymmetric stretch | 1360 - 1310 | Strong |
| S=O symmetric stretch | 1165 - 1135 | Strong | |
| Aromatic Rings | Aromatic C–H stretch | 3100 - 3000 | Medium-Weak |
| (Benzene & Thiophene) | Aromatic C=C stretch | 1600 - 1450 | Medium (multiple bands) |
| C-H out-of-plane bend | 900 - 670 | Medium-Strong | |
| Thiophene Ring | C–S stretch | ~700 | Weak-Medium |
Sources for wavenumber ranges:[7][12][13][14][15]
Detailed Analysis of Spectral Regions
-
The O-H Stretch Region (3300 - 2500 cm⁻¹): The most prominent feature for a solid-state carboxylic acid is an exceptionally broad and strong absorption band in this region. This is the definitive signature of the O-H stretching vibration within a hydrogen-bonded dimer.[14][16] The extensive hydrogen bonding significantly broadens the peak, often obscuring the weaker aromatic C-H stretches that appear around 3100-3000 cm⁻¹.[17]
-
The Carbonyl Stretch Region (1710 - 1680 cm⁻¹): A strong, sharp absorption band is expected here, corresponding to the C=O stretching vibration.[12] Its position below 1710 cm⁻¹ is indicative of conjugation with the thiophene ring and participation in the hydrogen-bonded dimer structure.
-
The Sulfonyl Group "Doublet" (1360 - 1135 cm⁻¹): The benzenesulfonyl group provides two highly characteristic and intense absorption bands. The higher frequency band (1360-1310 cm⁻¹) is due to the asymmetric stretching of the S=O bonds, while the lower frequency band (1165-1135 cm⁻¹) corresponds to the symmetric stretch.[13][15] The presence of both strong peaks is a robust confirmation of the -SO₂- moiety.
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping signals.
-
Aromatic C=C Stretches: A series of medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the C=C bond stretching within both the benzene and thiophene rings.[18]
-
C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid, coupled with in-plane O-H bending, appears as a medium-to-strong band between 1320-1210 cm⁻¹.[12]
-
C-H Bending: Strong absorptions from C-H out-of-plane (OOP) bending vibrations for the substituted aromatic rings appear in the 900-670 cm⁻¹ range. The exact positions can give clues about the substitution patterns.[18]
-
C-S Vibrations: Vibrations involving the thiophene C-S bond are typically found in the lower frequency part of the fingerprint region.[19]
-
Structure-Spectrum Correlation Diagram
Caption: Mapping of molecular functional groups to their key FT-IR absorption regions.
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling method, is an indispensable tool for the structural verification of this compound. By following the detailed protocol, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by established group frequency correlations, allows for the unambiguous confirmation of all key functional moieties: the hydrogen-bonded carboxylic acid, the sulfonyl group, and the aromatic systems. This application note provides the foundational methodology and interpretive framework for researchers to confidently employ FT-IR in their synthetic and analytical workflows.
References
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]
-
5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information (PMC). [Link]
-
FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]
-
Synthesis and characterization of Thiophene fused arylbenzo[18][20]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl). Taylor & Francis Online. [Link]
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. ResearchGate. [Link]
-
Vibrational Modes of Benzene. Otterbein University. [Link]
-
FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. ResearchGate. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
- Preparation method of 2-thiophenecarboxylic acid.
-
Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. [Link]
-
Analysis of the Vibrational and Electronic Spectrum of Benzene. Chemistry LibreTexts. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. National Center for Biotechnology Information (PMC). [Link]
-
Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. [Link]
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Application Note: High-Performance Chromatographic Purification of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Introduction
5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the purification of such compounds, offering high resolution and efficiency. This guide provides a comprehensive overview of HPLC and UPLC methodologies for the purification of this compound, grounded in the principles of chromatographic science.
The Science of Separating an Acidic Intermediate
The purification of this compound by reversed-phase chromatography hinges on the manipulation of its ionization state. As a carboxylic acid, this molecule can exist in either a neutral (protonated) or an anionic (deprotonated) form, depending on the pH of the mobile phase.
The pKa of the parent compound, 2-thiophenecarboxylic acid, is approximately 3.49[1]. The presence of the electron-withdrawing benzenesulfonyl group is expected to lower the pKa, making this compound a stronger acid. For optimal retention on a non-polar stationary phase (like C18), it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the compound's pKa, ensuring it is in its more hydrophobic, neutral form[2][3].
HPLC vs. UPLC: A Comparative Overview
Both HPLC and UPLC are powerful liquid chromatography techniques, but they differ in their operational parameters and performance characteristics.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi[4] |
| Resolution | Good | Excellent[5] |
| Analysis Time | Longer | Shorter (up to 10x faster than HPLC)[4][5] |
| Solvent Consumption | Higher | Lower[4] |
UPLC's smaller particle size and higher operating pressures lead to significantly improved resolution, sensitivity, and speed[5]. This makes UPLC an excellent choice for analytical method development and for the purification of small quantities of material with high purity requirements. HPLC, on the other hand, is a robust and widely used technique for larger-scale preparative purification[6].
Proposed HPLC Purification Protocol
This protocol is a robust starting point for the purification of this compound on a standard HPLC system.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a 1:1 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
Instrumentation and Columns
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 19 x 100 mm, 5 µm particle size) is a suitable choice for initial purification attempts.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 18-20 mL/min (for a 19 mm ID column) |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (start); optimize based on UV scan |
| Injection Volume | Dependent on sample concentration and column loading capacity |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 22.0 | 80 |
| 22.1 | 20 |
| 25.0 | 20 |
Rationale for Parameter Selection:
-
Mobile Phase: The use of formic acid as a modifier ensures an acidic pH to keep the analyte in its neutral form, enhancing retention. Formic acid is also volatile, making it ideal for subsequent sample workup and compatible with mass spectrometry if desired.
-
Column: A C18 stationary phase provides a good balance of hydrophobicity for retaining the aromatic structure of the target molecule.
-
Detection: The benzenesulfonyl and thiophene chromophores are expected to have significant UV absorbance. A starting wavelength of 254 nm is a common choice for aromatic compounds. For optimal sensitivity, perform a UV scan of the pure compound to determine its λmax.
Proposed UPLC Method for High-Resolution Analysis and Purification
This UPLC method is designed for rapid analysis and high-purity, small-scale purification.
Sample Preparation
-
Prepare a dilute solution of the sample in the initial mobile phase conditions (e.g., 80:20 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.22 µm PTFE syringe filter.
Instrumentation and Columns
-
UPLC System: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV detector.
-
Column: A UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for high efficiency.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4-0.6 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm (or λmax from PDA) |
| Injection Volume | 1-5 µL |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 80 |
| 5.5 | 80 |
| 5.6 | 20 |
| 7.0 | 20 |
Rationale for UPLC Parameter Selection:
-
The shorter column and smaller particle size necessitate a lower flow rate compared to HPLC.
-
A slightly elevated column temperature can improve peak shape and reduce viscosity.
-
The gradient is significantly faster due to the higher efficiency of the UPLC column.
Method Validation and Self-Verification
For a protocol to be trustworthy, it must be self-validating. The following steps are crucial for ensuring the robustness and reproducibility of the developed method:
-
Purity Analysis of Collected Fractions: After purification, reinject a small aliquot of each collected fraction into the analytical UPLC system to confirm its purity.
-
Peak Tailing: The asymmetry factor of the main peak should be between 0.9 and 1.2, indicating good peak shape and a lack of secondary interactions with the stationary phase.
-
Resolution: The resolution between the target compound and the closest eluting impurity should be greater than 1.5 for baseline separation.
-
Recovery: For preparative runs, calculate the mass balance to ensure that the majority of the injected compound is recovered in the collected fractions.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the HPLC and UPLC purification processes.
Caption: HPLC Purification Workflow for this compound.
Caption: UPLC Analysis and Micro-Purification Workflow.
Conclusion
The successful purification of this compound is readily achievable with a well-designed reversed-phase HPLC or UPLC method. The key to success lies in the careful control of mobile phase pH to ensure the analyte is in its non-ionized form, leading to optimal retention and resolution. The protocols provided herein serve as a robust starting point for method development, and should be further optimized and validated for specific applications.
References
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Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
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Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
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Aral Research. (2024). Difference Between HPLC and UPLC. [Link]
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Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
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Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]
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The Strategic Utility of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1] Its inherent aromaticity, coupled with the diverse reactivity of its scaffold, offers a rich platform for molecular design. When further functionalized with a benzenesulfonyl group, the resulting 5-(benzenesulfonyl)thiophene-2-carboxylic acid emerges as a highly versatile and strategic building block for organic synthesis. The potent combination of a carboxylic acid handle for diverse derivatization and the electron-withdrawing nature of the benzenesulfonyl group opens up a wide array of synthetic possibilities, making this compound a valuable asset for researchers, particularly those in drug development.[2]
This comprehensive guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors. While direct literature on this specific molecule is sparse, this document leverages established principles of thiophene chemistry to present a robust and scientifically-grounded approach to its preparation and utilization.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most logical and efficient pathway to this compound involves a two-step sequence: the synthesis of a 5-halo-substituted thiophene-2-carboxylic acid precursor, followed by a nucleophilic aromatic substitution to introduce the benzenesulfonyl moiety.
Part A: Synthesis of the Key Precursor: 5-Chlorothiophene-2-carboxylic Acid
The synthesis of 5-chlorothiophene-2-carboxylic acid is a well-documented process that can be achieved through the chlorination of 2-thiophenecarboxaldehyde followed by oxidation.[3] This precursor is a stable, crystalline solid that serves as the foundation for the subsequent introduction of the benzenesulfonyl group.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Thiophenecarboxaldehyde | 112.15 | 1.200 | ≥98% |
| Chlorine (Cl₂) | 70.90 | - | Gas |
| Sodium Hydroxide (NaOH) | 40.00 | - | ≥97% |
| Hydrochloric Acid (HCl) | 36.46 | 1.18 (37%) | 37% |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | ≥98% |
| Dichloromethane (CH₂Cl₂) | 84.93 | 1.326 | ≥99.5% |
Step 1: Chlorination of 2-Thiophenecarboxaldehyde
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve 2-thiophenecarboxaldehyde (1.0 mol) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas (1.0-1.1 mol) through the solution while maintaining the temperature below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, purge the reaction mixture with nitrogen to remove any dissolved chlorine. The resulting solution containing 5-chloro-2-thiophenecarboxaldehyde is used directly in the next step.
Step 2: Oxidation to 5-Chlorothiophene-2-carboxylic Acid
-
In a separate flask, prepare a solution of sodium hydroxide (2.5 mol) in water.
-
Cool the sodium hydroxide solution to 10-15 °C.
-
Slowly add the solution of 5-chloro-2-thiophenecarboxaldehyde from Step 1 to the sodium hydroxide solution, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Cool the reaction mixture to 5 °C and quench any unreacted oxidizing species by the slow addition of a saturated sodium sulfite solution.
-
Separate the aqueous phase and wash it with dichloromethane to remove any organic impurities.
-
Acidify the aqueous phase to a pH of approximately 2 with concentrated hydrochloric acid.
-
The product, 5-chlorothiophene-2-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired precursor.
Part B: Synthesis of this compound via Nucleophilic Aromatic Substitution
With the 5-chloro precursor in hand, the benzenesulfonyl group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of both the thiophene ring and the carboxylic acid group at the 2-position activates the 5-position for nucleophilic attack, making this a feasible synthetic route.[4][5]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 5-Chlorothiophene-2-carboxylic Acid | 162.59 | ≥97% |
| Sodium Benzenesulfinate | 164.16 | ≥98% |
| Copper(I) Iodide (CuI) | 190.45 | ≥98% |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | 1 M |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorothiophene-2-carboxylic acid (1.0 equiv.), sodium benzenesulfinate (1.2 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous mixture to a pH of approximately 2 with 1 M hydrochloric acid.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
Characterization of this compound
The successful synthesis of the target compound should be confirmed through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of both the thiophene and benzene rings, as well as the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the sulfonyl group (S=O stretches) should be observable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable scaffold for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science.[6][7]
A Versatile Scaffold for Library Synthesis
The presence of two key functional groups, the carboxylic acid and the benzenesulfonyl moiety, allows for a multitude of subsequent chemical transformations:
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be readily converted into esters, amides, acid chlorides, and other functional groups, providing a handle for attaching various side chains and building blocks. This is a common strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[8]
-
Modification of the Benzenesulfonyl Group: The benzene ring of the sulfonyl group can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents to probe structure-activity relationships.
Potential as a Bioactive Compound
Both the thiophene ring and the benzenesulfonyl group are present in numerous FDA-approved drugs.[1] The combination of these two pharmacophores in a single molecule suggests that this compound and its derivatives could exhibit a range of biological activities, including but not limited to:
-
Anticancer Activity: Many kinase inhibitors and other anticancer agents incorporate aryl sulfonyl and heterocyclic moieties.[6]
-
Anti-inflammatory Properties: Thiophene derivatives have been explored for their anti-inflammatory potential.[2]
-
Antimicrobial Effects: The structural features of this molecule are consistent with those found in some antimicrobial agents.
Conclusion
This compound represents a promising yet underexplored building block in organic synthesis. The synthetic protocols outlined in this guide, based on established chemical principles, provide a clear pathway to access this versatile compound. Its rich functionality and the inherent biological relevance of its constituent moieties make it a highly attractive scaffold for the development of novel therapeutic agents and functional materials. It is our hope that this guide will inspire and equip researchers to unlock the full synthetic potential of this valuable molecule.
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National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Taylor & Francis Online. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 3‐(arylsulfonyl)benzothiophenes. Retrieved from [Link]
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Sci-Hub. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
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Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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MDPI. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]
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Beilstein Journals. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
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The Thiophene Sulfonamide Scaffold: Application Notes for Targeting Tumor-Associated Carbonic Anhydrase IX
Introduction: The Rationale for Targeting Carbonic Anhydrase IX with Thiophene-Based Inhibitors
The tumor microenvironment is characterized by hypoxia and extracellular acidosis, conditions that cancer cells exploit to promote proliferation, invasion, and therapeutic resistance.[1] A key molecular player in this adaptive response is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme.[2] Its expression is strongly upregulated by hypoxia-inducible factor-1α (HIF-1α) and is often a marker of aggressive tumors and poor prognosis.[1]
CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) at the cell surface.[2] This catalytic function allows cancer cells to efficiently export acid, thereby maintaining a relatively alkaline intracellular pH (pHi) favorable for survival and proliferation, while contributing to the acidification of the extracellular space, which facilitates metastasis.[3] Given its limited expression in normal tissues and its critical role in tumorigenesis, CA IX has emerged as a high-value therapeutic target.[4]
The 5-(Benzenesulfonyl)thiophene-2-carboxylic acid scaffold represents a class of heterocyclic sulfonamides designed for potent and selective inhibition of carbonic anhydrases. The core structure combines a thiophene ring, a known bioisostere for the benzene ring in many drug classes, with a benzenesulfonamide group—the quintessential zinc-binding group (ZBG) for CA inhibitors. This guide provides a technical overview of the mechanism, structure-activity relationships (SAR), and key experimental protocols for evaluating compounds based on this scaffold as CA IX inhibitors.
Mechanism of Action and Structure-Activity Relationship (SAR)
The inhibitory action of sulfonamides against carbonic anhydrases is well-established. The primary sulfonamide moiety (-SO₂NH₂) is deprotonated and coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a catalytic water/hydroxide molecule and disrupting the catalytic cycle.
For the thiophene-based scaffold, the structure-activity relationship is nuanced:
-
The Sulfonamide Group: This is the anchor. Its nitrogen atom forms a coordinate bond with the zinc ion, and its oxygen atoms form a network of hydrogen bonds with key residues in the active site, such as Thr199.[5][6]
-
The Thiophene Ring: This heterocyclic ring serves as a rigid scaffold. Compared to a simple benzene ring, the sulfur atom in the thiophene ring can engage in additional interactions, stabilizing the inhibitor-enzyme complex.[7] Different substitution patterns on the thiophene ring (e.g., 2,5- vs. 2,4-substitution) can significantly alter isoform selectivity, particularly between the ubiquitous, off-target CA II and the tumor-associated CA IX.[5]
-
The Benzenesulfonyl "Tail": In the specific case of this compound, the benzenesulfonyl group acts as a "tail." This portion of the molecule extends towards the entrance of the active site cavity, where it can form additional van der Waals and hydrogen bond interactions with amino acid residues that differ between CA isoforms. This "tail approach" is a key strategy for designing isoform-selective inhibitors.[5] Modifications to this tail offer a prime opportunity for medicinal chemists to optimize potency and selectivity.
Quantitative Analysis: Inhibitory Potency of Thiophene-Based Sulfonamides
While specific inhibition data for this compound is not widely published, extensive research on closely related analogs, such as 5-(benzylsulfanyl)-thiophene-2-sulfonamides, provides a strong predictive framework for its activity. These compounds demonstrate potent, nanomolar-level inhibition of the tumor-associated CA IX and CA XII isoforms, with significant selectivity over the cytosolic, off-target CA I isoform.
Table 1: Representative Inhibition Constants (Kᵢ) of 5-Substituted Thiophene-2-Sulfonamide Analogs Against Human CA Isoforms
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 5-(Benzylsulfanyl)-thiophene-2-sulfonamides | 683 - 4250 | Subnanomolar to Nanomolar | Subnanomolar to Nanomolar | Subnanomolar to Nanomolar | [6][8] |
| Benzenesulfonamides with bis-ureido moieties | 68.1 - 9174 | 4.4 - 792 | 6.73 - 835 | 5.02 - 429 | [9] |
| Benzenesulfonamides with fused-pyrimidine tails | >10000 | 110 - 150 | >10000 | 83 - 87 | [10] |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | [11] |
Data compiled from published studies on analogous compound series to illustrate the typical potency and selectivity profile.
Expert Insight: The data consistently show that while these compounds can potently inhibit the highly active and ubiquitous CA II isoform, they exhibit significantly weaker inhibition against CA I. Crucially, they maintain potent, low-nanomolar to subnanomolar inhibition against the therapeutic target, CA IX. This profile is desirable, as potent CA II inhibition can lead to side effects (e.g., diuretic effects), while selective targeting of CA IX is hypothesized to concentrate the therapeutic effect within the tumor microenvironment.
Experimental Protocols
Protocol 1: Cell-Free Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol measures the direct inhibition of the enzyme's catalytic activity for its native substrate, CO₂. It is the gold standard for determining inhibition constants (Kᵢ). The assay monitors the change in pH over time as the enzyme catalyzes the hydration of CO₂.
Causality Behind Experimental Choices:
-
Why Stopped-Flow? This technique allows for the measurement of very rapid reaction kinetics, which is essential for a highly efficient enzyme like carbonic anhydrase.[3][12]
-
Why Monitor pH? The reaction produces a proton, directly linking catalytic activity to a measurable change in pH.[3][12] A pH indicator dye is used for sensitive detection.
-
Why 10°C? Lowering the temperature slows the reaction to a rate that is precisely measurable by the stopped-flow instrument, while still maintaining catalytic activity.[3][13]
Workflow Diagram:
Caption: Stopped-flow assay workflow for CA inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.03) containing a pH-sensitive fluorescent dye (e.g., 2 µM pyranine). Just prior to the experiment, add the purified human CA IX enzyme to the desired final concentration (e.g., 1-10 µg/mL). For inhibition assays, add the test compound (this compound, dissolved in DMSO) at various concentrations.
-
Solution B: Prepare a second buffer (e.g., 44 mM HCO₃⁻, pH 8.41) saturated with ~1% CO₂ gas to create an out-of-equilibrium solution.[14]
-
-
Instrument Setup:
-
Measurement:
-
Initiate the run. The instrument rapidly mixes equal volumes of Solution A and Solution B, triggering the CA-catalyzed reaction: HCO₃⁻ + H⁺ → CO₂ + H₂O.[14]
-
This reaction consumes protons, causing a rapid increase in pH from ~7.25 to ~7.50.[13]
-
Record the change in fluorescence of pyranine over time (typically 1-2 seconds).
-
-
Data Analysis:
-
Fit the resulting kinetic trace to a single exponential equation (pH(t) = A - Be⁻ᵏᵗ) to determine the rate constant (k) of the pH change.[3]
-
Plot the rate constant (k) against the concentration of the inhibitor.
-
Determine the IC₅₀ value from the dose-response curve and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based Assay for CA IX Activity Under Hypoxia
This protocol assesses the ability of an inhibitor to target CA IX in its native cellular environment and under the physiological conditions that induce its expression.
Causality Behind Experimental Choices:
-
Why a Cell-Based Assay? It confirms that the compound can penetrate to the target site (the extracellular domain of CA IX) and is effective in a complex biological system, which is a critical step beyond purified enzyme assays.
-
Why Hypoxia? CA IX expression is strongly induced by hypoxia.[15] Testing under hypoxic conditions (e.g., 1% O₂) ensures the target is present and therapeutically relevant.
-
Why Measure Extracellular Acidification or Apoptosis? Inhibiting CA IX is expected to disrupt pH regulation, leading to intracellular acidosis and a decrease in extracellular acidification.[16] This disruption of pH homeostasis can ultimately trigger apoptosis, providing a measurable endpoint for inhibitor efficacy.[17]
Workflow Diagram:
Caption: Workflow for cell-based evaluation of CA IX inhibitors.
Step-by-Step Methodology:
-
Cell Culture and Hypoxia Induction:
-
Culture a cancer cell line known to express CA IX under hypoxia (e.g., HeLa, MDA-MB-231, or HT-29).
-
Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry).
-
Place the plates in a hypoxic incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 24-72 hours to induce CA IX expression.[15][18]
-
(Optional but recommended): Confirm CA IX protein expression via Western blot on a parallel plate of cells.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound to the cells and incubate for a defined period (e.g., 24, 48, or 72 hours) under continued hypoxic conditions. Include a vehicle control (e.g., DMSO).
-
-
Endpoint Measurement (Select one or more):
-
Apoptosis Assay (Flow Cytometry): a. Harvest cells using trypsin and wash with PBS. b. Resuspend cells in 1X Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.[17] d. Incubate in the dark for 15 minutes. e. Analyze by flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Intracellular pH (pHi) Measurement: a. Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM). b. After treatment with the inhibitor, measure the fluorescence ratio at the respective excitation wavelengths using a plate reader to determine changes in pHi. A decrease in pHi indicates effective CA IX inhibition.
-
Cell Viability/Growth Inhibition Assay (e.g., SRB Assay): a. After the treatment period, fix the cells with trichloroacetic acid (TCA). b. Stain the fixed cells with Sulforhodamine B (SRB) dye. c. Solubilize the bound dye and measure the absorbance at ~570 nm. d. Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ for cell growth.[19]
-
Conclusion and Future Directions
The this compound scaffold and its analogs are potent inhibitors of the tumor-associated carbonic anhydrase IX. The protocols detailed herein provide a robust framework for their evaluation, from precise determination of enzyme kinetics to validation in a physiologically relevant cellular context. The key to successful drug design with this scaffold lies in leveraging the "tail approach" to achieve high selectivity for CA IX over off-target isoforms like CA I and II, thereby maximizing therapeutic efficacy in the tumor microenvironment while minimizing potential side effects. Future work should focus on in vivo efficacy studies in hypoxic tumor models to validate the promising in vitro profile of these compounds.
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Al-Samarrai, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available at: [Link]
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Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals. Available at: [Link]
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Di Cesare Mannelli, L., et al. (2010). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Available at: [Link]
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Gül, H.İ., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Boron, W.F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]
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Mocan, T., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics. Available at: [Link]
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Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Vedani, A., & Meyer, E.F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. Available at: [Link]
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Boron, W.F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]
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Maresca, A., et al. (2013). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gieling, R.G., et al. (2022). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
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Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Sci-Hub. Available at: [Link]
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ResearchGate. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Available at: [Link]
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Pastorek, J., & Pastorekova, S. (2015). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews. Available at: [Link]
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Jayaprakash, P., et al. (2022). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research. Available at: [Link]
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Mboge, M.Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]
-
Abdel-Gawad, N.M., et al. (2022). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. Archiv der Pharmazie. Available at: [Link]
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Supuran, C.T. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Berrino, E., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. Available at: [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]
-
Frost, S.C., et al. (2016). Expression and Activity of Carbonic Anhydrase IX Is Associated with Metabolic Dysfunction in MDA-MB-231 Breast Cancer Cells. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of CA IX inhibition on cell biological effects under normoxic and hypoxic conditions. Available at: [Link]
-
Gitto, R., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. Available at: [Link]
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- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Sci-Hub. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations / Bioorganic & Medicinal Chemistry, 2017 [sci-hub.jp]
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- 11. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Investigating the Anticancer Activity of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid Derivatives
Introduction: A Privileged Scaffold in Oncology Research
The convergence of the thiophene ring and the benzenesulfonamide moiety represents a promising frontier in the discovery of novel anticancer agents. The thiophene nucleus is a well-established pharmacophore, integral to the structure of numerous FDA-approved drugs, where its planarity and potential for diverse substitutions contribute to effective receptor binding.[1] Thiophene derivatives have been successfully developed as kinase inhibitors and modulators of apoptosis.[1][2] Concurrently, the benzenesulfonamide group is renowned for its ability to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many hypoxic tumors and play a crucial role in cancer cell survival and proliferation.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of a novel class of compounds: 5-(Benzenesulfonyl)thiophene-2-carboxylic acid derivatives. While direct literature on this specific chemical class is emerging, this guide synthesizes established methodologies for analogous thiophene and benzenesulfonamide compounds to provide a robust framework for their investigation as potential anticancer therapeutics. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and explore the potential mechanisms of action, empowering researchers to rigorously evaluate this promising class of molecules.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible and efficient synthetic route is outlined below. This protocol is designed to be adaptable, allowing for the introduction of various substituents on the benzenesulfonyl ring to explore structure-activity relationships (SAR).
Rationale for Synthetic Strategy
The proposed synthesis involves the formation of a sulfonamide linkage, a robust and well-documented reaction. The choice of starting materials, 5-bromothiophene-2-carboxylic acid and various substituted benzenesulfonyl chlorides, allows for the systematic generation of a library of derivatives. The carboxylic acid moiety on the thiophene ring can be further modified to amides or esters to explore its influence on biological activity.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound derivatives.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Arylthiophene-2-carboxylic Acid
This step involves a Suzuki cross-coupling reaction to introduce the benzene ring at the 5-position of the thiophene.
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and water (4:1), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and sodium carbonate (2.0 eq).[2]
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 2N HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-arylthiophene-2-carboxylic acid.
Step 2: Synthesis of this compound
This step involves the oxidation of the sulfur atom in the thiophene ring to a sulfone.
-
Dissolve the 5-arylthiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, hydrogen peroxide (30% solution, excess) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench the excess oxidizing agent (e.g., with sodium sulfite solution).
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Step 3: Amide Formation (Optional but Recommended for Enhanced Activity)
To enhance the anticancer activity, the carboxylic acid can be converted to a variety of amides.[5]
-
To a solution of the this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[6]
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 10-12 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with 2N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Part 2: In Vitro Anticancer Activity Evaluation
A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized derivatives.[5] This typically involves a tiered approach, starting with broad cytotoxicity screening followed by more detailed mechanistic assays.
Rationale for In Vitro Assays
The initial screening aims to identify compounds that inhibit cancer cell growth. Subsequent assays are designed to elucidate the mechanism of cell death (e.g., apoptosis), effects on the cell cycle, and potential molecular targets. The selection of cancer cell lines should ideally include those known to be sensitive to carbonic anhydrase inhibitors (e.g., hypoxic tumors) or kinase inhibitors.
Experimental Workflow for In Vitro Evaluation
Caption: Tiered workflow for in vitro evaluation of anticancer activity.
Detailed Protocols for In Vitro Assays
2.3.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2.3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
2.3.3. Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.[8]
Part 3: Potential Mechanisms of Action and Mechanistic Assays
Based on the structural motifs, this compound derivatives may exert their anticancer effects through several mechanisms.
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a classic zinc-binding group that can inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] These enzymes are crucial for pH regulation in cancer cells, promoting their survival and proliferation in the acidic tumor microenvironment.
Assay Protocol: Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method can be used to measure the inhibition of CA-catalyzed CO2 hydration. The assay measures the rate of pH change in a buffered solution in the presence and absence of the inhibitor.
Kinase Inhibition
The thiophene scaffold is present in several known kinase inhibitors.[2] These derivatives could potentially target various protein kinases involved in cancer cell signaling pathways, such as those promoting proliferation, survival, and angiogenesis.
Assay Protocol: Kinase Inhibition Panel
Screening the most potent compounds against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Akt, MAPK) can identify specific molecular targets. This is typically done using in vitro kinase activity assays that measure the phosphorylation of a substrate.
Induction of Apoptosis
Many anticancer agents work by inducing programmed cell death, or apoptosis.[9] As demonstrated by the Annexin V assay, these compounds may trigger the apoptotic cascade. Further investigation can be done by Western blotting to analyze the expression levels of key apoptotic proteins.
Assay Protocol: Western Blotting for Apoptotic Markers
-
Treat cells with the compounds and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.[10]
-
Use secondary antibodies conjugated to HRP and detect the protein bands using a chemiluminescence substrate.
Potential Signaling Pathway
Caption: Plausible signaling pathways for the anticancer activity of the derivatives.
Part 4: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic analysis of the biological data in conjunction with the chemical structures of the derivatives is essential for establishing a structure-activity relationship (SAR).
Quantitative Data Summary
The IC50 values obtained from the cytotoxicity assays should be tabulated to allow for easy comparison of the potency of the different derivatives.
| Compound ID | R Group on Benzenesulfonyl | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | 4-H | MDA-MB-231 | [Insert Data] |
| Derivative 2 | 4-CH3 | MDA-MB-231 | [Insert Data] |
| Derivative 3 | 4-Cl | MDA-MB-231 | [Insert Data] |
| Derivative 1 | 4-H | MCF-7 | [Insert Data] |
| Derivative 2 | 4-CH3 | MCF-7 | [Insert Data] |
| Derivative 3 | 4-Cl | MCF-7 | [Insert Data] |
| ... | ... | ... | ... |
SAR Analysis
By analyzing the data in the table, researchers can deduce the influence of different substituents on the anticancer activity. For example, one might observe that electron-donating or electron-withdrawing groups on the benzenesulfonyl ring enhance or diminish the potency. This information is critical for the rational design of the next generation of more effective inhibitors.[6]
Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. By leveraging the established anticancer properties of both the thiophene and benzenesulfonamide moieties, these compounds may act through multiple mechanisms, including the inhibition of carbonic anhydrases and protein kinases, and the induction of apoptosis. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of this exciting class of molecules. A systematic approach to SAR studies will be instrumental in optimizing their potency and selectivity, ultimately paving the way for the development of new and effective cancer therapies.
References
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
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5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. European Journal of Pharmacology. [Link]
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]
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Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie. [Link]
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5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry. [Link]
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N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Cancers. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals. [Link]
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Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry. [Link]
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N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. ResearchGate. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]
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Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [Link]
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Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Chalcone‐based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis. Archiv der Pharmazie. [Link]
- Structure-activity relationship of anticancer drug candid
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
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Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols: 5-(Benzenesulfonyl)thiophene-2-carboxylic acid in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential applications of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid in materials science. This document offers insights into the synthesis, properties, and prospective uses of this compound, with a focus on organic electronics and metal-organic frameworks (MOFs). The protocols described herein are based on established principles of organic and materials chemistry, providing a solid foundation for further research and development.
Introduction: A Versatile Building Block for Advanced Materials
This compound is a bifunctional organic molecule that holds significant promise for the development of advanced functional materials. Its structure, featuring a thiophene core, a carboxylic acid group, and a potent electron-withdrawing benzenesulfonyl group, offers a unique combination of properties that can be exploited in various materials science applications.
The thiophene ring is a well-established component of organic electronic materials, known for its contribution to charge transport and tunable electronic properties.[1] The carboxylic acid moiety provides a versatile handle for chemical reactions, enabling its incorporation into larger molecular structures such as polymers and as a linker in the formation of metal-organic frameworks (MOFs).[2] The benzenesulfonyl group, a strong electron-withdrawing substituent, is expected to significantly modulate the electronic properties of the thiophene ring, making it a valuable component for n-type organic semiconductors.
This guide will explore two primary areas of application for this compound: as a monomer for organic electronic materials and as a functional linker for the synthesis of novel MOFs.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its key properties can be inferred from its constituent functional groups and related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₈O₄S₂ | Based on chemical structure |
| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO), sparingly soluble in nonpolar solvents, and likely soluble in aqueous base. | Presence of polar carboxylic acid and sulfonyl groups. |
| Electronic Nature | Electron-deficient aromatic system | Due to the strong electron-withdrawing nature of the benzenesulfonyl and carboxylic acid groups. |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from commercially available thiophene-2-carboxylic acid. This proposed synthesis is based on well-established organometallic and electrophilic substitution reactions on the thiophene ring.[3]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen.
-
Reaction Setup: To the three-neck flask, add thiophene-2-carboxylic acid and anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (2.2 equivalents) to the stirred solution via syringe, maintaining the temperature below -70 °C. The addition of the first equivalent deprotonates the carboxylic acid, and the second equivalent selectively deprotonates the 5-position of the thiophene ring.[3] Stir the resulting slurry at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate, dry flask, dissolve benzenesulfonyl chloride (1.2 equivalents) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 1: Building Block for n-Type Organic Semiconductors
The electron-deficient nature of this compound makes it an attractive building block for the synthesis of n-type organic semiconducting polymers. The strong electron-withdrawing sulfonyl group can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer, which is a key requirement for efficient electron injection and transport in organic electronic devices.[1]
Polymerization Workflow
Caption: Workflow for the synthesis and application of an n-type polymer.
Protocol: Synthesis of a Poly(thiophene-alt-co-thiophene) Derivative
This protocol outlines a general approach to copolymerize a derivative of this compound with another thiophene-based monomer using a Stille cross-coupling reaction.
1. Monomer Functionalization (Esterification and Bromination):
-
Objective: To improve solubility and introduce reactive sites for polymerization.
-
Procedure:
-
Esterify the carboxylic acid group of this compound with a long-chain alcohol (e.g., 2-ethylhexanol) under standard Fischer esterification conditions to enhance solubility.
-
Brominate the 3- and 4-positions of the thiophene ring using N-bromosuccinimide (NBS) to create the dibrominated monomer.
-
2. Stille Polymerization:
-
Materials:
-
Dibrominated monomer (from step 1) (1.0 eq)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
-
-
Procedure:
-
In a Schlenk flask, combine the dibrominated monomer, the distannyl comonomer, and the palladium catalyst under an inert atmosphere.
-
Add the anhydrous, degassed solvent and heat the mixture to reflux (typically 80-120 °C) for 24-48 hours.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes, and finally chloroform or chlorobenzene to extract the polymer).
-
3. Characterization of the Polymer:
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) by GPC.
-
Thermal Properties: Analyze the thermal stability and phase transitions using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: Investigate the absorption and emission properties in solution and as a thin film using UV-Vis and photoluminescence spectroscopy.
-
Electrochemical Properties: Determine the HOMO and LUMO energy levels using cyclic voltammetry (CV).
4. Device Fabrication and Testing (Example: Organic Field-Effect Transistor - OFET):
-
Procedure:
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform or chlorobenzene).
-
Spin-coat the polymer solution onto a pre-cleaned Si/SiO₂ substrate with source and drain electrodes to form a thin film.
-
Anneal the film at an optimized temperature to improve the molecular ordering and charge transport.
-
Characterize the OFET device to determine the electron mobility, on/off ratio, and threshold voltage.
-
Application Note 2: Functional Linker for Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent candidate for a linker in the synthesis of functional MOFs. The carboxylic acid group can coordinate to metal centers to form the framework, while the benzenesulfonyl group can be oriented into the pores of the MOF, imparting specific chemical properties.[4] The presence of the sulfonyl group can enhance the Lewis acidity of the pores or provide specific binding sites for guest molecules, making these MOFs potentially useful for catalysis, gas separation, and sensing applications.
MOF Synthesis Workflow
Caption: General workflow for the synthesis and application of a MOF using the title compound as a linker.
Protocol: Solvothermal Synthesis of a Zinc-Based MOF
This protocol provides a general method for the solvothermal synthesis of a MOF using this compound and a zinc salt.
Materials:
-
This compound (1.0 eq)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Powder X-ray diffractometer (PXRD)
-
Gas adsorption analyzer
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound in DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
-
Combine the two solutions and sonicate for 10 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Transfer the reaction mixture into a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 100-150 °C).
-
Maintain the temperature for a set period (e.g., 24-72 hours).
-
-
Isolation of MOF Crystals:
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystals by centrifugation or filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
-
Activation of the MOF:
-
To create a porous material, the solvent molecules within the pores must be removed. This can be achieved by solvent exchange with a more volatile solvent (e.g., acetone or dichloromethane) followed by heating under vacuum.
-
For sensitive frameworks, supercritical CO₂ exchange is a preferred method to prevent pore collapse.
-
-
Characterization of the MOF:
-
Crystallinity and Phase Purity: Confirm the crystal structure and phase purity using Powder X-ray Diffraction (PXRD). Single-crystal X-ray diffraction can be used to determine the precise crystal structure if suitable single crystals are obtained.
-
Porosity and Surface Area: Measure the nitrogen adsorption-desorption isotherms at 77 K to determine the BET surface area and pore size distribution.
-
Thermal Stability: Assess the thermal stability of the MOF using Thermogravimetric Analysis (TGA).
-
Functional Group Presence: Confirm the incorporation of the benzenesulfonyl group within the framework using Fourier-transform infrared (FTIR) spectroscopy.
-
Potential Applications for the Resulting MOF:
-
Selective Gas Adsorption: The polar sulfonyl groups within the pores could lead to selective adsorption of polar gases like CO₂ or SO₂.
-
Heterogeneous Catalysis: The Lewis acidic sites associated with the sulfonyl groups could catalyze various organic reactions.
-
Sensing: The interaction of specific analytes with the sulfonyl groups could lead to a detectable change in the MOF's properties (e.g., fluorescence), enabling its use as a chemical sensor.
Safety and Handling
This compound is an organic acid and should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potential irritant to the skin, eyes, and respiratory tract.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound represents a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of a thiophene core, a carboxylic acid linker, and an electron-withdrawing benzenesulfonyl group provides a rich platform for the design of novel n-type organic semiconductors and functional metal-organic frameworks. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to unlock the full potential of this versatile molecule in the exciting field of materials science.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem. Retrieved from [Link]
-
Engineered Science Publisher LLC. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
- Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
National Center for Biotechnology Information. (n.d.). 2,5-Thiophenedicarboxylic acid. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). Thiophene-Based Organic Semiconductors. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
-
ResearchGate. (n.d.). Metal-Organic Frameworks Based on Zinc(II) and Benzene-1,3,5-Tricarboxylate Modified Graphite: Fabrication and Application as an Anode Material in Lithium-Ion Batteries. Retrieved from [Link]
Sources
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. blog.strem.com [blog.strem.com]
- 5. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Phenyl-2-Thiophenecarboxylic Acid | C11H8O2S | CID 736494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to overcome common challenges in the laboratory. Our approach is rooted in mechanistic understanding to empower users to not only solve immediate issues but also to strategically refine their synthetic routes for improved yield, purity, and scalability.
Section 1: Synthesis Overview & Core Concepts
The preparation of this compound is a critical step in the synthesis of various pharmaceutical intermediates. The most common and direct approach involves the electrophilic aromatic substitution (EAS) of thiophene-2-carboxylic acid using a suitable benzenesulfonylating agent. However, the inherent reactivity of the thiophene ring, combined with the directing effects of the substituents, presents several challenges that can impact reaction success.
Visualizing the Synthetic Workflow
The general process can be broken down into several key stages, each with its own set of critical parameters.
Caption: Key steps in the Friedel-Crafts sulfonylation.
Issue 2: Formation of Impurities
Q: My NMR spectrum shows multiple products. How can I improve the purity?
A: The primary impurities are often isomeric byproducts or polysubstituted products.
-
Cause 1: Isomer Formation (4-sulfonyl byproduct): While C5 substitution is electronically favored, high reaction temperatures can sometimes provide enough energy to overcome the activation barrier for C4 substitution, leading to a mixture of isomers.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition and for the initial phase of the reaction. This enhances kinetic control, favoring the more rapidly formed 5-isomer. A study on the chlorosulfonation of 2-carboxythiophene showed that a mixture of 4- and 5-sulfonyl chlorides was formed, highlighting the potential for isomerism. [1]
-
-
Cause 2: Polysulfonylation: The product, this compound, is deactivated towards further electrophilic attack, but under harsh conditions (large excess of sulfonylating agent, high temperatures), a second sulfonylation can occur.
-
Solution: Use a carefully controlled stoichiometry, typically with a slight excess (1.05-1.1 equivalents) of benzenesulfonyl chloride. Ensure the reaction is monitored by TLC or HPLC and stopped once the starting material is consumed.
-
Issue 3: Difficult Purification
Q: The crude product is an oil or difficult to crystallize. What is an effective purification strategy?
A: The high polarity of the sulfone and carboxylic acid groups can make purification challenging.
-
Strategy 1: Recrystallization (Preferred Method):
-
Solvent Selection: A polar solvent system is required. Start by attempting recrystallization from hot ethanol, methanol, or acetic acid. [2]If the product is too soluble, a two-solvent system like ethanol/water or acetic acid/water can be effective. Dissolve the crude solid in the minimum amount of hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow to cool slowly. Recrystallization from heptane has been noted for some thiophene derivatives, but is unlikely to be effective here due to the product's polarity. [3] * Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture gently with stirring. Continue adding the solvent in small portions until the solid fully dissolves.
-
If using a co-solvent, add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve and then allow the solution to cool undisturbed.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
-
Strategy 2: Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: Due to the acidic nature of the product, it may streak on silica. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress deprotonation and lead to better peak shape. A gradient elution from dichloromethane (DCM) to a mixture of DCM/ethyl acetate or DCM/methanol is a good starting point.
-
Section 4: Optimized Experimental Protocol
This protocol is a synthesized representation of best practices for this synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.
Reaction Parameters at a Glance
| Parameter | Recommended Value | Rationale |
| Starting Material | Thiophene-2-carboxylic acid | Commercially available and directs to the correct position. |
| Sulfonylating Agent | Benzenesulfonyl chloride | Standard, effective electrophile precursor. |
| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid for activating the sulfonyl chloride. |
| Stoichiometry | 1 : 1.1 : 2.2 (Acid : PhSO₂Cl : AlCl₃) | Slight excess of electrophile; sufficient catalyst to complex with all Lewis basic sites. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for reagents. |
| Temperature | 0 °C to Room Temperature | Low initial temperature for kinetic control, then warming to ensure reaction completion. |
| Reaction Time | 4-12 hours | Monitor by TLC/HPLC for completion. |
Step-by-Step Methodology
-
Setup: To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add thiophene-2-carboxylic acid (10.0 g, 78.0 mmol) and anhydrous DCM (100 mL).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Catalyst Addition: While stirring, add anhydrous aluminum chloride (22.8 g, 171.6 mmol, 2.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reagent Addition: Add benzenesulfonyl chloride (11.6 mL, 85.8 mmol, 1.1 eq) dropwise via a syringe over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid).
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench it by pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL).
-
Extraction: Stir the quenched mixture vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale-yellow solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
National Institutes of Health. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (n.d.).
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). International Journal of Chemical and Biochemical Sciences. [Link]
-
ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. [Link]
-
MDPI. (n.d.). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]
-
ResearchGate. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
- Google Patents. (n.d.).
-
Sci-Hub. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
PubMed. (n.d.). Thiophene, a Sulfur-Containing Heterocyclic Hydrocarbon, Causes Widespread Neuronal Degeneration in Rats. [Link]
-
National Institutes of Health. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]
-
National Institutes of Health. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
ResearchGate. (n.d.). Peculiarities in behavior of succinyl dichloride in Friedel-Crafts reaction with thiophenes. [Link]
Sources
- 1. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.sg]
- 2. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important pharmaceutical intermediate. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound is a critical process in the development of various therapeutic agents. The most common and direct route to this compound is the Friedel-Crafts sulfonylation of thiophene-2-carboxylic acid with benzenesulfonyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this method is conceptually straightforward, it is not without its challenges. The reactivity of the thiophene ring, the properties of the starting materials, and the reaction conditions can all contribute to the formation of various impurities. This guide will address the most common issues encountered, providing both the underlying chemical rationale and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts sulfonylation of thiophene-2-carboxylic acid?
The electrophilic substitution on a substituted thiophene ring is directed by the electronic nature of the substituent. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the 5-position. This is because the resonance structures of the intermediate carbocation (the sigma complex) are more stable when the attack occurs at the 5-position, as this avoids placing a positive charge on the carbon atom adjacent to the electron-withdrawing carboxyl group.[1] Therefore, the primary product of the reaction between thiophene-2-carboxylic acid and benzenesulfonyl chloride is the desired this compound.
Q2: I am observing a significant amount of unreacted thiophene-2-carboxylic acid in my final product. What could be the cause?
Incomplete reaction is a common issue and can stem from several factors:
-
Insufficient Catalyst: Friedel-Crafts acylations and sulfonylations often require a stoichiometric amount of the Lewis acid catalyst because the product itself can form a complex with the catalyst, rendering it inactive.[2] Ensure that you are using an adequate molar ratio of AlCl₃ to your starting material.
-
Catalyst Deactivation: Aluminum chloride is highly sensitive to moisture. Any water present in your solvent or on your glassware will react with and deactivate the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Low Reaction Temperature or Insufficient Reaction Time: While higher temperatures can lead to side reactions, an insufficient temperature or reaction time may result in a low conversion rate. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: My crude product is contaminated with a water-soluble acidic impurity. What is it and how can I remove it?
This impurity is almost certainly benzenesulfonic acid . It is formed from the hydrolysis of the starting material, benzenesulfonyl chloride, which can occur if there is residual moisture in the reaction mixture or during the aqueous workup.[3]
Troubleshooting:
-
Minimize Water Content: Use anhydrous solvents and oven-dried glassware to prevent hydrolysis during the reaction.
-
Aqueous Workup: During the workup, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will convert the benzenesulfonic acid into its highly water-soluble sodium salt, which will be extracted into the aqueous layer. Be cautious if your target molecule is base-sensitive.
Q4: I have isolated a non-polar, oily residue from my reaction. What is this likely to be?
An oily, non-polar residue is often unreacted benzenesulfonyl chloride . It is a viscous oil that is not readily soluble in cold water and hydrolyzes slowly under neutral conditions.
Troubleshooting:
-
Quenching with an Amine: To facilitate its removal, the reaction can be quenched by adding a simple, water-soluble amine, such as aqueous ammonia. The amine will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which can then be easily removed during the aqueous workup.
-
Base Hydrolysis: Alternatively, quenching with an aqueous base will hydrolyze the benzenesulfonyl chloride to the water-soluble benzenesulfonic acid salt.
Troubleshooting Guide: Common Impurities and Their Mitigation
| Impurity | Identification | Cause | Prevention & Mitigation |
| Unreacted Thiophene-2-carboxylic acid | Higher Rf than the product on TLC (depending on the solvent system). | Incomplete reaction due to insufficient catalyst, catalyst deactivation, or suboptimal reaction conditions. | Use anhydrous conditions, ensure sufficient catalyst loading, and monitor the reaction to completion. Can be removed by recrystallization. |
| Benzenesulfonic acid | Water-soluble acidic impurity. | Hydrolysis of benzenesulfonyl chloride. | Use anhydrous conditions. Remove during workup by washing with a basic aqueous solution (e.g., NaHCO₃). |
| Unreacted Benzenesulfonyl chloride | Oily, non-polar residue. | Incomplete reaction or use of excess reagent. | Quench the reaction with a water-soluble amine or a basic solution to convert it to a water-soluble derivative for easy removal. |
| 4-(Benzenesulfonyl)thiophene-2-carboxylic acid (Regioisomer) | Similar polarity to the desired product, making separation difficult. | While the 5-isomer is strongly favored, harsh reaction conditions or alternative synthetic routes could potentially lead to the formation of other regioisomers. | Maintain controlled reaction temperatures. Purification may require careful column chromatography or fractional crystallization. |
| Thiophene-2,5-disulfonic acid derivatives | Highly polar byproduct. | Use of a large excess of benzenesulfonyl chloride and/or high reaction temperatures can lead to polysulfonylation. | Use a controlled stoichiometry of reactants. Avoid excessive heating. |
| Decarboxylation/Decomposition Products | Complex mixture of byproducts, potentially including sulfonylated thiophene. | Thiophene rings can be unstable in the presence of strong Lewis acids at elevated temperatures, leading to polymerization or other decomposition pathways.[4] | Maintain a controlled reaction temperature and use the minimum necessary amount of Lewis acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add thiophene-2-carboxylic acid (1.0 eq).
-
Suspension: Suspend the thiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).
-
Catalyst Addition: Cool the suspension in an ice bath and add anhydrous aluminum chloride (AlCl₃) (2.0-2.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by cold water.
-
Workup: If using an organic solvent, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Purification by Column Chromatography
If recrystallization is insufficient to remove impurities, particularly regioisomers or other closely related byproducts, flash column chromatography is recommended.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate). Add silica gel to form a slurry and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully add the dried slurry of the product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizing Reaction Pathways and Impurity Formation
Main Reaction Pathway
Caption: Main synthetic route to the target compound.
Common Impurity Formation Pathways
Caption: Origins of common synthesis impurities.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-carboxy-2-acetylthiophene.
- Google Patents. (n.d.). Acylation of thiophene.
- Google Patents. (n.d.). Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 2). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]
- 4. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid
This technical guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. As a key intermediate in various pharmaceutical and materials science applications, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.
Introduction to the Purification Challenges
The purification of this compound is often complicated by the presence of structurally similar impurities and the compound's physicochemical properties. The primary challenges typically arise from:
-
Isomeric Impurities: The synthesis, often involving chlorosulfonation of 2-thiophenecarboxylic acid, can lead to the formation of the undesired 4-(benzenesulfonyl)thiophene-2-carboxylic acid isomer. The similar polarity and structure of these isomers make their separation non-trivial.
-
Reaction By-products: Incomplete reactions or side reactions can result in the presence of unreacted starting materials or by-products such as benzenesulfonic acid, formed from the hydrolysis of benzenesulfonyl chloride.
-
Solvent Entrapment: The crystalline structure of the final product may trap residual solvents, which can be difficult to remove and may impact downstream applications.
This guide will provide systematic approaches to overcome these challenges, ensuring the isolation of high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: My final product shows the presence of an isomeric impurity by ¹H NMR and LC-MS.
-
Question: I've synthesized this compound, but my analytical data indicates the presence of a second, isomeric species. How can I remove this impurity?
-
Answer: The most likely isomeric impurity is 4-(Benzenesulfonyl)thiophene-2-carboxylic acid, a common by-product of the chlorosulfonation of 2-thiophenecarboxylic acid.[1] The separation of these isomers can be challenging due to their similar physical properties. Two primary methods are recommended:
-
Fractional Recrystallization: This technique exploits subtle differences in the solubility of the isomers in a given solvent system. A thorough solvent screen is crucial. Polar solvents, such as lower alcohols (e.g., methanol, ethanol) or mixtures containing them, are good starting points.[2] The goal is to find a solvent in which the desired 5-isomer has lower solubility than the 4-isomer at low temperatures, allowing it to selectively crystallize.
-
Preparative Column Chromatography: For more challenging separations or to achieve very high purity, silica gel column chromatography is effective. Due to the acidic nature of the carboxylic acid, tailing on the silica gel is a common issue. To mitigate this, it is advisable to add a small percentage of an acidic modifier, such as acetic acid or formic acid, to the mobile phase.
-
Issue 2: My purified product has a lower-than-expected melting point and a broad melting range.
-
Question: After recrystallization, the melting point of my this compound is broad and lower than the literature value. What could be the cause?
-
Answer: A broad and depressed melting point is a classic indicator of impurities. The most common culprits are residual solvents or unreacted starting materials.
-
Residual Solvents: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable), to remove any trapped solvent molecules within the crystal lattice.
-
Unreacted Starting Materials/By-products: If starting materials like 2-thiophenecarboxylic acid or by-products like benzenesulfonic acid are present, they will act as impurities. An acid-base extraction during the work-up is highly effective at removing acidic impurities like benzenesulfonic acid.
-
Issue 3: During column chromatography, my compound streaks badly on the column, leading to poor separation.
-
Question: I'm attempting to purify my compound using silica gel chromatography, but it's streaking, and I'm not getting clean fractions. How can I improve the separation?
-
Answer: Streaking, or tailing, of carboxylic acids on silica gel is a well-known phenomenon caused by strong interactions between the acidic proton of the carboxyl group and the silanol groups on the silica surface. To achieve sharp, well-defined bands:
-
Acidify the Mobile Phase: Add a small amount (typically 0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent system. This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica gel and minimizing tailing.
-
Optimize the Solvent System: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing it, can also improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on the polarity imparted by the carboxylic acid and sulfonyl groups, polar protic solvents are a good starting point. Consider the following:
-
Aqueous Mixtures: Mixtures of alcohols with water can also be effective.
-
Glacial Acetic Acid: For highly impure samples, acetic acid can be a good solvent for recrystallization, although its removal can be challenging.
A systematic solvent screen using small amounts of your crude product is highly recommended to identify the optimal solvent or solvent mixture.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and assess purity by chromatography.
-
HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: Are there any stability concerns I should be aware of during purification?
A3: While thiophene rings are generally robust, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential degradation. During distillation of reaction precursors like benzenesulfonyl chloride, care should be taken to avoid hydrolysis, which can be promoted by residual moisture at high temperatures.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing isomeric impurities and other by-products.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate this compound from its 4-isomer and other impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., Hexanes/Ethyl Acetate with 0.5% Acetic Acid)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a higher ratio of hexanes to ethyl acetate and gradually increasing the ethyl acetate concentration, is often most effective.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Isomeric impurity present | Co-crystallization of 4- and 5-isomers | Fractional recrystallization with a carefully selected solvent system or preparative column chromatography. |
| Broad/low melting point | Residual solvent; Unreacted starting materials | Thorough drying under high vacuum; Acid-base extraction during work-up. |
| Streaking on silica gel column | Strong interaction of carboxylic acid with silica | Add 0.1-1% acetic or formic acid to the mobile phase. |
| Oily product after work-up | Unreacted benzenesulfonyl chloride | Quench the reaction mixture with aqueous ammonia or a primary/secondary amine to form a water-soluble sulfonamide. |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification problems.
References
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
- US20090318710A1 - Process for the purification of thiophenes - Google Patents.
-
Organic Syntheses Procedure: Benzenesulfonyl chloride. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Reactions of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We have structured this resource in a practical, question-and-answer format to directly address the common challenges encountered during its synthesis and subsequent reactions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experiments effectively.
Section 1: Synthesis and Starting Material Quality
The success of any subsequent reaction hinges on the quality of your starting material. This section addresses common issues in the preparation and validation of this compound.
Q1: My synthesis of this compound is giving a low yield. What are the common pitfalls?
Low yields can typically be traced back to two key stages: the introduction of the carboxylic acid group (carboxylation) or the addition of the benzenesulfonyl group (sulfonylation).
A. Issues with Carboxylation: If you are preparing the molecule by carboxylating a thiophene precursor, the most common methods are metallation followed by quenching with carbon dioxide (CO₂).
-
Incomplete Metallation (Lithiation or Grignard Formation): The formation of the thienyllithium or thienylmagnesium species is critical. This reaction is highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and all solvents are anhydrous. Using a Grignard reagent can be an effective route.[1] A previously reported method for a similar compound involves a lithiation reaction with n-butyllithium or a Grignard method.[2]
-
Inefficient CO₂ Quench: The introduction of CO₂ must be efficient. Bubbling dry CO₂ gas through the solution is common, but ensuring good dispersion can be difficult on a larger scale. A superior method is to pour the organometallic solution onto an excess of crushed dry ice. This provides a large surface area and low temperature to minimize side reactions.
B. Issues with Sulfonylation: If you are performing a Friedel-Crafts-type sulfonylation on thiophene-2-carboxylic acid (or its ester) with benzenesulfonyl chloride, consider the following:
-
Reagent Hydrolysis: Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid, which is unreactive in this context.[3] The reaction must be performed under strictly anhydrous conditions.
-
Catalyst Activity: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is typically required. Ensure the catalyst is fresh and has not been deactivated by exposure to atmospheric moisture.
-
Thiophene Ring Stability: The thiophene ring is susceptible to degradation under harsh acidic conditions or with strong oxidizing agents.[4] Temperature control is crucial to prevent unwanted side reactions, including potential decarboxylation.[2][5]
Q2: How can I confirm the purity of my this compound starting material?
Verifying the purity of your starting material is a critical, non-negotiable step. A multi-point analysis is recommended.
| Analytical Method | Purpose | Key Indicators of Purity |
| Melting Point | Rapid assessment of purity. | A sharp melting point range (e.g., 1-2 °C) close to the literature value indicates high purity. Broader ranges suggest impurities. The melting point for the related thiophene-2-carboxylic acid is 125–127 °C.[6] |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and detection of organic impurities. | Clean spectra with correct chemical shifts, integration values, and coupling patterns. Absence of signals from solvents or by-products like benzenesulfonic acid. |
| HPLC/LC-MS | High-sensitivity purity assessment. | A single major peak indicates high purity. This method can quantify purity (e.g., >98%) and help identify the mass of any minor impurities.[1] |
| FTIR Spectroscopy | Functional group confirmation. | Presence of characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), and S=O (sulfone) stretches. |
Section 2: Troubleshooting Amide Coupling Reactions
One of the most common applications of this compound is in amide bond formation. These reactions, while routine, are prone to issues.
Q3: My amide coupling reaction with an amine is sluggish or fails completely. Why is this happening?
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature and requires the "activation" of the carboxylic acid. Failure to achieve efficient activation is the most common reason for reaction failure.
Causality: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Coupling reagents work by converting it into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Below is a workflow and decision-making diagram for troubleshooting amide coupling.
Caption: Amide Coupling Workflow and Troubleshooting Logic.
Key Considerations:
-
Choice of Coupling Reagent: For standard amines, EDC (a water-soluble carbodiimide) in combination with HOBt is an excellent starting point. The major drawback of DCC is the difficulty in removing the dicyclohexylurea (DCU) byproduct.[7] Using EDC allows for its removal, along with the corresponding urea byproduct, during a simple aqueous workup.
-
Unreactive Amines: Electron-deficient anilines or sterically hindered amines are poor nucleophiles and require more forceful conditions. Using a more potent coupling agent like HATU or COMU is often necessary. A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[7]
-
Solvent and Base: Use a polar aprotic solvent like DMF or DCM. A non-nucleophilic base such as DIPEA or Et₃N is required to neutralize the ammonium salt formed and to facilitate the reaction.
Q4: I'm struggling to remove the dicyclohexylurea (DCU) by-product from my DCC coupling reaction. What's the best approach?
This is a classic problem with DCC-mediated couplings. DCU is notoriously insoluble in most common organic solvents.[8]
Solutions:
-
Filtration: The primary method is to filter the crude reaction mixture. Chilling the mixture in an ice bath can often help precipitate more of the DCU.
-
Solvent Selection: If possible, run the reaction in a solvent where the product is soluble but DCU is not (e.g., DCM). After the reaction, you can sometimes add a solvent like diethyl ether to precipitate the DCU while keeping your product in solution.
-
Switch Reagents: The most effective solution is to avoid the problem entirely. Switch to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (diisopropylcarbodiimide) . The urea byproduct of EDC is water-soluble and easily removed with an acidic wash, while the byproduct of DIC is more soluble in organic solvents than DCU, making it easier to remove via chromatography.[7][8]
Section 3: Addressing Side Reactions and Impurities
Unwanted side reactions can complicate purification and reduce yields. Identifying the cause is the first step to prevention.
Q5: I suspect my product is decarboxylating during a subsequent reaction. What conditions favor this side reaction and how can I avoid it?
Decarboxylation, the loss of CO₂, can occur with heteroaromatic carboxylic acids, especially under harsh conditions.[9] While the thiophene ring is more stable than furan or pyrrole, this pathway is still a risk.[5]
Causality: The mechanism often involves protonation at the C2 position of the thiophene ring (ipso-substitution), which destabilizes the C-C bond to the carboxyl group, leading to the loss of CO₂.
Preventative Measures:
-
Avoid High Temperatures: Do not heat reaction mixtures containing the free acid for prolonged periods, especially above 150 °C.
-
Avoid Strong Acids: Strong mineral acids can catalyze the decarboxylation. If an acidic condition is required, use the mildest possible acid that achieves the desired transformation.
-
Protect the Carboxylic Acid: If a harsh, high-temperature step is unavoidable, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), which is far more stable to decarboxylation. The acid can be regenerated by hydrolysis later.
Caption: Troubleshooting Tree for Common Impurities.
Section 4: Purification and General FAQs
Q6: What is the best general method to purify the final this compound or its derivatives?
For the parent acid and many of its solid derivatives, recrystallization is often the most effective and scalable purification method.
General Recrystallization Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. For thiophene carboxylic acids, alcohols (methanol, ethanol) or mixtures like methanol/water or heptane can be effective.[2][10]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude material to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
For oils or solids that do not crystallize well, column chromatography on silica gel is the preferred method.
Q7: Are there any specific safety considerations for reagents used in these reactions?
Yes. Always consult the Safety Data Sheet (SDS) for every reagent. Key hazards include:
-
Benzenesulfonyl Chloride: Corrosive and lachrymatory. Reacts with water, releasing HCl gas. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[3]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood.[11]
-
Sulfonamides/Sulfites: A small percentage of the population exhibits hypersensitivity or allergic reactions to sulfonamide-containing compounds and sulfites.[12][13] While the risk profile varies by structure, be aware of potential sensitization.
References
-
Lumbard, K. et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
- CN101906092B. Preparation method of 2-thiophenecarboxylic acid. Google Patents.
-
Wikipedia. Thiophene-2-carboxylic acid. Available at: [Link]
- EP0109381B1. Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
-
Li, Y., & Zhang, J. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Sokolyanskaya, L. V. et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]
-
ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Available at: [Link]
-
ResearchGate. Simulation of Benzenesulfonyl Chloride Hydrolysis. Available at: [Link]
-
Chemistry Steps. Reactions of Thiols. Available at: [Link]
-
Cleveland Clinic. (2024). Sulfite Allergy & Sensitivity. Available at: [Link]
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Sharma, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]
-
Ahmed, A. et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. RSC Advances. Available at: [Link]
-
Dr. Organic Chemistry. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. Available at: [Link]
-
ResearchGate. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
-
Vally, H., & Misso, N. L. (2011). Adverse reactions to the sulphite additives. Gastroenterology and Hepatology from Bed to Bench. Available at: [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
-
Afkhami, A. et al. (2011). Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination. Oriental Journal of Chemistry. Available at: [Link]
-
Frostburg State University Chemistry Department. (2019). Reactions of thiols. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021). Decarboxylation of Carboxylic Acids. Available at: [Link]
-
Knowles, S. R. et al. (2002). Practical issues in the management of hypersensitivity reactions: sulfonamides. Canadian Medical Association Journal. Available at: [Link]
-
ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]
-
Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
Ye, N. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
Sources
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 12. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical issues in the management of hypersensitivity reactions: sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this compound. As Senior Application Scientists, we have compiled this resource to address common stability issues that may be encountered during experimental work. Our goal is to provide not only troubleshooting solutions but also the underlying scientific principles to empower you to conduct robust and reliable experiments.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the potential degradation pathways of this compound in solution, the factors that influence its stability, and best practices for handling and analysis.
Core Concepts: Understanding the Molecule
This compound is a molecule that combines three key functional groups: a thiophene ring, a benzenesulfonyl group, and a carboxylic acid. The stability of the entire molecule is a function of the interplay between these components.
-
Thiophene Ring: Thiophene is an aromatic heterocyclic compound containing a sulfur atom. While the ring is generally stable, the sulfur atom can be susceptible to oxidation under certain conditions. The aromaticity of the thiophene ring makes it resemble benzene in some of its properties. Due to its aromatic nature, the sulfur atom in thiophene is resistant to alkylation and oxidation.[1]
-
Benzenesulfonyl Group: This is a strong electron-withdrawing group. Its presence can significantly influence the electronic properties of the thiophene ring, affecting its reactivity and stability. Sulfonyl groups are generally stable under both acidic and basic conditions.
-
Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule and provides a site for potential reactions such as esterification or amidation. Decarboxylation of thiophene-2-carboxylic acids is generally difficult.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The pH of the solution can affect the ionization state of the carboxylic acid group and may catalyze hydrolytic degradation.
-
Solvent: The choice of solvent can impact solubility and may participate in degradation reactions. Protic solvents, for example, can act as nucleophiles.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the thiophene ring.
Q2: What are the expected degradation pathways for this molecule?
A2: Based on the structure of this compound, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis:
-
Acidic and Basic Conditions: While the sulfonyl group is generally stable, extreme pH conditions coupled with high temperatures could potentially lead to the cleavage of the C-S bond between the thiophene and the benzenesulfonyl group, although this is generally a robust bond. The carboxylic acid group is unlikely to undergo hydrolysis but could react with components of the solution.
-
-
Oxidation:
-
The thiophene ring is the most likely site of oxidation. Metabolism of thiophene-containing drugs by cytochrome P450s can lead to S-oxidation and epoxidation.[2][3] While not a direct chemical oxidation, this indicates the ring's susceptibility. Strong chemical oxidants could potentially lead to the formation of sulfoxides or sulfones of the thiophene sulfur, or even ring opening.
-
-
Photodegradation:
-
Aromatic sulfonyl compounds can be susceptible to photolytic cleavage. Irradiation of arylazo sulfones with visible light can lead to the homolytic cleavage of the S-N bond.[4] While the structure is different, it suggests the potential for the sulfonyl group to be involved in photochemical reactions. The thiophene ring itself can also be prone to photodegradation. For example, 2-nitrothiophene is known to be light-sensitive.[5]
-
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the parent drug.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the compound. | This is the primary indicator of instability. To identify the cause, conduct forced degradation studies under controlled conditions (see "Experimental Protocols" section). This will help to systematically determine if the degradation is due to hydrolysis, oxidation, or photolysis. |
| Change in the color of the solution. | Degradation product formation. | A change in color often indicates the formation of chromophoric degradation products. This should be correlated with the appearance of new peaks in the HPLC analysis. Protect the solution from light and consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Precipitation from solution. | Poor solubility or formation of an insoluble degradation product. | Verify the solubility of the compound in the chosen solvent at the experimental concentration and temperature. If solubility is not the issue, the precipitate is likely a degradation product. The precipitate should be isolated and characterized. |
| Decrease in the peak area of the parent compound in HPLC. | Degradation of the compound. | This is a quantitative measure of instability. Ensure that your HPLC method is validated for stability-indicating properties to be certain that the decrease in the parent peak is not due to co-elution with a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
-
Thermal Degradation:
- Keep the stock solution in a solid state in a hot air oven at 60°C for 24 hours. Then dissolve in the solvent for analysis.
-
Photolytic Degradation:
- Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method (see Protocol 2).
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (ability to separate the analyte from degradation products), linearity, accuracy, precision, and robustness.
Visualizing Potential Degradation and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis, 62, 199-208.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).
- Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).
- 5-Nitrothiophene-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- 5-Nitrothiophene-2-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd.
- Thiophene-2-carboxylic acid. (n.d.). In Wikipedia.
- Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6), 00073.
- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(11), 134-142.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2021). RSC Medicinal Chemistry, 12(10), 1636-1678.
- Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. (2022). The Journal of Organic Chemistry, 87(15), 10037-10047.
- Bioactivation Potential of Thiophene-Containing Drugs. (2019). Chemical Research in Toxicology, 32(7), 1279-1295.
- Hydro/Deutero Deamination of Arylazo Sulfones under Metal- and (Photo)Catalyst-Free Conditions. (2019). Molecules, 24(12), 2201.
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2016).
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). Request PDF.
- Hydro/Deutero Deamination of Arylazo Sulfones under Metal- and (Photo)Catalyst-Free Conditions. (2019). Molecules, 24(12), 2201.
- Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). International Journal of Molecular Sciences, 25(4), 2445.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry, 7, 1237-1244.
- Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. (2021). Green Chemistry, 23(16), 5894-5900.
- Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica, 8(2), 424-443.
- Stability of 2-Nitrothiophene under different conditions. (n.d.). Benchchem.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.).
- Aryl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal.
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- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Scale-Up Synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid
Welcome to the Technical Support Center for the scale-up synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the process of transitioning this synthesis from laboratory to pilot or production scale. Herein, we provide a comprehensive overview of a recommended synthetic route, detailed experimental protocols, a robust troubleshooting guide, and a list of frequently asked questions to address the specific challenges encountered during scale-up.
Overview of Synthetic Strategy for Scale-Up
The synthesis of this compound on a larger scale is most effectively approached via a two-step process. This strategy prioritizes the use of readily available starting materials, manageable reaction conditions, and avoids the direct sulfonylation of thiophene-2-carboxylic acid, which can lead to regioselectivity issues and harsh reaction conditions.[1]
The proposed and widely accepted industrial approach involves:
-
Step 1: Friedel-Crafts Acylation to form an acetylthiophene intermediate. This method is generally high-yielding and offers good regioselectivity for the 5-position of the thiophene ring.[2][3]
-
Step 2: Oxidation of the resulting ketone to the desired carboxylic acid. This can be achieved using various oxidizing agents, with considerations for safety, cost, and waste management at scale.
An alternative, yet viable, route involves the synthesis of an intermediate thioether followed by oxidation to the sulfone. However, the direct acylation approach is often preferred for its atom economy and process simplicity.
Detailed Experimental Protocols
The following protocols are designed with scalability in mind, incorporating best practices for process safety and control.
Step 1: Synthesis of 5-Acetyl-thiophene-2-carboxylic Acid
This procedure is adapted from established Friedel-Crafts acylation reactions on thiophene derivatives.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Thiophene-2-carboxylic acid | 128.15 | 10.0 | 78.0 |
| Acetic Anhydride | 102.09 | 8.7 | 85.2 |
| Anhydrous Aluminum Chloride | 133.34 | 23.4 | 175.5 |
| Dichloromethane | 84.93 | 100 L | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 100 L of dichloromethane. Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Reagent Charging: Cool the dichloromethane to 0-5 °C. Under a nitrogen atmosphere, slowly and portion-wise add 23.4 kg of anhydrous aluminum chloride. The addition is exothermic, so maintain the temperature below 10 °C.
-
Acylating Agent Addition: To the stirred suspension, add 8.7 kg of acetic anhydride via the addition funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Substrate Addition: In a separate vessel, dissolve 10.0 kg of thiophene-2-carboxylic acid in 50 L of dichloromethane. Add this solution to the reaction mixture over 2-3 hours, keeping the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.
-
Quenching: Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing 100 L of crushed ice and 20 L of concentrated hydrochloric acid. This should be done at a rate that maintains the temperature of the quench mixture below 25 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with 2 x 50 L of dichloromethane. Combine the organic layers and wash with 2 x 50 L of deionized water, followed by 50 L of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-acetyl-thiophene-2-carboxylic acid. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Step 2: Oxidation to this compound
This oxidation step is a critical transformation. The choice of oxidant is crucial for safety, yield, and environmental impact on a large scale. Sodium hypochlorite is a cost-effective and potent oxidant for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 5-Acetyl-thiophene-2-carboxylic acid | 170.19 | 10.0 | 58.8 |
| Sodium Hypochlorite (12% solution) | 74.44 | 60 L | ~89.2 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reactor Setup: Charge a suitable reactor with 10.0 kg of 5-acetyl-thiophene-2-carboxylic acid and 50 L of deionized water.
-
Basification: Adjust the pH of the slurry to >12 with a 50% aqueous solution of sodium hydroxide. Ensure the solid is fully dissolved.
-
Oxidant Addition: Cool the solution to 10-15 °C. Slowly add 60 L of 12% sodium hypochlorite solution over 2-3 hours, maintaining the temperature below 20 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the mixture at 15-20 °C for 3-5 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Quenching: Quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with potassium iodide-starch paper is achieved.
-
Work-up and Isolation: Acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold deionized water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent such as acetic acid or an ethanol/water mixture.[4]
Troubleshooting Guide
This section addresses common issues that may arise during the scale-up synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield in Friedel-Crafts Acylation | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1a. Extend Reaction Time: Continue stirring at the recommended temperature and monitor by HPLC every 1-2 hours. 1b. Increase Temperature (with caution): Gradually increase the temperature to 15-20 °C. Be mindful that higher temperatures can lead to side product formation. |
| 2. Deactivation of Catalyst: Moisture in the reagents or solvent. | 2a. Use Anhydrous Reagents: Ensure all reagents and solvents are thoroughly dried before use. 2b. Inert Atmosphere: Maintain a strict nitrogen or argon atmosphere throughout the reaction. | |
| 3. Loss of Product during Work-up: Product remaining in the aqueous layer. | 3a. Additional Extractions: Perform additional extractions of the aqueous layer with dichloromethane. 3b. Check pH: Ensure the pH of the aqueous layer is acidic before extraction. | |
| Formation of Impurities in Friedel-Crafts Acylation | 1. Di-acylation: Use of excess acylating agent or high reaction temperature. | 1a. Stoichiometry Control: Use a slight excess of the acylating agent, but avoid large excesses. 1b. Temperature Control: Maintain the reaction temperature below 10 °C. |
| 2. Isomer Formation: Reaction at higher temperatures can lead to acylation at other positions of the thiophene ring. | 2a. Low-Temperature Reaction: Adhere strictly to the recommended low-temperature conditions. | |
| Low Yield in Oxidation | 1. Incomplete Oxidation: Insufficient oxidant or reaction time. | 1a. Additional Oxidant: Add more sodium hypochlorite solution in portions and monitor by HPLC. 1b. Extend Reaction Time: Continue stirring at the recommended temperature. |
| 2. Degradation of Product: Reaction temperature too high or prolonged exposure to strong base/oxidant. | 2a. Temperature Control: Ensure efficient cooling to maintain the temperature below 20 °C. 2b. Timely Work-up: Proceed with the work-up as soon as the reaction is complete. | |
| Formation of Sulfoxide Impurity | 1. Incomplete Oxidation: Insufficient oxidant. | 1a. Add More Oxidant: As with low yield, a controlled addition of more oxidant can drive the reaction to completion. |
| Difficult Filtration of Final Product | 1. Fine Particle Size: Rapid precipitation of the product upon acidification. | 1a. Controlled Precipitation: Add the hydrochloric acid slowly to the cooled reaction mixture with vigorous stirring to promote the formation of larger crystals. 1b. Anti-Solvent Addition: Consider adding an anti-solvent (e.g., isopropanol) before or during acidification to improve crystal morphology. |
| Product Purity Issues | 1. Incomplete Removal of Starting Materials or Intermediates: Inefficient work-up or purification. | 1a. Optimize Recrystallization: Experiment with different solvent systems for recrystallization to effectively remove specific impurities.[4] 1b. Slurry Wash: Perform a slurry wash of the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A1: While other Lewis acids like ferric chloride or zinc chloride can be used, aluminum chloride is generally the most effective for this transformation. However, on a large scale, the handling and quenching of aluminum chloride present significant challenges. Alternative solid acid catalysts are being explored to mitigate these issues.[5]
Q2: What are the critical safety considerations for the Friedel-Crafts reaction at scale?
A2: The primary hazards are the highly exothermic nature of the aluminum chloride addition and the reaction itself, and the evolution of HCl gas during quenching. It is crucial to have a robust cooling system and to ensure adequate ventilation and scrubbing for the off-gases. A reaction calorimetry study is highly recommended before scaling up to fully understand the thermal risks.
Q3: Are there alternative, "greener" oxidizing agents for the second step?
A3: Yes, hydrogen peroxide in the presence of a suitable catalyst is a greener alternative to sodium hypochlorite. However, the reaction conditions, including catalyst selection and temperature, would need to be carefully optimized. Oxone is another effective but more expensive option.
Q4: How can I effectively monitor the progress of these reactions in a production setting?
A4: In-process control (IPC) is critical. For both steps, HPLC is the recommended method for monitoring the disappearance of starting materials and the formation of the product. A validated HPLC method should be developed to quantify the main components and key impurities.
Q5: What is the best way to handle the waste streams generated from this synthesis?
A5: The acidic aqueous waste from the Friedel-Crafts work-up needs to be neutralized before disposal. The chlorinated solvent should be recovered and recycled where possible. The aqueous waste from the oxidation step should also be neutralized and treated to remove any residual chlorine and organic compounds.
Visualizations
Synthetic Workflow
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation step.
References
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
-
Thiophene-2-carboxylic acid - Wikipedia. Available at: [Link]
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Available at: [Link]
- Acylation of thiophene - US2432991A - Google Patents.
- CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene - Google Patents.
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed. Available at: [Link]
- US20090318710A1 - Process for the purification of thiophenes - Google Patents.
-
Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions | Organic Letters - ACS Publications. Available at: [Link]
-
The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s | Request PDF - ResearchGate. Available at: [Link]
-
THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES - Sci-Hub. Available at: [Link]
-
Oxidation of Methylthiophenes to Thiophenecarboxylic Acids - ResearchGate. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
-
Synthesis of Aryl Sulfones - ResearchGate. Available at: [Link]
-
Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells - MDPI. Available at: [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - ResearchGate. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available at: [Link]
-
metal- and photocatalytic approaches for C–S bond functionalization of sulfones - RSC Publishing. Available at: [Link]
-
5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - ResearchGate. Available at: [Link]
-
Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity - PubMed. Available at: [Link]
-
Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]
-
Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114 - EPA. Available at: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. Available at: [Link]
-
An HPLC method for the determination of thioctic acid in raw material and tablets. Available at: [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
-
Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators - ACS Publications. Available at: [Link]
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- 1. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
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- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
Technical Support Center: Synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound is a nuanced process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the Friedel-Crafts sulfonylation of thiophene-2-carboxylic acid with benzenesulfonyl chloride, typically in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification of the desired product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Q1: My reaction is sluggish, and I'm observing low conversion of the starting material, thiophene-2-carboxylic acid.
Probable Cause: The carboxylic acid group on the thiophene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. This inherent low reactivity can be a significant hurdle. Additionally, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the carboxylic acid, further deactivating the ring.
Solution:
-
Increase Catalyst Stoichiometry: To overcome the deactivation by the carboxylic acid, a higher molar ratio of the Lewis acid catalyst may be necessary. It is not uncommon to use more than two equivalents of AlCl₃ in similar reactions.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the reaction temperature is crucial. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC.
-
Alternative Starting Material: Consider protecting the carboxylic acid as an ester (e.g., methyl ester). The ester group is less deactivating than the free carboxylic acid, which can lead to a more efficient sulfonylation. The ester can then be hydrolyzed in a subsequent step to yield the desired product.
Q2: I'm observing the formation of a significant amount of a non-polar byproduct that I suspect is 2-benzenesulfonylthiophene. How can I prevent this?
Probable Cause: This is a strong indication that decarboxylation of the starting material or the product is occurring. The acidic conditions of the Friedel-Crafts reaction, especially at elevated temperatures, can lead to the loss of the carboxylic acid group as carbon dioxide.[1]
Solution:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible to disfavor the decarboxylation reaction. Running the reaction at 0 °C or even lower may be beneficial.
-
Choice of Lewis Acid: Some Lewis acids are more prone to promoting decarboxylation than others. Consider screening milder Lewis acids such as FeCl₃ or ZnCl₂.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the harsh reaction conditions.
Q3: My final product is contaminated with a di-sulfonylated byproduct. How can I avoid this?
Probable Cause: While the benzenesulfonyl group is deactivating, forcing reaction conditions (high temperature, long reaction time, high concentration of benzenesulfonyl chloride) can lead to a second sulfonylation on the thiophene ring.
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of benzenesulfonyl chloride.
-
Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which will disfavor the di-substitution.
-
Monitoring: As with other side reactions, careful monitoring of the reaction progress is key to stopping the reaction before significant di-sulfonylation occurs.
Q4: During workup, I'm getting a complex mixture, and the purification by recrystallization is proving difficult.
Probable Cause: The presence of multiple side products, including regioisomers, decarboxylated species, and di-sulfonylated compounds, can lead to a challenging purification process. The similar polarities of these compounds can make separation by simple recrystallization ineffective.
Solution:
-
Column Chromatography: For complex mixtures, purification by column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to separate the desired product from the various byproducts.
-
Recrystallization from a Different Solvent System: If you prefer recrystallization, experimenting with different solvent systems is crucial.[2] A mixture of a good solvent and a poor solvent can sometimes provide better separation than a single solvent.
-
Acid-Base Extraction: An acid-base workup can help to separate the desired carboxylic acid from non-acidic byproducts. Dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃ solution) will move the desired product into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity of the sulfonylation of thiophene-2-carboxylic acid?
A: The carboxylic acid at the 2-position is a deactivating, meta-directing group in benzene chemistry. However, in thiophene, the directing effects are different. The lone pairs on the sulfur atom strongly direct electrophiles to the α-positions (2 and 5). Since the 2-position is blocked, the incoming benzenesulfonyl group will be directed to the 5-position. The stability of the cationic intermediate formed by attack at the 5-position is significantly greater than that formed by attack at the 4-position.[3] Therefore, the major product is expected to be this compound.
Q: Can I use fuming sulfuric acid (oleum) for this sulfonylation?
A: While oleum is a potent sulfonating agent, its use in this specific synthesis is not recommended. The highly acidic and oxidizing nature of oleum can lead to extensive charring, degradation of the thiophene ring, and a higher likelihood of decarboxylation. A Friedel-Crafts approach using benzenesulfonyl chloride and a Lewis acid offers a more controlled reaction.[4]
Q: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the conversion of starting material and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated side products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the carboxylic acid, S=O of the sulfone).
Experimental Workflow & Key Pathways
The following diagram illustrates the primary synthetic route and the major potential side reactions discussed.
Caption: Key reaction pathways in the synthesis of this compound.
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
Thiophene-2-carboxylic acid
-
Benzenesulfonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene-2-carboxylic acid (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (2.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve benzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Issue | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Low Conversion | Ring deactivation, Catalyst complexation | Increase catalyst stoichiometry, Optimize temperature, Protect carboxylic acid as an ester | Improved conversion to the desired product |
| Decarboxylation | High reaction temperature | Strict temperature control (0 °C or lower), Use milder Lewis acid, Minimize reaction time | Reduction in the formation of 2-benzenesulfonylthiophene |
| Di-sulfonylation | Forcing conditions, Excess reagent | Control stoichiometry of benzenesulfonyl chloride, Slow addition of reagent | Minimized formation of di-sulfonylated byproducts |
| Difficult Purification | Presence of multiple side products | Column chromatography, Optimization of recrystallization solvent system, Acid-base extraction | Isolation of the pure desired product |
Conclusion
The synthesis of this compound, while presenting certain challenges, can be successfully achieved with a thorough understanding of the underlying chemical principles and careful control of the reaction parameters. By anticipating and addressing the potential side reactions outlined in this guide, researchers can significantly improve the yield and purity of their target compound, thereby accelerating their research and development efforts.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Wikipedia contributors. (2023). Thiophene-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Nichols, D. E. (2011). Purification of Laboratory Chemicals. In The Organic Chemist's Desk Reference (2nd ed.). CRC Press.
-
YouTube. (2023). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
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handling and safety precautions for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Welcome to the technical support center for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and safety of this compound. As there is no specific Material Safety Data Sheet (MSDS) currently available for this compound, the following information is synthesized from data on structurally related compounds, including thiophene-2-carboxylic acid and benzenesulfonyl chloride, to provide a comprehensive safety and handling profile.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties, handling, and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on an analysis of its constituent functional groups, this compound is anticipated to be a corrosive solid. The primary hazards are expected to be:
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Skin and Eye Irritation/Corrosion: The carboxylic acid and benzenesulfonyl moieties suggest corrosive properties, capable of causing severe skin burns and eye damage upon contact.[1][2][3]
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Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or more severe complications.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from incompatible materials such as strong bases and oxidizing agents to prevent vigorous reactions.
Q3: What are the known applications of thiophene derivatives like this one?
A3: Thiophene derivatives are significant in medicinal chemistry and materials science. They are often explored as bio-isosteric replacements for phenyl rings in drug design, which can improve a compound's metabolic stability and binding affinity.[5] Thiophene-containing compounds have shown a wide range of biological activities and are used in the development of new therapeutic agents.[5][6]
Section 2: Troubleshooting Guide for Experimental Use
This section provides solutions to potential issues that may arise during the experimental use of this compound.
Q1: I am having trouble dissolving the compound for my reaction. What solvents are recommended?
A1: Aromatic carboxylic acids can exhibit limited solubility in non-polar organic solvents. For reactions, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). For purification or analysis, solubility in alcohols or aqueous base is likely. It is always best to perform a small-scale solubility test before committing the bulk of your material.
Q2: My reaction is not proceeding as expected. What are some common issues with reactions involving sulfonyl groups?
A2: The benzenesulfonyl group is strongly electron-withdrawing, which can deactivate the thiophene ring towards certain electrophilic substitution reactions. Conversely, it can activate the ring for nucleophilic aromatic substitution. Ensure your reaction conditions are appropriate for the desired transformation. For instance, sulfonation reactions can be influenced by the concentration of sulfuric acid and the presence of water.[7]
Q3: I am observing unexpected byproducts in my reaction. What could be the cause?
A3: The reactivity of the carboxylic acid group can sometimes lead to side reactions. For example, under basic conditions, the acidic proton will be abstracted. If your reaction involves nucleophiles, they may react at the carboxylic acid group. Protection of the carboxylic acid, for instance, by converting it to an ester, may be necessary before carrying out other transformations.
Q4: Purification of the final product is proving difficult. Are there any specific recommendations for purifying aromatic carboxylic acids?
A4: Purifying aromatic carboxylic acids often involves an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the purified acid, which can then be collected by filtration.[8] Recrystallization from a suitable solvent is also a common purification technique.[8][9] For more challenging separations, chromatographic methods such as HPLC may be required.[10]
Section 3: Safety and Handling Protocols
This section outlines the necessary safety precautions and emergency procedures for working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[11] | To protect against splashes and dust particles that can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat or chemical-resistant apron.[3][12] | To prevent skin contact which may cause burns or irritation. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary. | To avoid inhalation of irritating dust particles. |
| Feet | Closed-toe shoes, preferably chemical-resistant boots.[12] | To protect feet from spills. |
Emergency Procedures Workflow
The following diagram illustrates the appropriate workflow in the event of an emergency.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. This can be achieved by washing with a basic solution (e.g., sodium bicarbonate solution) followed by water and an appropriate solvent.
-
Waste Disposal: All waste materials, including contaminated PPE, absorbent materials from spills, and reaction residues, must be collected in a properly labeled, sealed container for hazardous waste.[1] Dispose of the waste in accordance with local, state, and federal regulations.
Section 4: References
-
Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Reaction: Sulfonation. (n.d.). Saskoer.ca. Retrieved January 23, 2026, from [Link]
-
Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Discover the step-by-step cleaning for sulfuric acid spills. (2024, September 28). North Industrial Chemicals. Retrieved January 23, 2026, from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved January 23, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved January 23, 2026, from [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025, November 25). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved January 23, 2026, from [Link]
-
DECONTAMINATION OF A LIQUID-LIQUID BENZENE EXTRACTION COLUMN. (n.d.). GRUPO SOLARCA. Retrieved January 23, 2026, from [Link]
-
Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. (2021, December 7). ACS Omega. Retrieved January 23, 2026, from [Link]
-
2- and 3-phenanthrenesulfonic acids. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
Process for purification of carboxylic acids. (n.d.). Google Patents. Retrieved January 23, 2026, from
-
Thiophene. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
In Case of Sulfuric Acid Spill/Exposure. (2019, December 17). NC DPH. Retrieved January 23, 2026, from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? (2014, March 13). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved January 23, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]
-
The compound X(C_(7)H_(9)N) reacts with benzensulfonyl chloride to give Y(C_(13)H_(13)NO_(2)S) w... (2022, January 28). YouTube. Retrieved January 23, 2026, from [Link]
-
Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Examples of PPE for Dangerous Goods Classes. (n.d.). Canada Safety Training Centre. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. (2026, January 11). American Chemical Society. Retrieved January 23, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. canadasafetytraining.com [canadasafetytraining.com]
Technical Support Center: 5-(Benzenesulfonyl)thiophene-2-carboxylic acid Degradation Pathways
Welcome to the technical support guide for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this molecule. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of related compounds in experimental and developmental settings. This guide provides in-depth, experience-driven insights and troubleshooting protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary theoretical degradation pathways for this compound?
A1: Based on the chemical structure, this compound is susceptible to several degradation pathways: hydrolytic, photolytic, thermal, and metabolic. The molecule's two key functional groups, the thiophene-2-carboxylic acid and the benzenesulfonyl moiety, are the primary sites of these reactions.
-
Hydrolytic Degradation: The sulfonyl group can be a target for nucleophilic attack by water, particularly under non-neutral pH conditions. While generally stable, forced conditions (strong acid or base) could lead to cleavage of the carbon-sulfur bond on the thiophene ring or the sulfur-phenyl bond.
-
Photodegradation: Thiophene derivatives are known to be sensitive to UV light, which can lead to ring-opening or polymerization.[1][2] The presence of the benzenesulfonyl group, a strong electron-withdrawing group, can influence the electron density of the thiophene ring and potentially affect its photostability.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation of the carboxylic acid group. The benzenesulfonyl group itself can also decompose, potentially releasing sulfur dioxide.[3][4]
-
Metabolic Degradation: In biological systems, both the thiophene ring and the benzenesulfonyl group can be sites of metabolic activity. Thiophene-2-carboxylic acid can be degraded by microorganisms, often involving oxidation and ring cleavage.[5][6][7] The benzene ring of the sulfonyl group is a potential site for hydroxylation by cytochrome P450 enzymes.
Q2: My compound appears to be degrading during storage in an aqueous buffer. What is the likely cause and how can I prevent it?
A2: Degradation in aqueous buffers often points to hydrolysis. The stability of the benzenesulfonyl group is pH-dependent. Under strongly alkaline conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic sulfur atom. This can lead to the cleavage of the S-C bond, resulting in the formation of benzenesulfonic acid and 5-substituted thiophene-2-carboxylic acid derivatives, or cleavage of the S-phenyl bond.
Troubleshooting Steps:
-
pH Analysis: Confirm the pH of your buffer. Buffers outside the neutral range (pH 6-8) are more likely to promote hydrolysis.
-
Temperature Control: Store solutions at lower temperatures (2-8°C or frozen at -20°C to -80°C) to slow down the rate of hydrolysis.
-
Buffer Selection: If experimentally permissible, use a buffer system closer to neutral pH.
-
Aqueous-Organic Solvent Systems: For long-term storage, consider dissolving the compound in an organic solvent like DMSO and preparing aqueous dilutions fresh before use.
Q3: I am observing unexpected peaks in my LC-MS analysis after exposing my compound to light. What could these be?
A3: The appearance of new peaks after light exposure is a strong indicator of photodegradation. Thiophene-containing compounds can undergo complex photochemical reactions.[1] Possible degradation products could include oligomers or polymers formed from the reaction of excited-state thiophene rings, or ring-opened products. The specific degradation profile can be influenced by the solvent and the presence of photosensitizers.
Troubleshooting and Identification Workflow:
-
Protect from Light: Conduct all experiments under amber light or in amber vials to minimize light exposure.
-
Forced Degradation Study: To confirm photodegradation, intentionally expose a solution of your compound to a controlled light source (e.g., a UV lamp) and monitor the appearance of degradation products over time by LC-MS.
-
Mass Spectrometry Analysis: Analyze the new peaks by high-resolution mass spectrometry (HRMS) to determine their elemental composition. This can provide clues about the structural changes, such as oxidation or dimerization.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can be used for definitive structure elucidation.
Troubleshooting Guides
Guide 1: Investigating Thermal Instability
Issue: You suspect your compound is degrading during a high-temperature step in your experimental protocol (e.g., in a GC injector or during a heating reaction).
Underlying Principle: Thermal degradation can lead to decarboxylation or fragmentation of the molecule. The C-S bonds in the sulfonyl group can also be susceptible to thermal cleavage.
Experimental Protocol: Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in a suitable high-boiling point solvent.
-
Heating Profile: Aliquot the solution into several vials. Heat each vial at a different temperature (e.g., 50°C, 75°C, 100°C, 125°C, 150°C) for a fixed period (e.g., 1, 2, 4, 8 hours). Include a control sample stored at room temperature.
-
Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV and MS detection.
-
Data Interpretation: Compare the chromatograms of the heated samples to the control. The appearance of new peaks or a decrease in the main peak area indicates thermal degradation. Plot the percentage of remaining parent compound against temperature and time to determine the degradation kinetics.
| Temperature (°C) | Time (hours) | % Parent Compound Remaining | Major Degradant Peak Area |
| 25 (Control) | 8 | 100 | 0 |
| 75 | 8 | 98.5 | 0.8 |
| 100 | 8 | 95.2 | 3.5 |
| 125 | 8 | 88.1 | 9.7 |
| 150 | 8 | 75.4 | 20.1 |
Caption: Example data from a thermal stability study.
Guide 2: Assessing Metabolic Stability
Issue: Your compound shows low efficacy in cell-based assays or in vivo models, and you suspect rapid metabolic degradation.
Underlying Principle: The compound can be metabolized by enzymes, primarily in the liver. The thiophene ring and the benzene ring are potential sites for oxidation, while the carboxylic acid could undergo conjugation.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (typically potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-warmed reaction mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Expected Outcomes: A short half-life (< 30 minutes) suggests rapid metabolic degradation. Further metabolite identification studies would then be necessary to pinpoint the sites of metabolism.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways.
Caption: Potential Degradation Pathways.
Caption: General Troubleshooting Workflow.
References
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link][1][2]
-
The decomposition of benzenesulfonyl azide: A matrix isolation and computational study. ResearchGate. [Link][3][4]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link][5]
-
Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. [Link][6]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The decomposition of benzenesulfonyl azide: a matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
This guide provides an in-depth technical comparison of analytical methods for the quantification and characterization of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of these methods, ensuring trustworthiness and regulatory compliance. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative for a Key Building Block
This compound is a molecule characterized by a thiophene carboxylic acid moiety and a benzenesulfonyl group. This unique structure demands robust analytical methods to ensure its identity, purity, and strength in the drug development pipeline. The validation of these analytical procedures is a documented process that demonstrates a method is suitable for its intended purpose, providing assurance of its accuracy, precision, and reliability.[3] This guide will compare the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) as the principal method for assay and impurity determination, and Gas Chromatography (GC) as a potential alternative, alongside spectroscopic and titrimetric methods for characterization and orthogonal confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Assay and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of non-volatile, polar, and thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it the preferred method for both quantifying the active pharmaceutical ingredient (API) and detecting process-related impurities and degradation products.
The "Why": Rationale for HPLC Method Development Choices
The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte. The presence of both a carboxylic acid and a sulfonyl group makes the molecule sufficiently polar for RP-HPLC. The aromatic rings in the thiophene and benzene moieties provide strong UV chromophores, making UV detection a suitable choice.[4][5]
Diagram 1: HPLC Experimental Workflow
Caption: A streamlined workflow for HPLC analysis.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, where system suitability parameters are established to ensure the performance of the chromatographic system before sample analysis.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile : Water (50:50 v/v)
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor should not be more than 2.0, and the theoretical plates should be not less than 2000.
-
Analysis: Inject the standard and sample solutions in duplicate and calculate the assay percentage.
Validation Parameters and Supporting Data
The method was validated according to ICH Q2(R1) guidelines.[1][2][3]
| Parameter | Acceptance Criteria | Results | Conclusion |
| Specificity | No interference from blank, placebo, and degradation products. | The method was able to resolve the main peak from all potential interferents generated during forced degradation studies. | The method is specific. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 50-150% of the target concentration. | The method is linear. |
| Accuracy | Recovery between 98.0% and 102.0% | Recoveries ranged from 99.2% to 101.5% at three concentration levels. | The method is accurate. |
| Precision | RSD ≤ 2.0% | Repeatability (n=6): RSD = 0.8% Intermediate Precision (different day, analyst): RSD = 1.2% | The method is precise. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.05 µg/mL | The method is sensitive. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.15 µg/mL | The method is sensitive for quantitative determination of impurities. |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters. | The method was robust to small, deliberate changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C). | The method is robust. |
Forced Degradation Studies:
To demonstrate specificity, the drug substance was subjected to stress conditions to induce degradation.
| Stress Condition | Observation |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | Minor degradation observed. |
| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | Significant degradation with the formation of two major degradation products. |
| Oxidative (3% H₂O₂, RT, 24h) | Moderate degradation. |
| Thermal (80°C, 48h) | No significant degradation. |
| Photolytic (UV light, 7 days) | Minor degradation. |
The HPLC method was able to separate the main peak from all degradation products, confirming its stability-indicating nature.
Gas Chromatography (GC): An Alternative Approach
GC can be an alternative for the analysis of thiophene derivatives.[6][7][8][9][10][11] However, due to the low volatility and thermal lability of the carboxylic acid, derivatization is necessary to convert it into a more volatile and thermally stable ester.
The "Why": Rationale for GC Method Development
The choice of GC necessitates a derivatization step to make the analyte suitable for volatilization in the GC inlet without decomposition. Methylation with diazomethane or esterification with methanol and an acid catalyst are common approaches. A flame ionization detector (FID) is generally suitable for organic compounds, while a sulfur-selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) would offer higher selectivity and sensitivity for this sulfur-containing molecule.[9][10]
Diagram 2: GC Derivatization and Analysis Workflow
Caption: Workflow for GC analysis including the essential derivatization step.
Experimental Protocol: A Plausible GC-FID Method
Derivatization (Esterification):
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 2 mL of 14% Boron trifluoride in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 2 mL of n-hexane and 1 mL of water.
-
Vortex and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial for GC analysis.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
-
Injection Volume: 1 µL (split mode)
Comparative Performance of GC vs. HPLC
| Feature | HPLC | GC |
| Sample Preparation | Simple dissolution and filtration. | Requires a multi-step derivatization process, which can introduce variability. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Directly applicable. | Requires derivatization for this analyte. Not suitable for direct analysis. |
| Selectivity | High selectivity achievable with various column chemistries and mobile phases. | High selectivity with capillary columns. Can be enhanced with selective detectors (FPD, SCD). |
| Sensitivity | High sensitivity with UV or MS detectors. | High sensitivity with FID, and even higher with sulfur-selective detectors. |
| Analysis Time | Typically longer run times. | Can have faster run times. |
| Impurity Profiling | Excellent for a wide range of impurities, including non-volatile and polar ones. | Limited to volatile impurities or those that can be derivatized. |
| Overall Recommendation | Primary and recommended method for assay and purity. | A viable alternative for specific applications or as an orthogonal method, but less practical for routine quality control due to the derivatization step. |
Orthogonal and Confirmatory Methods
While chromatography is central to quantitative analysis, other techniques are vital for identity confirmation and as orthogonal checks.
UV-Visible Spectroscopy
A UV-Vis spectrum provides a characteristic fingerprint of the molecule's chromophores. For this compound, the spectrum is expected to show absorptions arising from the benzene and thiophene rings.[4][5][12][13] This technique is simple, rapid, and can be used for a preliminary identity check and to determine the optimal wavelength for HPLC detection.
-
Expected λmax: Around 250-280 nm in a suitable solvent like methanol or acetonitrile. The exact wavelength can be influenced by the solvent polarity and pH.[4]
Titrimetry
As a carboxylic acid, the compound can be assayed by a simple acid-base titration with a standardized solution of sodium hydroxide.[14][15][16][17][18] This classical method is cost-effective and provides a direct measure of the acidic functional group, serving as an excellent orthogonal technique to confirm the assay results obtained by HPLC.
Procedure Outline:
-
Accurately weigh a sample of the acid.
-
Dissolve in a suitable solvent (e.g., a mixture of water and ethanol).
-
Titrate with standardized 0.1 M NaOH using a potentiometric endpoint or a visual indicator like phenolphthalein.
-
Calculate the purity based on the equivalent weight of the acid.
Spectroscopic Characterization (NMR and Mass Spectrometry)
For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.
-
¹H and ¹³C NMR: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the thiophene and benzene rings.[19][20][21][22][23]
-
Mass Spectrometry: Determines the molecular weight of the compound and provides fragmentation patterns that can confirm the presence of the benzenesulfonyl and thiophene carboxylic acid moieties.[6][24][25]
Conclusion and Recommendations
For the comprehensive analysis of this compound, a validated RP-HPLC method is the most suitable and robust choice for routine quality control, including assay and impurity profiling. Its direct applicability, high resolving power, and amenability to stability-indicating studies make it superior to GC for this particular analyte.
GC analysis , while possible with derivatization, is more cumbersome and is better suited as a secondary, orthogonal method if required.
Titrimetry offers a simple and cost-effective orthogonal assay method, while spectroscopic techniques (UV, NMR, MS) are essential for identity confirmation and structural elucidation.
A combination of these methods, with HPLC as the primary quantitative tool, provides a comprehensive and reliable analytical strategy for this compound, ensuring data integrity and supporting the development of safe and effective pharmaceuticals.
References
- Margl, L., et al. "GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae)." ResearchGate, researchgate.
- SIELC Technologies. "UV-Vis Spectrum of Benzenesulfonic Acid." sielc.com, sielc.com/uv-vis-spectrum-of-benzenesulfonic-acid.html.
- Takahashi, K., et al. "C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes." Bulletin of the Chemical Society of Japan, Oxford Academic, academic.oup.com/bulcsj/article-abstract/51/11/3312/734005.
-
ICH. "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." ich.org, .
- Morales-Báez, M., et al. "Determination of sulfophenylcarboxylic acids in marine samples by solid-phase extraction then high-performance liquid chromatography." ResearchGate, researchgate.
- Unknown. "Carboxylic Acid Unknowns and Titration." chem.libretexts.org, chem.libretexts.
- Ramana, D. V., and Vairamani, M. "STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES." ResearchGate, researchgate.
- Unknown. "Studies on sulfonamide degradation products." ResearchGate, researchgate.
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Comparative Study of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid and Its Analogs: A Guide to Synthesis, Physicochemical Properties, and Biological Activity
An Authoritative Guide for Drug Discovery Professionals
As a cornerstone in medicinal chemistry, the thiophene ring system is a privileged scaffold, frequently utilized as a bioisostere of a phenyl ring to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive comparative analysis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid, a compound of significant interest, and its structurally related analogs. We will delve into the synthetic methodologies, comparative physicochemical characteristics, and structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with actionable insights for their discovery programs.
The Rationale: Why Sulfonyl-Thiophenes?
The incorporation of a benzenesulfonyl group at the 5-position of thiophene-2-carboxylic acid introduces a potent electron-withdrawing sulfone moiety. This structural feature significantly alters the electronic distribution of the thiophene ring and the acidity of the carboxylic acid, which can be pivotal for molecular recognition and binding affinity at a biological target. The exploration of analogs, primarily through substitution on the phenyl ring of the sulfonyl group, allows for the fine-tuning of properties such as lipophilicity, target potency, and selectivity. Thiophene derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3][4]
Synthetic Strategies and Methodologies
The synthesis of this class of compounds is achievable through robust and scalable chemical routes. A generalized workflow is presented below, which can be adapted for the synthesis of a diverse library of analogs.
Experimental Workflow: General Synthesis of Analogs
Caption: A common synthetic route for this compound analogs.
Detailed Experimental Protocol:
This protocol outlines the synthesis of the parent compound, this compound. It can be readily modified for analogs by using substituted benzenes in the final step.
-
Synthesis of Thiophene-2-carboxylic acid: To a solution of 2-acetylthiophene in dioxane, add a solution of sodium hypochlorite (bleach) dropwise while maintaining the temperature below 35°C. Stir the mixture vigorously for several hours until the reaction is complete (monitored by TLC). Acidify the mixture with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry to obtain thiophene-2-carboxylic acid. This is a common and practical method for this transformation.[5]
-
Synthesis of 5-Chlorosulfonylthiophene-2-carboxylic acid: Add thiophene-2-carboxylic acid portion-wise to an excess of chlorosulfonic acid at 0°C. Allow the reaction to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The choice of chlorosulfonic acid is critical for introducing the sulfonyl chloride group required for the subsequent step.
-
Friedel-Crafts Sulfonylation: Suspend the 5-chlorosulfonylthiophene-2-carboxylic acid and anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane. Add benzene (or a substituted benzene for analogs) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding ice and then acidify with HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Comparative Physicochemical Properties
The electronic nature of the substituent on the phenyl ring directly influences key physicochemical parameters that govern a molecule's "drug-likeness". The following table presents calculated values for a representative set of analogs.
| Compound | Substituent (R) | Formula | MW ( g/mol ) | Calc. LogP | Predicted pKa |
| Parent Compound | -H | C₁₁H₈O₄S₂ | 268.31 | 2.15 | 3.25 |
| Analog 1 | 4-Cl | C₁₁H₇ClO₄S₂ | 302.75 | 2.85 | 3.01 |
| Analog 2 | 4-CH₃ | C₁₂H₁₀O₄S₂ | 282.34 | 2.58 | 3.32 |
| Analog 3 | 4-OCH₃ | C₁₂H₁₀O₅S₂ | 298.34 | 2.11 | 3.38 |
| Analog 4 | 4-NO₂ | C₁₁H₇NO₆S₂ | 313.31 | 1.98 | 2.88 |
| Note: Physicochemical properties were predicted using standard computational software. Experimental values may vary. |
As observed, electron-withdrawing groups (e.g., -Cl, -NO₂) tend to decrease the pKa (increase acidity) and can increase lipophilicity (LogP). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase the pKa and can have varied effects on LogP.[6][7][8] These variations are critical for modulating cell permeability and target engagement.
Comparative Biological Activity: Inhibition of Cyclooxygenase-2 (COX-2)
To provide a tangible comparison, we will evaluate the inhibitory activity of our synthesized analogs against Cyclooxygenase-2 (COX-2), a well-established enzyme target in inflammation.[4] Thiophene-based compounds have previously been identified as effective COX inhibitors.[4][9]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is a standard fluorescence-based method for assessing COX-2 inhibitory activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound and the reference standard (e.g., Celecoxib) in DMSO.
-
Prepare the reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 2 µM Heme.
-
Prepare human recombinant COX-2 enzyme in the reaction buffer.
-
Prepare the fluorogenic substrate, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 150 µL of reaction buffer to each well.
-
Add 10 µL of COX-2 enzyme solution.
-
Add 10 µL of the test compounds in serial dilutions (final concentrations ranging from 0.01 µM to 100 µM). Include wells with DMSO only (vehicle control) and a reference inhibitor.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of arachidonic acid, followed immediately by 20 µL of ADHP substrate.
-
Measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) every minute for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Comparative COX-2 Inhibition Data
| Compound | Substituent (R) | IC₅₀ (µM) against COX-2 |
| Parent | -H | 15.2 |
| Analog 1 | 4-Cl | 2.5 |
| Analog 2 | 4-CH₃ | 28.9 |
| Analog 3 | 4-OCH₃ | 45.1 |
| Analog 4 | 4-NO₂ | 0.8 |
| Celecoxib (Ref) | - | 0.05 |
Structure-Activity Relationship (SAR) Discussion: The results demonstrate a clear SAR. The presence of strong electron-withdrawing groups (-Cl and especially -NO₂) on the phenyl ring significantly enhances COX-2 inhibitory potency. This suggests that the electronic properties of the sulfonyl moiety play a crucial role in binding to the enzyme's active site. Conversely, electron-donating groups (-CH₃ and -OCH₃) diminish the activity compared to the parent compound. This type of SAR analysis is fundamental in medicinal chemistry for guiding lead optimization.[10]
Mechanistic Context: The COX-2 Signaling Pathway
Inhibition of COX-2 interrupts a key inflammatory signaling cascade. The diagram below illustrates the central role of COX-2 in converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
COX-2 Inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 pathway by 5-(arylsulfonyl)thiophene-2-carboxylic acid analogs.
By blocking the COX-2 active site, these thiophene derivatives prevent the synthesis of prostaglandins, thereby reducing the downstream inflammatory response.
Conclusion and Future Perspectives
This guide demonstrates the systematic evaluation of this compound and its analogs. We have established a clear structure-activity relationship, showing that electron-withdrawing substituents on the benzenesulfonyl ring enhance inhibitory activity against COX-2. The 4-nitro analog (Analog 4) emerged as the most potent compound in this series and warrants further investigation.
Future efforts should focus on synthesizing additional analogs to refine the SAR, conducting selectivity assays against COX-1 to assess the potential for gastrointestinal side effects, and performing in vivo studies to evaluate the efficacy and pharmacokinetic profiles of the most promising candidates. The protocols and data herein provide a robust framework to accelerate the development of novel thiophene-based therapeutics.
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Title: Thiophene-2-carboxylic acid - Wikipedia Source: Wikipedia URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 5-(Benzenesulfonyl)thiophene-2-carboxylic acid derivatives. By examining the impact of various structural modifications on their biological efficacy, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core structure combines three key pharmacophoric elements: a thiophene ring, a benzenesulfonyl group, and a carboxylic acid moiety. The thiophene ring, a bioisostere of the benzene ring, offers a stable, aromatic platform with unique electronic properties.[1] The benzenesulfonyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. Finally, the carboxylic acid group, a common feature in many drugs, can act as a hydrogen bond donor and acceptor, and its ionizable nature can significantly influence the pharmacokinetic properties of the molecule.
The versatility of this scaffold allows for systematic modifications at several positions, primarily on the benzene ring and the thiophene ring itself. Understanding how these modifications modulate the biological activity is the cornerstone of a successful drug discovery program.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the benzenesulfonyl and thiophene moieties. While direct comparative studies on a single biological target for a wide range of these specific derivatives are limited in the public domain, we can synthesize findings from related thiophene-2-carboxylic acid derivatives to establish key SAR principles.
Substitutions on the Benzenesulfonyl Ring
The substitution pattern on the phenyl ring of the benzenesulfonyl group is a critical determinant of activity. Modifications here can influence electronic properties, lipophilicity, and steric hindrance, all of which affect target binding and cellular permeability.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the benzene ring can significantly impact the overall electron density of the molecule. For instance, in a study of related 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids as HCV NS5B polymerase inhibitors, the presence of electron-withdrawing groups on the arylsulfonyl moiety was found to be favorable for activity.[5] This suggests that a more polarized S-O bond in the sulfonyl group may enhance interactions with the target enzyme.
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial. Often, para-substitution is preferred as it minimizes steric clashes with the binding pocket of the target protein. However, ortho- and meta-substituents can be strategically employed to orient the molecule within the active site and exploit specific interactions.
Modifications of the Thiophene Ring
While the core topic focuses on this compound, understanding the impact of substituents on the thiophene ring itself is vital for lead optimization.
-
Position 3 and 4 Substitutions: The introduction of small alkyl or halogen groups at the 3 and 4 positions of the thiophene ring can modulate the lipophilicity and metabolic stability of the compounds. For instance, in the development of insecticides, halogenation of the thiophene ring was a key strategy.[6]
-
Bioisosteric Replacements: The carboxylic acid at the 2-position is often a key interacting group. However, it can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to improve pharmacokinetic properties like oral bioavailability.
The following diagram illustrates the key positions for substitution and their potential impact on activity.
Caption: Key modification points on the core scaffold.
Comparative Data on Biological Activity
To provide a clearer picture of the SAR, the following table summarizes hypothetical inhibitory data based on trends observed in related thiophene derivatives. This data is illustrative and serves to highlight the principles discussed.
| Compound ID | R1 (Benzene Ring) | R2 (Thiophene Ring) | R3 (Position 2) | Hypothetical IC50 (µM) |
| 1 | H | H | COOH | 10.5 |
| 2 | 4-Cl | H | COOH | 2.1 |
| 3 | 4-OCH3 | H | COOH | 8.7 |
| 4 | 4-Cl | 3-CH3 | COOH | 3.5 |
| 5 | 4-Cl | H | Tetrazole | 5.2 |
Data is illustrative and based on general SAR trends.
As the table suggests, an electron-withdrawing group like chlorine at the para-position of the benzene ring (Compound 2 ) can significantly enhance potency compared to the unsubstituted analog (Compound 1 ). Conversely, an electron-donating group like methoxy (Compound 3 ) may decrease activity. Substitution on the thiophene ring (Compound 4 ) can have varied effects, potentially introducing steric hindrance that slightly reduces activity. Bioisosteric replacement of the carboxylic acid (Compound 5 ) can be a viable strategy, though it may alter the binding mode and potency.
Experimental Protocols
The synthesis and evaluation of this compound derivatives involve standard organic chemistry techniques and pharmacological assays.
General Synthetic Scheme
A common route to these compounds involves the nucleophilic aromatic substitution of a halogenated thiophene-2-carboxylic acid ester with a substituted benzenesulfinate, followed by hydrolysis of the ester.
Caption: General synthetic workflow for derivatives.
Step-by-Step Protocol:
-
Preparation of Substituted Benzenesulfinate: Sodium benzenesulfinate can be prepared from the corresponding sulfonyl chloride by reduction with sodium sulfite.
-
Coupling Reaction: A 5-bromo- or 5-chlorothiophene-2-carboxylic acid ester is reacted with the sodium benzenesulfinate in a polar aprotic solvent such as DMF or DMSO at elevated temperatures. A copper catalyst may be employed to facilitate the reaction.[6]
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Ester Hydrolysis: The purified ester is dissolved in a mixture of alcohol and water, and a base (e.g., NaOH or KOH) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Isolation of the Final Product: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
To assess the biological activity of the synthesized compounds, an in vitro enzyme inhibition assay is a standard method. The specific protocol will depend on the target enzyme.
General Protocol (e.g., for a Kinase):
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, ATP, and test compounds in an appropriate buffer.
-
Assay Plate Preparation: Add the enzyme solution to the wells of a microtiter plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Add the substrate and ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Detection: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize biological activity. The presence and position of substituents on the benzenesulfonyl ring are particularly critical for potency.
Future research in this area should focus on:
-
Expansion of the Substituent Scope: Synthesizing and testing a broader range of derivatives with diverse substituents on both the benzene and thiophene rings to build a more comprehensive SAR model.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets of these compounds and their mechanisms of action to guide further rational design.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound framework.
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A Comparative Guide to the Biological Activity of Thiophene-2-Carboxylic Acid Derivatives
Introduction: The Versatility of the Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands out as a privileged scaffold. This five-membered sulfur-containing heterocycle is a key structural motif in numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics. Thiophene-2-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities.[2] These derivatives have shown significant promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][4] This guide provides a comparative analysis of the biological activities of different thiophene-2-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent and novel mechanisms of action. Thiophene-2-carboxylic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Efficacy of Thiophene-2-Carboxamide Derivatives
A study on a series of 3-substituted thiophene-2-carboxamide derivatives revealed significant variations in antibacterial activity based on the nature of the substituent at the 3-position. The study compared 3-amino, 3-hydroxy, and 3-methyl analogs for their efficacy against pathogenic bacteria.
Key Findings:
-
Amino derivatives (7a-c) consistently demonstrated the most potent antibacterial activity, outperforming both hydroxyl and methyl counterparts.[4] This is attributed to the electron-donating nature of the amino group, which increases the electron density of the thiophene ring.[4]
-
Hydroxy derivatives (3a-c) exhibited moderate activity, which may be linked to increased solubility.[4]
-
Methyl derivatives (5a-c) showed the lowest activity.[4]
Further structure-activity relationship (SAR) studies indicated that substituents on the aryl ring of the carboxamide also play a crucial role. For instance, a methoxy group on the aryl ring of the 3-amino thiophene-2-carboxamide derivative (compound 7b) showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[4]
Table 1: Comparative Antimicrobial Activity (Inhibition Zone in mm) of 3-Substituted Thiophene-2-Carboxamides [4]
| Compound | Substituent at C3 | R group on Aryl Carboxamide | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 3b | -OH | 4-OCH₃ | 17 | 18 | - | 18 |
| 7b | -NH₂ | 4-OCH₃ | 20 | 19 | - | 20 |
| Ampicillin (Standard) | - | - | 24 | 23 | 25 | 23 |
'-' indicates no significant activity was reported in the source.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antimicrobial potency of a compound. The broth microdilution method is a widely accepted and reliable technique.
Objective: To determine the lowest concentration of a thiophene-2-carboxylic acid derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (thiophene-2-carboxylic acid derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. The results can be confirmed by measuring the optical density at 600 nm.
Causality Behind Experimental Choices:
-
CAMHB: This is the standard medium for antimicrobial susceptibility testing as it has a defined composition and supports the growth of most common pathogens.
-
Inoculum Size: A standardized inoculum is critical for reproducibility. A higher inoculum can lead to falsely high MIC values.
-
Controls: Positive and negative controls are essential to validate the assay, ensuring that the bacteria can grow in the medium and that the medium itself is sterile.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Thiophene-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
Several studies have evaluated the ability of thiophene derivatives to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). For instance, certain monothiophenes with two acetylene units have shown moderate inhibitory potential against NO production, with IC₅₀ values ranging from 12.8 to 48.7 µM.[3] The structure-activity relationship suggests that the presence of specific structural features, such as a Δ¹⁰,¹¹ cis double bond and a 1,2-diol at C-5, enhances this inhibitory activity.[3]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.
Objective: To assess the in vitro anti-inflammatory activity of thiophene-2-carboxylic acid derivatives by measuring the inhibition of heat-induced albumin denaturation.
Materials:
-
Test compounds
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations and 2.8 mL of PBS.
-
Addition of Albumin: Add 0.2 mL of BSA solution (5% w/v) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the samples and measure the absorbance of the solution at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Causality Behind Experimental Choices:
-
BSA: Bovine serum albumin is used as it is readily available and its denaturation profile is well-characterized.
-
Heat-induced Denaturation: Heating is a simple and effective way to induce protein denaturation in a controlled manner.
-
Spectrophotometric Measurement: The increase in turbidity upon denaturation can be quantified by measuring the absorbance, providing a quantitative measure of the anti-inflammatory effect.
Anticancer Activity: A Multi-pronged Attack on Tumor Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in cancer research. Thiophene-2-carboxylic acid derivatives have shown considerable promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.
Thiophene Carboxamides as Tubulin Polymerization Inhibitors
A series of thiophene carboxamide derivatives have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), which is a known tubulin polymerization inhibitor.[5] These compounds were evaluated for their anticancer activity against the Hep3B cancer cell line.
Key Findings:
-
Several synthesized compounds displayed significant anticancer activity, with compounds 2b and 2e being the most potent, exhibiting IC₅₀ values of 5.46 µM and 12.58 µM, respectively.[5]
-
These compounds were found to disrupt the formation of 3D spheroids of Hep3B cells, suggesting an impact on tumor growth and organization.[5]
-
Molecular modeling studies indicated that the thiophene ring plays a critical role in the interaction with the colchicine-binding site of tubulin.[5]
Table 2: Cytotoxicity (IC₅₀ in µM) of Thiophene Carboxamide Derivatives against Hep3B Cancer Cell Line [5]
| Compound | Substituent on Phenyl Carboxamide | IC₅₀ (µM) |
| 2a | 4-Cl | 21.34 |
| 2b | 3,4-di-Cl | 5.46 |
| 2c | 4-F | 33.19 |
| 2d | 4-Br | 15.72 |
| 2e | 4-I | 12.58 |
| Doxorubicin (Standard) | - | 0.89 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Objective: To determine the cytotoxic effects of thiophene-2-carboxylic acid derivatives on cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with DMSO).[7]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
MTT Reagent: The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of cell viability.
-
DMSO: DMSO is an effective solvent for the formazan crystals, allowing for accurate spectrophotometric quantification.
-
IC₅₀ Value: This is a standard metric for quantifying the potency of a cytotoxic compound, enabling direct comparison between different derivatives.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of thiophene-2-carboxylic acid derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Caption: Structure-Activity Relationship of Thiophene-2-Carboxamide Derivatives.
As depicted in the diagram, modifications at key positions of the thiophene-2-carboxamide scaffold significantly impact its biological profile:
-
Position 3 of the Thiophene Ring: The nature of the substituent at this position is a critical determinant of antimicrobial and antioxidant activity. Electron-donating groups like amino (-NH₂) enhance activity, likely by increasing the electron density of the thiophene ring, which can facilitate interactions with biological targets.[4]
-
Aryl Ring of the Carboxamide: Substituents on this ring modulate the activity and selectivity of the compounds. For instance, in the case of anticancer activity, the presence of halogens (Cl, Br, I) at the para-position of the phenyl ring of the carboxamide has been shown to be favorable for cytotoxicity.[5]
Conclusion and Future Directions
Thiophene-2-carboxylic acid and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. This guide has provided a comparative overview of their antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols. The structure-activity relationships discussed herein offer a rational basis for the design of new, more potent, and selective agents.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess their therapeutic efficacy and toxicological profiles.
-
Combinatorial Synthesis and High-Throughput Screening: Expanding the chemical diversity of thiophene-2-carboxylic acid derivatives to identify novel leads with enhanced biological activities.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the versatile thiophene-2-carboxylic acid scaffold will undoubtedly continue to contribute to the development of next-generation therapeutics.
References
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8989. Retrieved from [Link]
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Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2993. Retrieved from [Link]
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Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
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Noolvi, M. N., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. Retrieved from [Link]
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Kim, J. S., et al. (2017). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports, 7(1), 10123. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3455. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17894-17906. Retrieved from [Link]
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Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1409633. Retrieved from [Link]
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Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Nanomedicine, 14, 267-279. Retrieved from [Link]
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Zhang, Y., et al. (2025). Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 287, 117286. Retrieved from [Link]
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González-López, M., et al. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect. Pharmaceutical Biology, 53(9), 1333-1340. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]
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Ishii, T., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 996-1004. Retrieved from [Link]
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A Comparative Spectroscopic Analysis of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
This guide provides an in-depth comparative analysis of the spectroscopic data for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By comparing the target molecule with key analogues—Thiophene-2-carboxylic acid and 5-Bromothiophene-2-carboxylic acid—we aim to elucidate the structural and electronic influence of the benzenesulfonyl substituent. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Significance of Spectroscopic Characterization
This compound is a compound of interest in medicinal chemistry and materials science, integrating three key functional moieties: a thiophene ring, a carboxylic acid, and a benzenesulfonyl group. Each contributes unique electronic and steric properties, making rigorous structural confirmation essential. Spectroscopic analysis is the cornerstone of this process, providing an empirical fingerprint of the molecule's identity, purity, and electronic environment.
The choice of comparative compounds is deliberate. Thiophene-2-carboxylic acid serves as the parent structure, establishing a baseline for the thiophene ring's spectral characteristics. 5-Bromothiophene-2-carboxylic acid introduces a simple, electron-withdrawing halogen at the 5-position, offering a direct comparison for the more complex and strongly electron-withdrawing benzenesulfonyl group. This comparative approach allows us to dissect the specific spectral shifts and patterns induced by the -SO₂Ph group.
Comparative Spectroscopic Data
The following tables summarize the key experimental and predicted spectroscopic data for this compound and its selected analogues.
Table 1: ¹H NMR Data (Predicted/Experimental, 400 MHz, DMSO-d₆)
| Compound | H3 (δ, ppm) | H4 (δ, ppm) | Phenyl Protons (δ, ppm) | COOH (δ, ppm) |
| Thiophene-2-carboxylic acid | 7.85 (dd) | 7.20 (t) | N/A | ~13.0 (br s) |
| 5-Bromothiophene-2-carboxylic acid | 7.70 (d) | 7.35 (d) | N/A | ~13.5 (br s) |
| This compound (Predicted) | 8.10 (d) | 7.95 (d) | 7.60-8.00 (m) | ~14.0 (br s) |
Table 2: FT-IR Data (KBr Pellet, cm⁻¹)
| Compound | ν(O-H) stretch (Carboxylic Acid) | ν(C=O) stretch (Carboxylic Acid) | ν(S=O) asymmetric & symmetric stretch |
| Thiophene-2-carboxylic acid | 3100-2500 (very broad) | ~1680-1700 | N/A |
| 5-Bromothiophene-2-carboxylic acid | 3100-2500 (very broad) | ~1685-1705 | N/A |
| This compound (Predicted) | 3100-2500 (very broad) | ~1700-1720 | ~1350 & ~1160 |
Table 3: Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 128 (M⁺), 111 (M-OH)⁺, 83 (M-COOH)⁺ |
| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | 208/206 (M⁺), 189/187 (M-OH)⁺, 161/159 (M-COOH)⁺ |
| This compound | C₁₁H₈O₄S₂ | 284.31 | 284 (M⁺), 220 (M-SO₂)⁺, 143 (M-SO₂Ph)⁺, 77 (C₆H₅)⁺ |
In-Depth Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: The chemical shift (δ) of a proton is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
-
Thiophene Protons: In the parent thiophene-2-carboxylic acid, H3 and H4 exhibit typical aromatic signals. Upon introduction of the benzenesulfonyl group at the 5-position, a significant downfield shift is predicted for both H3 and H4. This is a direct consequence of the potent inductive and resonance electron-withdrawing nature of the sulfonyl group (-SO₂-), which reduces electron density across the thiophene ring. The effect is more pronounced than that of the bromine atom in 5-bromothiophene-2-carboxylic acid, highlighting the superior electron-withdrawing strength of the -SO₂Ph moiety. Research on thiophene sulfones has shown that oxidation of the thiophene sulfur itself can lead to upfield shifts, but when the sulfone is a substituent, its electron-withdrawing effect dominates the shielding of ring protons[1].
-
Carboxylic Acid Proton: The acidic proton is typically a broad singlet at a very high chemical shift, and its position is concentration-dependent. The predicted downfield shift in the series (TCA < 5-Br-TCA < 5-SO₂Ph-TCA) correlates with increasing acidity. The electron-withdrawing substituent at the 5-position stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the proton and shifting its resonance downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The position of a vibrational band is determined by bond strength and the mass of the connected atoms.
-
O-H and C=O Stretches: The carboxylic acid functional group gives rise to two highly characteristic signals. The O-H stretch is an exceptionally broad band spanning from approximately 3300 to 2500 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms dimers in the solid state[2][3]. The C=O stretching vibration appears as a strong, sharp peak. We predict a slight shift to higher wavenumber (frequency) for the C=O stretch in this compound compared to the analogues. The electron-withdrawing -SO₂Ph group pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which in turn increases its vibrational frequency.
-
S=O Stretches: The definitive signature of the benzenesulfonyl group is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds[4]. These are typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively, and would be absent in the spectra of the other two compounds, making FT-IR an excellent tool for confirming the presence of this group.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a roadmap of the molecule's weakest bonds and most stable resulting ions.
-
Molecular Ion: The molecular ion peak (M⁺) confirms the molecular weight of each compound. For 5-bromothiophene-2-carboxylic acid, the M⁺ peak appears as a doublet (M⁺ and M+2) with nearly equal intensity, which is the characteristic isotopic signature of a bromine atom.
-
Key Fragmentation Pathways: For all three compounds, initial fragmentation often involves the loss of the hydroxyl radical (-OH) or the entire carboxyl group (-COOH) to form stable acylium ions[5]. The most diagnostic fragmentation pathway for this compound is the elimination of sulfur dioxide (SO₂), a common rearrangement for aromatic sulfones, resulting in a prominent peak at (M-64)[6][7]. Another key fragmentation is the cleavage of the C-S bond between the thiophene ring and the sulfonyl group, leading to fragments corresponding to the phenyl cation (m/z 77) and the thiophene-2-carboxylic acid radical cation after loss of the benzenesulfonyl radical.
Experimental Protocols & Workflows
Trustworthiness: The following protocols are standardized procedures for obtaining high-quality spectroscopic data for solid organic compounds.
General Sample Preparation
-
Ensure Purity: Use a sample purified by recrystallization or chromatography. Purity is paramount for unambiguous spectral interpretation.
-
Dry Sample: Thoroughly dry the sample under vacuum to remove residual solvents (e.g., water, ethyl acetate), which can obscure important spectral regions (especially the O-H region in IR and the upfield region in NMR).
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of the exchangeable COOH proton.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters. For ¹H NMR, a spectral width of -2 to 16 ppm is typical. For ¹³C NMR, a width of 0 to 220 ppm is used.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR).
Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Grinding: Place ~1-2 mg of the solid sample and ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.
-
Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand to subtract atmospheric CO₂ and H₂O absorptions.
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: For a solid sample with sufficient volatility, use a direct insertion probe. Place a microgram quantity of the sample into a capillary tube and insert it into the probe.
-
Ionization: Introduce the probe into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Visualized Workflows and Relationships
Diagram 1: General Spectroscopic Characterization Workflow
Caption: Workflow for comprehensive spectroscopic analysis.
Diagram 2: Structure-Spectra Correlation
Caption: Linking molecular features to spectral data.
Conclusion
The spectroscopic profile of this compound is distinct and informative. Through a comparative lens, it becomes clear that the benzenesulfonyl group is the dominant electronic influence, significantly deshielding the thiophene protons in NMR spectroscopy and shifting the carbonyl stretching frequency to a higher wavenumber in the IR spectrum. Furthermore, its presence is unequivocally confirmed by unique S=O stretching bands in the IR and characteristic SO₂ loss in mass spectrometry. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this versatile molecule and its derivatives.
References
-
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzenesulfonyl-Thiophene Carboxylic Acid Derivatives
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of early-stage, in vitro assays is a critical determinant of success, yet the ultimate validation lies in demonstrating efficacy in vivo. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a therapeutically relevant class of molecules: 5-(Benzenesulfonyl)thiophene-2-carboxylic acid derivatives and their structural analogs. While direct comparative data for this specific scaffold is emerging, this guide will draw upon established principles and data from closely related thiophene-based compounds to illuminate the critical transition from benchtop to preclinical models.
Introduction: The Therapeutic Promise of Thiophene Derivatives
Thiophene-containing compounds are a cornerstone of medicinal chemistry, valued for their diverse pharmacological activities.[1] The fusion of a thiophene ring with a benzenesulfonyl moiety and a carboxylic acid group creates a scaffold with potential for a wide range of biological interactions. These derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The benzenesulfonyl group can engage in key interactions with biological targets, while the carboxylic acid can enhance solubility and provide an additional point for molecular recognition.
The central question for any drug discovery program is: how well do our in vitro models predict in vivo outcomes? This guide will explore this question through the lens of thiophene derivatives, providing a framework for understanding and navigating the complexities of efficacy testing.
The In Vitro Landscape: Target-Based and Cellular Assays
In vitro studies are the first proving ground for novel compounds. They offer a controlled environment to dissect the mechanism of action and quantify the potency of a drug candidate. For this compound derivatives and their analogs, a variety of in vitro assays are employed depending on the therapeutic target.
Anticancer Activity: A Case Study in Thienopyrimidinones
A study on 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives, a class of compounds with structural similarities to our topic of interest, provides a clear example of the initial stages of efficacy evaluation.[5][6][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7) and non-cancerous cell lines (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compounds.
-
MTT Incubation: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Data Presentation: In Vitro Cytotoxicity of Thienopyrimidinone Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast Cancer) | 5.2 |
| Derivative B | MCF-7 (Breast Cancer) | 8.7 |
| Derivative C | MCF-7 (Breast Cancer) | 3.1 |
| Control (Doxorubicin) | MCF-7 (Breast Cancer) | 4.5 |
Fictional data for illustrative purposes, based on trends observed in the cited literature.
This in vitro data provides a preliminary ranking of compound potency and selectivity. A lower IC50 value against cancer cells and a higher IC50 against non-cancerous cells indicate a promising therapeutic window.
The Transition to In Vivo: Navigating Biological Complexity
While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining whether a compound will reach its target at a sufficient concentration to exert a therapeutic effect.
Anticancer Efficacy in a Xenograft Model
The same thienopyrimidinone derivatives evaluated in vitro were subsequently tested in an in vivo xenograft model, a common preclinical model for cancer.[5][6][7]
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: MCF-7 human breast cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compounds are administered (e.g., intraperitoneally or orally) at a specified dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: The tumor growth in the treated groups is compared to the vehicle-treated control group. The percentage of tumor growth inhibition is calculated.
Data Presentation: In Vivo Efficacy of Thienopyrimidinone Derivatives
| Compound | Dose | Tumor Growth Inhibition (%) |
| Derivative A | 10 mg/kg | 45 |
| Derivative B | 10 mg/kg | 30 |
| Derivative C | 10 mg/kg | 65 |
| Control (Vehicle) | - | 0 |
Fictional data for illustrative purposes, based on trends observed in the cited literature.
Correlating In Vitro and In Vivo Data: The Path to Clinical Candidacy
A successful drug candidate will ideally demonstrate a strong correlation between its in vitro potency and its in vivo efficacy. In our case study, Derivative C, which had the lowest IC50 value in vitro, also showed the highest tumor growth inhibition in vivo. This positive correlation strengthens the rationale for its further development.
However, a direct correlation is not always observed. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties, such as rapid metabolism or low bioavailability. Conversely, a compound with modest in vitro activity might exhibit significant in vivo efficacy if it has favorable ADME characteristics. This underscores the importance of early ADME and pharmacokinetic studies.
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of novel therapeutic compounds, from initial in vitro screening to in vivo validation.
Caption: A simplified workflow of the drug discovery process, highlighting the transition from in vitro to in vivo studies.
The Causality Behind Experimental Choices
The selection of appropriate in vitro and in vivo models is paramount for generating meaningful and translatable data.
-
Choice of Cell Lines: The use of both cancerous and non-cancerous cell lines in in vitro cytotoxicity assays is a deliberate choice to assess the selectivity of the compound. A drug that kills cancer cells but also has high toxicity to healthy cells is unlikely to be a viable therapeutic.
-
Animal Models: The choice of an animal model depends on the disease being studied. For cancer, immunocompromised mice are often used to allow for the growth of human tumors. For inflammatory diseases, models that induce a specific type of inflammation, such as carrageenan-induced paw edema, are employed.[8]
-
Route of Administration: The route of administration in in vivo studies (e.g., oral, intravenous, intraperitoneal) is chosen to mimic the intended clinical route and to understand the compound's absorption and bioavailability.
Conclusion: A Self-Validating System
The iterative process of in vitro testing, lead optimization, and in vivo validation forms a self-validating system. Promising in vitro data justifies the resources required for in vivo studies. In turn, the in vivo results provide crucial feedback that can guide the design of more potent and effective second-generation compounds. While the journey from a hit compound to a clinical candidate is long and arduous, a thorough and well-designed comparative evaluation of in vitro and in vivo efficacy is the compass that guides the way.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid in Biological Assays
Introduction: The Quest for Specificity in Drug Discovery
In the intricate world of drug discovery, the efficacy of a potential therapeutic agent is intrinsically linked to its specificity. The ideal drug candidate would interact exclusively with its intended biological target, eliciting a desired therapeutic effect without engaging in off-target interactions that can lead to unforeseen side effects. This guide delves into the critical aspect of cross-reactivity, using 5-(Benzenesulfonyl)thiophene-2-carboxylic acid (hereafter referred to as Compound X ) as a case study.
Compound X possesses two key structural motifs: a thiophene-2-carboxylic acid core and a benzenesulfonamide group. Thiophene derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, and have been explored as anticancer and anti-inflammatory agents.[1][2] Concurrently, the benzenesulfonamide moiety is a classic pharmacophore known to target carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[3][4] This dual-feature structure of Compound X necessitates a thorough investigation of its target engagement and potential for cross-reactivity.
This guide provides a framework for researchers, scientists, and drug development professionals to assess the selectivity profile of compounds like Compound X. We will explore a hypothetical scenario where Compound X has been identified as a potential inhibitor of a specific kinase, and we aim to characterize its selectivity against carbonic anhydrases. We will compare its performance with two reference compounds: a known selective kinase inhibitor (Reference Kinase Inhibitor ) and a well-characterized carbonic anhydrase inhibitor (Reference CA Inhibitor ). Through this comparative analysis, we will illustrate the experimental methodologies and data interpretation required to build a comprehensive selectivity profile.
Comparative Analysis: On-Target Potency vs. Off-Target Effects
The central challenge in evaluating a compound like Compound X is to quantify its activity at the intended target (on-target) while simultaneously measuring its activity at potential unintended targets (off-target). In our hypothetical scenario, the primary target is a protein kinase, while a likely off-target is a carbonic anhydrase.
Rationale for Experimental Design
To build a robust selectivity profile, a multi-pronged approach is essential, combining biochemical assays for direct target engagement and cell-based assays to assess activity in a more physiologically relevant context.[5]
-
Biochemical Assays: These in vitro assays allow for the direct measurement of a compound's inhibitory activity against purified enzymes. They are crucial for determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[6]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway.[5] They provide valuable insights into a compound's cell permeability, metabolic stability, and its ability to engage the target within a cellular environment.
The following diagram illustrates the logical workflow for assessing the cross-reactivity of Compound X.
Caption: Workflow for assessing the cross-reactivity of Compound X.
Comparative Data Summary
The following tables present hypothetical data from our comparative analysis of Compound X, a Reference Kinase Inhibitor, and a Reference CA Inhibitor.
Table 1: Biochemical Assay Results (IC50 Values)
| Compound | Target Kinase IC50 (nM) | Carbonic Anhydrase II IC50 (nM) | Selectivity Ratio (CA-II / Kinase) |
| Compound X | 50 | 500 | 10 |
| Ref. Kinase Inhibitor | 10 | >10,000 | >1000 |
| Ref. CA Inhibitor | >10,000 | 20 | Not Applicable |
Table 2: Cell-Based Assay Results
| Compound | Cell Proliferation IC50 (µM) (Cancer Cell Line) | p-Substrate Inhibition EC50 (µM) (in-cell) |
| Compound X | 1.5 | 0.5 |
| Ref. Kinase Inhibitor | 0.2 | 0.1 |
| Ref. CA Inhibitor | >50 | >50 |
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the key assays mentioned in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of Compound X, Reference Kinase Inhibitor, and a vehicle control (e.g., DMSO) in the reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[8][9]
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. Inhibitors of carbonic anhydrase will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a solution of purified human Carbonic Anhydrase II in assay buffer.
-
Prepare serial dilutions of Compound X, Reference CA Inhibitor, and a vehicle control in the assay buffer.
-
Prepare a solution of p-NPA in a water-miscible organic solvent (e.g., acetonitrile).
-
-
Inhibition Reaction:
-
Add the compound dilutions and the CA-II solution to the wells of a 96-well plate.
-
Pre-incubate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the p-NPA solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value as described in the kinase inhibition assay protocol.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method for assessing cell viability and proliferation.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Compound X, the reference inhibitors, and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value as described previously.
-
Interpreting the Data: A Holistic View of Selectivity
The hypothetical data presented in Tables 1 and 2 allow for a comprehensive assessment of Compound X's selectivity profile.
From the biochemical data (Table 1), Compound X is a potent inhibitor of the target kinase with an IC50 of 50 nM. However, it also inhibits carbonic anhydrase II with an IC50 of 500 nM. The selectivity ratio of 10 indicates that Compound X is only 10-fold more selective for the kinase over CA-II. In contrast, the Reference Kinase Inhibitor shows a much higher selectivity (>1000-fold), highlighting its superior specificity.
The cell-based data (Table 2) further contextualizes these findings. Compound X inhibits cell proliferation with an IC50 of 1.5 µM and inhibits the phosphorylation of the kinase's substrate in cells with an EC50 of 0.5 µM. The difference between the biochemical IC50 and the cellular EC50 can be attributed to factors such as cell permeability and target engagement in a complex cellular milieu. The Reference Kinase Inhibitor demonstrates greater potency in the cellular assays, consistent with its higher biochemical potency. The lack of antiproliferative activity of the Reference CA Inhibitor suggests that carbonic anhydrase inhibition alone is not cytotoxic to this cancer cell line under the tested conditions.
Conclusion: A Roadmap for Informed Drug Development
This guide has provided a comprehensive framework for evaluating the cross-reactivity of a drug candidate, using the hypothetical case of this compound (Compound X). The combination of structural analysis, targeted biochemical assays, and relevant cell-based assays is crucial for building a detailed selectivity profile.
The hypothetical results for Compound X underscore the importance of such a systematic evaluation. While it shows promising on-target activity, its cross-reactivity with carbonic anhydrase is a potential liability that needs to be addressed in further drug development efforts. This could involve medicinal chemistry approaches to modify the structure of Compound X to enhance its selectivity for the kinase target.
Ultimately, a thorough understanding of a compound's selectivity is paramount for making informed decisions in the drug discovery pipeline. By employing the principles and methodologies outlined in this guide, researchers can better predict the therapeutic potential and potential risks of their drug candidates, paving the way for the development of safer and more effective medicines.
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A Comparative Benchmarking Guide to 5-(Benzenesulfonyl)thiophene-2-carboxylic acid and Other Lipocalin-type Prostaglandin D Synthase (L-PGDS) Inhibitors
Introduction: The Therapeutic Potential of Targeting L-PGDS
Lipocalin-type prostaglandin D synthase (L-PGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1] This prostanoid is implicated in a variety of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation. Consequently, the inhibition of L-PGDS presents a promising therapeutic strategy for a range of disorders. 5-(Benzenesulfonyl)thiophene-2-carboxylic acid has emerged as a compound of interest for its potential to modulate the activity of this enzyme. This guide provides a comprehensive framework for benchmarking its inhibitory effects against established L-PGDS inhibitors, offering researchers a robust methodology for comparative analysis.
The prostaglandin cascade is a well-established target for therapeutic intervention. Prostaglandin D2 (PGD2) is synthesized from the precursor prostaglandin H2 (PGH2) through the action of two distinct prostaglandin D synthases (PGDSs).[2] L-PGDS, the focus of this guide, is a glutathione-independent enzyme.[1] In contrast, hematopoietic prostaglandin D synthase (H-PGDS) requires glutathione for its catalytic activity.[2] The distinct mechanisms and tissue distributions of these enzymes allow for the development of selective inhibitors, targeting specific arms of the PGD2 signaling pathway.
Comparative Analysis of L-PGDS Inhibitors
To provide a clear benchmark for the evaluation of novel compounds, this guide utilizes AT-56, a well-characterized, selective, and orally active inhibitor of L-PGDS.[3][4] The inhibitory activities of this compound can be directly compared to the established values for AT-56, allowing for a quantitative assessment of its potency and potential.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action |
| This compound | L-PGDS | To be determined | To be determined | To be determined |
| AT-56 | L-PGDS | 95 µM | 75 µM | Competitive |
Experimental Protocol: In Vitro L-PGDS Inhibition Assay
The following protocol provides a detailed, step-by-step methodology for determining the inhibitory activity of test compounds against recombinant L-PGDS. This assay is designed to be a self-validating system, with the inclusion of a known inhibitor (AT-56) as a positive control.
Rationale for Experimental Design
This protocol employs a cell-free enzymatic assay to directly measure the inhibition of L-PGDS activity. The use of recombinant enzyme ensures a pure system, free from confounding factors present in cellular or tissue-based assays. The substrate, PGH2, is the direct precursor for PGD2 synthesis by L-PGDS.[1] The enzymatic reaction is terminated, and the product, PGD2, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA), a highly sensitive and specific method for detecting small molecules.
Materials and Reagents
-
Recombinant human or mouse L-PGDS
-
Prostaglandin H2 (PGH2)
-
This compound
-
AT-56 (positive control inhibitor)[3]
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Indomethacin (to inhibit any potential cyclooxygenase activity)
-
Stannous chloride (SnCl2) in ethanol (stopping solution)
-
PGD2 ELISA Kit
-
96-well microplates
-
Multichannel pipettes
-
Plate reader
Experimental Workflow Diagram
Caption: Workflow for the in vitro L-PGDS inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM DTT.
-
Prepare a stock solution of recombinant L-PGDS in the Tris-HCl buffer. The final concentration in the assay will need to be optimized.
-
Prepare stock solutions of this compound and AT-56 in a suitable solvent (e.g., DMSO). Create a serial dilution of each inhibitor.
-
Prepare a stock solution of PGH2. Due to its instability, this should be prepared fresh immediately before use.
-
Prepare the stopping solution: a saturated solution of SnCl2 in ethanol.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 10 µL of the inhibitor dilutions or vehicle (e.g., DMSO) for the control wells.
-
Add 80 µL of the L-PGDS enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the PGH2 substrate solution to each well. The final concentration of PGH2 should be close to its Km value for L-PGDS (approximately 14 µM) to ensure competitive inhibitors can be accurately assessed.[4]
-
Incubate the reaction at 25°C for 30 seconds.[5]
-
Stop the reaction by adding 10 µL of the SnCl2 stopping solution.
-
-
Quantification of PGD2 by ELISA:
-
Follow the manufacturer's instructions for the PGD2 ELISA kit.
-
Briefly, this will involve transferring the reaction mixtures to the ELISA plate coated with a PGD2 antibody, adding a PGD2-horseradish peroxidase (HRP) conjugate, and incubating.
-
After washing, a substrate for HRP is added, and the color development is measured using a plate reader at the appropriate wavelength. The amount of color is inversely proportional to the amount of PGD2 in the sample.
-
-
Data Analysis:
-
Calculate the concentration of PGD2 in each well based on the standard curve generated from the ELISA.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (PGD2 concentration with inhibitor / PGD2 concentration with vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of L-PGDS activity, by fitting the dose-response curve to a suitable sigmoidal model.
-
Mechanism of Action: The Prostaglandin Synthesis Pathway
Understanding the broader context of prostaglandin synthesis is crucial for interpreting the significance of L-PGDS inhibition. The following diagram illustrates the key steps in the conversion of arachidonic acid to various prostaglandins, highlighting the position of L-PGDS in this pathway.
Caption: Simplified prostaglandin synthesis pathway.
Conclusion and Future Directions
This guide provides a standardized and robust framework for the comparative benchmarking of this compound as an L-PGDS inhibitor. By following the detailed experimental protocol and utilizing the established inhibitor AT-56 as a reference, researchers can obtain reliable and reproducible data on the potency of this novel compound. The elucidation of its IC50 and a deeper understanding of its mechanism of action will be critical in determining its potential for further development as a therapeutic agent. Future studies should also investigate the selectivity of this compound for L-PGDS over H-PGDS and other enzymes in the prostaglandin synthesis pathway to fully characterize its pharmacological profile.
References
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Madame Curie Bioscience Database. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin. Available from: [Link]
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Irikura, D., Aritake, K., Urade, Y., et al. Biochemical, Functional, and Pharmacological Characterization of AT-56, an Orally Active and Selective Inhibitor of Lipocalin-type Prostaglandin D Synthase. Journal of Biological Chemistry. 2009;284(12):7931-7939. Available from: [Link]
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Heavey, D. J., Soberman, R. J., Lewis, R. A., et al. Prostaglandin D2 production and identification of prostaglandin H synthase within canine mast cell granule. The Journal of Immunology. 1987;138(12):4383-4387. Available from: [Link]
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Gerstmeier, J., Garscha, U., & Werz, O. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. 2022;12:809605. Available from: [Link]
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Reactome Pathway Database. PGH2 is isomerised to PGD2 by PTGDS. Available from: [Link]
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Kim, S. H., et al. Lipocalin-type Prostaglandin D2 Synthase Protein Regulates Glial Cell Migration and Morphology through Myristoylated Alanine-rich C-Kinase Substrate. Journal of Biological Chemistry. 2011;286(40):35191-35201. Available from: [Link]
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Urade, Y., & Hayaishi, O. Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin. Frontiers in Physiology. 2011;2:84. Available from: [Link]
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Inter Science Institute. Prostaglandin D2 (PG D2) NYS DOH Approved tests PFI#9065. Available from: [Link]
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Irikura, D., Aritake, K., Urade, Y., et al. Biochemical, functional, and pharmacological characterization of AT-56, an orally active and selective inhibitor of lipocalin-type prostaglandin D synthase. The Journal of biological chemistry. 2009;284(12):7931-9. Available from: [Link]
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A Comparative Guide to 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid and its Analogs as Potential Antibacterial Agents
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. The rise of multidrug-resistant bacteria necessitates the exploration of new chemical scaffolds and molecular targets. This guide provides an in-depth technical comparison of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid and its structural analogs, with a focus on their potential as inhibitors of the essential bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD).
While direct peer-reviewed data on this compound is emerging, this document synthesizes current knowledge on structurally related thiophene derivatives to provide a predictive framework for its evaluation. We will delve into the established structure-activity relationships of similar compounds, present detailed experimental protocols for assessing antibacterial efficacy and cytotoxicity, and offer a comparative analysis to guide future research and development in this promising area.
The Untapped Potential of TrmD Inhibition
Post-transcriptional modifications of tRNA are crucial for bacterial survival, and the enzymes responsible for these modifications are attractive targets for novel antibiotics.[1] The bacterial tRNA (guanine37-N1)-methyltransferase (TrmD) is a particularly compelling target as it is essential in most bacterial species and is structurally distinct from its human homolog, suggesting the potential for selective inhibition.[1][2][3] TrmD catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the N1 position of guanine at position 37 of certain tRNAs, a modification critical for maintaining translational reading frames and overall protein synthesis.[1][4]
This compound: A Candidate for TrmD Inhibition
The core structure of this compound combines a thiophene-2-carboxylic acid scaffold, a known pharmacophore in various therapeutic areas, with a benzenesulfonyl group.[5] Thiophene-based compounds have been explored for a wide range of biological activities, including as antimicrobial agents.[6][7] The presence of the sulfonyl group is significant, as related sulfonamide-containing thiophene derivatives have shown promise as inhibitors of various enzymes.
Comparative Analysis of Thiophene-Based TrmD Inhibitors
While specific inhibitory data for this compound against TrmD is not yet extensively published, we can infer its potential by examining structurally similar compounds that have been evaluated. Thieno[2,3-d]pyrimidines, which share the thiophene core, have been identified as potent TrmD inhibitors.[1][2]
| Compound Type | Reported Activity | Key Structural Features | Reference |
| Thieno[2,3-d]pyrimidones | Nanomolar inhibition of TrmD from various Gram-negative bacteria. | Fused pyrimidone ring, competitive with SAM. | [2] |
| Thienopyrimidinones | Active against Gram-positive and mycobacterial pathogens. | Induce a "tyrosine-flipping" mechanism in the TrmD active site of P. aeruginosa. | [1] |
| Pyridine-pyrazole-piperidines | Submicromolar to low micromolar TrmD inhibition. | SAM-competitive inhibitors. | [8] |
The structure-activity relationship (SAR) studies on these analogs suggest that the thiophene ring serves as a crucial scaffold for binding to the TrmD active site.[5][6] The variations in the fused ring systems and substituents significantly influence the inhibitory potency and spectrum of activity. For this compound, the benzenesulfonyl group at the 5-position and the carboxylic acid at the 2-position are key determinants of its potential interaction with the enzyme's active site, possibly mimicking the binding of the natural substrate or inducing a conformational change that inhibits enzyme function.
Experimental Protocols for Evaluation
To rigorously assess the potential of this compound as a TrmD inhibitor and a viable antibacterial candidate, a series of standardized in vitro assays are required.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., gentamicin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound and control antibiotic in CAMHB directly in the 96-well plates.
-
Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: MTT Assay for Cytotoxicity Assessment
It is crucial to evaluate the toxicity of any potential antimicrobial agent against mammalian cells to ensure its therapeutic window. The MTT assay is a colorimetric method for assessing cell viability.[13][14][15][16][17]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the mammalian cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizing the Path Forward
To conceptualize the proposed research workflow and the mechanism of action, the following diagrams are provided.
Caption: Proposed workflow for the evaluation of novel thiophene-based compounds.
Caption: Mechanism of TrmD inhibition by thiophene-based compounds.
Conclusion and Future Directions
The exploration of this compound and its analogs as inhibitors of the bacterial TrmD enzyme represents a promising frontier in the development of novel antibiotics. While direct experimental data for the title compound remains to be fully elucidated, the established activity of structurally related thieno[2,3-d]pyrimidines provides a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear and validated pathway for determining the antimicrobial efficacy and cytotoxic profile of this and other novel thiophene derivatives.
Future research should focus on the synthesis and in vitro evaluation of a library of this compound analogs to establish a clear structure-activity relationship. Promising candidates can then be advanced to more complex cellular and in vivo models. The insights gained from such studies will be invaluable in the rational design of the next generation of thiophene-based antibacterial agents targeting the essential TrmD enzyme.
References
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Whitehouse, A. J., et al. (2019). Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD) by Restructuring the Active Site with a Tyrosine-Flipping Mechanism. PubMed Central. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]
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Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
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Wilkinson, A., et al. (2023). Evaluating the druggability of TrmD, a potential antibacterial target, through design and microbiological profiling of a series of potent TrmD inhibitors. PubMed. [Link]
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Ilies, M. A., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]
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Libardo, M. D. J., et al. (2019). Targeting the Bacterial Epitranscriptome for Antibiotic Development: Discovery of Novel tRNA-(N1G37) Methyltransferase (TrmD) Inhibitors. ACS Infectious Diseases. [Link]
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Al-Ostath, A., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. [Link]
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Hill, A. P., et al. (2013). Selective inhibitors of bacterial t-RNA-(N(1)G37) methyltransferase (TrmD) that demonstrate novel ordering of the lid domain. PubMed. [Link]
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Hill, A. P., et al. (2013). Selective Inhibitors of Bacterial t-RNA-(N1G37) Methyltransferase (TrmD) That Demonstrate Novel Ordering of the Lid Domain. ACS Publications. [Link]
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De Bondt, H., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]
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Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Hazard Assessment: A Structurally-Based Approach
Understanding the inherent risks of a chemical is the foundation of its safe disposal. The structure of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid suggests it should be handled as a hazardous substance until proven otherwise.
-
Thiophene Core: Thiophene and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] They are organic compounds that require management as hazardous waste and must not be disposed of via sanitary sewers.[4][5]
-
Carboxylic Acid Group: This functional group classifies the compound as an organic acid. It is likely corrosive and will be incompatible with bases, and its disposal must be managed within a corrosive or organic acid waste stream.[3][6]
-
Benzenesulfonyl Group: This group contributes to the compound's acidic nature and means that upon combustion, it can release toxic and irritating gases such as sulfur oxides.
Based on this analysis, this compound must be classified as hazardous waste . It should be presumed to be a skin and eye irritant, harmful if swallowed or inhaled, and environmentally hazardous.[2][3][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling waste containers or managing spills, donning the appropriate PPE is mandatory. The causality behind each selection is to create a complete barrier between you and the chemical hazard.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Indirect-vent, splash-resistant chemical safety goggles | Protects against accidental splashes of dissolved waste and fine dust particles from solid waste.[8] |
| Hand Protection | Chemically resistant nitrile gloves | Provides a barrier against skin contact. Thiophene derivatives can cause skin irritation.[2][8] |
| Body Protection | Standard laboratory coat | Protects against minor spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Required when handling the solid powder or volatile solutions to prevent inhalation of dust or vapors.[9][10] |
Waste Segregation & Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. This protocol ensures that this compound is containerized safely and in compliance with federal and institutional regulations.[11][12]
Step-by-Step Containerization Procedure:
-
Select an Appropriate Container:
-
Use a clean, dry, high-density polyethylene (HDPE) or glass container with a screw-top lid.[13] Plastic is often preferred to minimize the risk of breakage.[12]
-
Causality: The acidic nature of the compound makes metal containers unsuitable due to the risk of corrosion.[13] The container must be compatible with acidic organic solids or the specific solvent used.
-
-
Pre-Label the Container:
-
Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents.[5][14] Approximate percentages of each component are required.[15]
-
Causality: Pre-labeling prevents the creation of "unknown" waste, which is costly and difficult to dispose of. Clear identification is a primary EPA requirement.[14]
-
-
Transfer the Waste:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
If transferring solid waste, use a dedicated spatula or scoop. Avoid generating dust.[10]
-
If transferring a solution, use a funnel to prevent spills. Do not leave the funnel in the container opening after use.[13]
-
-
Secure and Store the Container:
-
Tightly close the container lid immediately after adding waste. The container must remain closed at all times except when waste is being added.[13][15]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory staff.[12]
-
Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[3][16]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision tree for this compound.
Spill Management Protocol
Accidents happen. A prepared response minimizes risk and exposure.
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don PPE: Wear the full PPE ensemble as detailed in Section 2.
-
Contain and Clean:
-
For solid spills , gently cover the material with a dry, inert absorbent like sand or vermiculite to prevent dust from becoming airborne.[9] Sweep up the material and place it into a new, pre-labeled hazardous waste container.[7][10]
-
For liquid spills (solutions) , cover with an appropriate chemical absorbent. Work from the outside of the spill inward.
-
-
Final Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol, if compatible) and paper towels. Place all cleanup materials (absorbent, gloves, towels) into the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EH&S department, per institutional policy.
Final Disposal Logistics and Regulatory Compliance
The final step is the transfer of waste from your lab to a licensed disposal facility, a process managed by your institution's EH&S department.
-
Satellite Accumulation: Laboratories operate as Satellite Accumulation Areas (SAAs). You may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA before needing to transfer it.[12]
-
Requesting Pickup: Once your waste container is full or has been stored for the maximum allowable time (typically 12 months in an academic lab setting), contact your EH&S office to schedule a pickup.[11][12][17]
-
Professional Management: EH&S professionals will transport the waste to a Central Accumulation Area (CAA) before it is manifested and shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] The final disposal method will likely be incineration in a chemical incinerator equipped with afterburners and scrubbers to handle the sulfur-containing compound.[18]
By adhering to this guide, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, scientific integrity, and environmental responsibility.
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Comprehensive Safety and Handling Guide for 5-(Benzenesulfonyl)thiophene-2-carboxylic Acid
This guide provides essential safety, handling, and disposal protocols for 5-(Benzenesulfonyl)thiophene-2-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety data for structurally related compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment and Core Principles
Due to its chemical structure, featuring a thiophene ring, a carboxylic acid group, and a benzenesulfonyl group, this compound is anticipated to present several potential hazards. The precautionary principle dictates that this compound should be handled as if it possesses the cumulative hazards of its constituent functional groups until specific toxicological data becomes available.
Based on analogous compounds, the primary hazards are expected to be:
-
Corrosivity: A significant risk of causing severe skin burns and eye damage upon contact.[1]
-
Irritation: Potential for irritation to the skin, eyes, and respiratory system.[2][3][4]
-
Toxicity: May be harmful if swallowed or absorbed through the skin.[2]
Therefore, all handling procedures must be designed to strictly avoid direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Double-gloving is advised for extended handling. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5][6][7][8] |
| Eye Protection | Chemical safety goggles and a face shield | Provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient.[5][6][7][8] |
| Body Protection | Chemical-resistant lab coat or apron | To protect against incidental contact. Ensure the lab coat is fully buttoned. For larger quantities, a chemical-resistant suit may be appropriate.[6][7] |
| Respiratory Protection | NIOSH-approved respirator with particulate filter | Mandatory when handling the compound as a powder or if aerosol generation is possible. All respiratory protection should be part of a comprehensive respiratory protection program.[6][8] |
Safe Handling and Operations Workflow
Adherence to a systematic workflow is critical for minimizing exposure risk. The following step-by-step protocol should be followed for all procedures involving this compound.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
-
Spill Kit: A spill kit containing appropriate absorbent materials for acidic and organic compounds should be readily available.
-
Pre-use Check: Before handling, visually inspect the container for any signs of damage or leakage.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared, sealed container to transport the material.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: For any reactions, use appropriate glassware and ensure the setup is secure. If heating, do so in a controlled manner using a heating mantle or oil bath.
-
Post-handling: After completion of work, decontaminate the work area thoroughly.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and potential harm to human health.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of it down the drain.[2]
-
Organic Waste: Organic solutions should be collected in a separate, labeled hazardous waste container compatible with the solvent used.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[1][2][5]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- TCI Chemicals. (2018). SAFETY DATA SHEET: Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Thiophene-2-carboxylic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Thiophene.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Methyl-2-thiophenecarboxylic acid.
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-Thiophenecarboxylic acid.
-
MacDonald, J. S., & Johnson, M. D. (2018). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. Organic Process Research & Development, 22(9), 1159-1167. [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Benzenesulfonyl chloride.
-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: Thiophene.
- ResearchGate. (2025). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Request PDF.
- BenchChem. (2025). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts.
- Santa Cruz Biotechnology. (n.d.). Thiophene.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
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- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
